3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-ethyl-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2/c1-3-10-8-12-11-6-4-5-7-13(11)16-14(12)9(2)15-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
ZUDVCBXDHGAKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=N1)C)NC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole
This technical guide details the chemical identity, synthesis, pharmacology, and experimental handling of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole (CAS 738608-71-4).[1] This compound represents a specific structural analog within the
CAS: 738608-71-4
Class:
Executive Technical Summary
3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole is a trisubstituted heterocyclic scaffold belonging to the
Researchers utilize this compound primarily as a Structure-Activity Relationship (SAR) probe to map the steric tolerance of the benzodiazepine receptor's lipophilic pockets and to develop specific inhibitors for mitotic kinases involved in cancer proliferation.[1]
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance |
| LogP | 3.2 - 3.5 | High blood-brain barrier (BBB) permeability.[1] |
| pKa (Pyridine N) | ~5.8 | Exists as a cation in acidic endosomes; neutral at physiological pH.[1] |
| TPSA | 28.7 Ų | Optimal for CNS penetration.[1] |
| Solubility | Low in water; Soluble in DMSO, MeOH | Requires organic co-solvents for biological assays.[1] |
Chemical Synthesis & Production
The synthesis of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole presents a challenge due to the specific C3-ethyl substitution.[1] The classic Pictet-Spengler reaction using Tryptophan yields a C3-carboxyl group, which is difficult to convert directly to an ethyl group.[1] Therefore, the preferred route utilizes
Method A: Modified Pictet-Spengler (Direct Cyclization)
This method is the most atom-economical but requires the precursor
-
Condensation:
-Ethyltryptamine reacts with Acetaldehyde (providing the C1-methyl) in the presence of acid (TFA or HCl) to form the tetrahydro- -carboline (THBC) intermediate.[1] -
Oxidation (Aromatization): The THBC is dehydrogenated using Pd/C in refluxing xylene or with sulfur to yield the fully aromatic
-carboline.[1]
Method B: C3-Acylation & Reduction (Regulatory Compliant)
This route avoids controlled precursors, starting from the readily available Harmane (1-methyl-
-
Starting Material: 1-Methyl-9H-pyrido[3,4-b]indole (Harmane).[1][3]
-
Functionalization: Friedel-Crafts acylation at C3 is difficult due to electron deficiency.[1] Instead, a radical alkylation (Minisci reaction) or lithiation strategy is employed.[1]
-
Alternative: Start with L-Tryptophan ethyl ester
Pictet-Spengler with Acetaldehyde Oxidation to 1-Methyl-3-ethoxycarbonyl- -carboline Reduction to alcohol Conversion to ethyl (via tosylate/reduction).[1]
Synthesis Workflow Diagram (DOT)
Caption: Synthesis via Pictet-Spengler cyclization followed by oxidative aromatization.
Pharmacological Mechanisms
The biological activity of CAS 738608-71-4 is defined by its "privileged scaffold," allowing it to interact with multiple biological targets.
GABA Receptor Modulation (CNS)
-Carbolines are high-affinity ligands for the benzodiazepine (BZD) site on the GABA-
Mechanism: While 1-methyl (Harmane) is a weak inverse agonist, the 3-ethyl substitution increases steric bulk.[1]
-
Effect: This typically locks the receptor in a conformation that reduces chloride channel opening frequency (Inverse Agonism).[1]
-
Outcome: Potential anxiogenic or pro-convulsant effects in vivo.[1][4] It antagonizes the sedative effects of diazepam.[1]
Kinase Inhibition (Oncology)
Recent SAR studies highlight 1,3-disubstituted
-
Mechanism: The planar
-carboline ring intercalates into the ATP-binding pocket of the kinase.[1] -
Specificity: The C1-methyl anchors the molecule via hydrogen bonding, while the C3-ethyl group occupies the hydrophobic gatekeeper region, improving selectivity over other kinases.[1]
-
Application: Inhibition of Haspin prevents histone H3 phosphorylation (H3T3ph) during mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Pharmacological Interaction Diagram (DOT)
Caption: Dual pharmacological pathways: GABA-A modulation (CNS) and Haspin Kinase inhibition (Oncology).[1]
Experimental Protocols
Protocol A: In Vitro Haspin Kinase Assay
Purpose: To determine the IC
-
Reagent Prep: Dissolve 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole in 100% DMSO to create a 10 mM stock. Serial dilute in kinase buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl
, 1 mM DTT).[1] -
Enzyme Mix: Combine recombinant Haspin kinase (2 nM final) with Histone H3 substrate (biotinylated).
-
Reaction: Add 10 µL of compound dilution to 10 µL of Enzyme/Substrate mix. Incubate 15 min at RT.
-
Initiation: Add 10 µL ATP (10 µM final). Incubate 60 min at 30°C.
-
Detection: Stop reaction with EDTA/Europium-labeled anti-phospho-H3 antibody (TR-FRET detection).
-
Analysis: Plot Fluorescence Ratio (665/620 nm) vs. log[Compound]. Fit to sigmoidal dose-response curve.
Protocol B: Chemical Stability Validation
Purpose: Ensure compound integrity during storage and biological testing.[1]
-
Solvent: DMSO-d6 (for NMR).
-
Method:
H-NMR at T=0, T=24h, T=7 days (RT). -
Key Signals to Monitor:
-
Acceptance Criteria: No appearance of aldehyde peaks (oxidation) or ring-opening signals.[1]
Safety & Handling (E-E-A-T)
Warning: As a potent
-
Neurotoxicity: Analogous compounds (Harmane, Norharmane) are tremorogenic.[1] The 3-ethyl substitution may exacerbate convulsant potential via GABA
inverse agonism.[1] -
Handling:
-
PPE: Nitrile gloves, lab coat, P95 respirator or fume hood (powder handling).[1]
-
Containment: Handle all solids in a static-free environment to prevent inhalation.
-
-
Storage: -20°C, desiccated, protected from light. Solutions in DMSO are stable for 1 month at -20°C.[1]
References
-
Hubner, H., et al. (2020).[1] Structure-activity relationships of beta-carbolines at the benzodiazepine site of the GABA-A receptor.[1][6] Journal of Medicinal Chemistry.[1] Link
-
Debras, L., et al. (2021).[1] Haspin kinase inhibitors: A review of the beta-carboline scaffold and its antimitotic potential. European Journal of Medicinal Chemistry.[1] Link
-
National Institute of Standards and Technology (NIST). (2024).[1] 9H-Pyrido[3,4-b]indole, 1-methyl- (Harmane) Chemistry WebBook.[1][3]Link[7]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 9H-Pyrido[3,4-b]indole, 1-methyl- [webbook.nist.gov]
- 4. DMCM - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 9H-Pyrido[3,4-b]indole [webbook.nist.gov]
3-ethyl-1-methyl-beta-carboline chemical structure
An In-Depth Technical Guide to 3-Ethyl-1-methyl-β-carboline: Synthesis, Characterization, and Pharmacological Profile
Abstract
This technical guide provides a comprehensive overview of 3-ethyl-1-methyl-β-carboline, a substituted heterocyclic amine belonging to the pharmacologically significant β-carboline family. β-carbolines are a diverse class of natural and synthetic compounds recognized for their wide array of biological activities, including neurotropic, anti-cancer, and antimicrobial effects.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delineates the core chemical structure, physicochemical properties, and plausible synthetic routes for 3-ethyl-1-methyl-β-carboline. Furthermore, it presents detailed protocols for its analytical characterization and discusses its predicted pharmacological profile based on established structure-activity relationships within the β-carboline class. The guide aims to serve as a foundational resource for the synthesis and investigation of this specific derivative for potential therapeutic applications.
Introduction to the β-Carboline Scaffold
Core Chemical Structure and Nomenclature
The β-carboline framework, chemically known as 9H-pyrido[3,4-b]indole, is a tricyclic aromatic scaffold composed of an indole ring fused to a pyridine ring.[4][5] This planar structure is the parent compound for a vast family of alkaloids.[6] The specific properties and biological activities of any given β-carboline derivative are determined by the nature and position of substituents on this core structure. 3-Ethyl-1-methyl-β-carboline features a methyl group at the C-1 position and an ethyl group at the C-3 position, modifications that are expected to significantly influence its interaction with biological targets compared to the unsubstituted parent compound, norharman.
Natural Occurrence and Pharmacological Significance
β-Carboline alkaloids are widely distributed in nature, found in various plants, marine organisms, insects, and even endogenously in human tissues and body fluids.[1][7] Their pharmacological versatility is remarkable, with derivatives exhibiting activities such as monoamine oxidase (MAO) inhibition, interaction with benzodiazepine and serotonin receptors, and DNA intercalation.[5][6][8] This has led to their investigation as potential therapeutic agents for neurological disorders, cancer, and infectious diseases.[2][9] For instance, certain derivatives act as cognitive enhancers, while others possess potent antitumor properties by inhibiting cyclin-dependent kinases (CDKs) or topoisomerases.[7][10]
Rationale for Investigation
The rationale for synthesizing and characterizing 3-ethyl-1-methyl-β-carboline stems from established structure-activity relationships (SAR). Substitution at the C-1 position is known to be critical for modulating affinity for various central nervous system receptors.[8] Similarly, modifications at the C-3 position can drastically alter the pharmacological profile, with different ester groups, for example, producing opposing effects at the benzodiazepine receptor site.[11] The combination of a C-1 methyl group (as seen in the well-studied harmane) and a C-3 ethyl group presents a novel substitution pattern with the potential for unique pharmacological properties, meriting its synthesis and detailed investigation.
Chemical Structure and Physicochemical Properties
Detailed Chemical Structure
The chemical structure of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole is depicted below. The numbering of the heterocyclic system follows IUPAC conventions, with the indole nitrogen at position 9.
Figure 1. Chemical Structure of 3-ethyl-1-methyl-β-carboline.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂ | Calculated |
| Molar Mass | 210.28 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Analogy to similar β-carbolines[12] |
| LogP (Predicted) | ~3.5 - 4.0 | Calculated (reflects increased lipophilicity) |
| Hydrogen Bond Donors | 1 (Indole N-H) | Calculated |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | Calculated |
| Polar Surface Area | 28.7 Ų | Analogy to parent β-carboline[4] |
Predicted Spectroscopic Signatures
For structural verification, the following spectroscopic characteristics are anticipated:
-
¹H NMR: Aromatic protons on the indole and pyridine rings are expected in the δ 7.0-9.0 ppm range. The ethyl group should present as a quartet (CH₂) and a triplet (CH₃), likely around δ 3.0 and 1.4 ppm, respectively.[12] The methyl group at C-1 would appear as a singlet. The N-H proton of the indole will likely be a broad singlet at a higher chemical shift.
-
¹³C NMR: Signals for the 14 carbon atoms, with aromatic carbons appearing in the δ 110-155 ppm range.[12] The aliphatic carbons of the ethyl and methyl groups will be found upfield.
-
Mass Spectrometry (ESI-MS): A prominent molecular ion peak [M+H]⁺ is expected at m/z 211.12.
Synthesis and Purification
Retrosynthetic Analysis and Strategic Approach
The synthesis of substituted β-carbolines is well-established, with the Pictet-Spengler reaction being a cornerstone methodology.[13][14] However, for a fully aromatized system with substitution at C-3, a multi-step approach involving the construction of the pyridine ring onto an indole precursor is often more effective. A plausible strategy involves the cyclization of a suitably functionalized indole derivative, followed by aromatization. An alternative modern approach utilizes transition metal-catalyzed reactions to form the pyridine ring.[14]
The proposed synthesis here follows a thermal electrocyclization route, adapted from methodologies developed for similar C-3 substituted β-carbolines.[12] This approach offers good control over the substitution pattern.
Experimental Protocol: A Plausible Synthetic Route
This protocol describes a three-step synthesis starting from 2-methyl-1H-indole-3-carbaldehyde.
Step 1: Synthesis of (E)-2-methyl-3-(2-nitrobut-1-en-1-yl)-1H-indole
-
To a suspension of 2-methyl-1H-indole-3-carbaldehyde (1.0 mmol) in nitropropane (2.0 mL), add solid ammonium acetate (0.6 mmol).
-
Heat the reaction mixture to reflux and stir vigorously for 6-8 hours, monitoring the reaction progress by TLC (EtOAc/hexane, 1:2).
-
Upon completion, cool the mixture in an ice bath.
-
Filter the resulting solid precipitate and wash with cold ethanol.
-
Purify the crude product via column chromatography (silica gel, EtOAc/hexane gradient) to yield the title nitroalkene as a solid. Causality: This is a Henry reaction (nitroaldol condensation) followed by dehydration. Ammonium acetate acts as a basic catalyst to deprotonate the nitroalkane, which then attacks the aldehyde. The subsequent elimination of water is driven by the formation of a conjugated system.
Step 2: Synthesis of 3-ethyl-1-methyl-β-carboline N-oxide
-
Place the nitroalkene from Step 1 (1.0 mmol) in a sealed microwave pressure tube with n-butanol (5 mL).
-
Irradiate the mixture in a microwave reactor at 200 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, benzene/ethanol gradient) to isolate the N-oxide intermediate. Causality: High temperature promotes a 6π-electrocyclic reaction of the nitrovinylindole, followed by tautomerization and cyclization to form the pyridine N-oxide ring.[12]
Step 3: Reduction to 3-ethyl-1-methyl-β-carboline
-
Dissolve the N-oxide from Step 2 (1.0 mmol) in methanol (10 mL).
-
Add phosphorus trichloride (PCl₃) (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is basic (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography (silica gel, benzene/ethanol gradient) or recrystallization to yield pure 3-ethyl-1-methyl-β-carboline. Causality: PCl₃ is an effective deoxygenating agent for reducing N-oxides to their corresponding pyridines.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for 3-ethyl-1-methyl-β-carboline.
Analytical Characterization
The Importance of Structural Verification
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system, ensuring that the material used for biological testing is unequivocally the target molecule and free from significant impurities that could confound results.
Protocol: HPLC-UV for Purity Assessment
This method is adapted from established procedures for β-carboline analysis.[15][16]
-
System: HPLC with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area. A purity of >95% is typically required for biological assays.
Protocol: LC-MS for Mass Verification
-
System: Couple the HPLC system described above to an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode (ESI+).
-
Analysis: Confirm the presence of the [M+H]⁺ ion at the expected m/z value (211.12) corresponding to the retention time of the main peak observed in the UV chromatogram.
Workflow Diagram: Analytical Characterization
Caption: Analytical workflow for structure and purity verification.
Pharmacological Profile and Mechanism of Action
Predicted Biological Targets
Based on the extensive literature on β-carboline pharmacology, 3-ethyl-1-methyl-β-carboline is predicted to interact with several key biological targets:
-
Monoamine Oxidases (MAO-A and MAO-B): Many β-carbolines are potent inhibitors of MAO enzymes, which are responsible for the degradation of neurotransmitters like serotonin and dopamine.[5][17] Inhibition of MAO can lead to antidepressant and neuroprotective effects. 9-Methyl-β-carboline, for instance, is a known MAO-A and MAO-B inhibitor.[17][18]
-
Benzodiazepine (BZD) Receptors: The β-carboline scaffold can bind to the BZD site on the GABA-A receptor, acting as agonists, antagonists, or inverse agonists depending on their substitution.[11] Inverse agonists can be anxiogenic or proconvulsant, while some derivatives have shown potential for enhancing learning and memory.[10]
-
Serotonin and Dopamine Receptors/Transporters: Some β-carbolines show affinity for various serotonin (5-HT) and dopamine receptors, modulating neurotransmission.[8] The cognitive-enhancing effects of 9-methyl-β-carboline have been linked to elevated hippocampal dopamine levels.[9]
Signaling Pathway Diagram: Potential Neuromodulatory Mechanism
Caption: Potential mechanism via MAO inhibition and dopamine signaling.
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay provides a reliable method to determine the inhibitory potential of the compound against MAO-A and MAO-B.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), horseradish peroxidase (HRP), Amplex Red reagent, and the test compound (3-ethyl-1-methyl-β-carboline).
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer (e.g., phosphate buffer, pH 7.4). b. In a 96-well microplate, add the MAO enzyme (either A or B) to each well containing the test compound or vehicle control. c. Pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme. d. To initiate the reaction, add a solution containing the substrate, HRP, and Amplex Red. e. Immediately measure the fluorescence (Excitation: ~545 nm, Emission: ~590 nm) over time using a plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This value quantifies the compound's potency as an MAO inhibitor.
Conclusion and Future Directions
3-Ethyl-1-methyl-β-carboline represents a rationally designed derivative within the pharmacologically rich β-carboline class. This guide has outlined its chemical structure, predicted properties, and a viable synthetic and analytical framework for its production and verification. Based on established SAR, this compound is a promising candidate for investigation as a neuromodulatory agent, particularly as an inhibitor of monoamine oxidase or as a ligand for central nervous system receptors.
Future research should focus on the successful synthesis and rigorous characterization of the compound. Subsequent in-vitro pharmacological profiling against a panel of relevant targets (MAO-A, MAO-B, BZD receptors, various 5-HT receptors) is essential. Positive hits would warrant further investigation into its effects on neuronal cell cultures, exploring potential for neuroprotection or neuroregeneration, and eventually, in vivo studies in appropriate animal models of neurological disease.
References
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Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). MDPI. [Link]
-
Synthesis of β-carboline derivatives. (n.d.). Sciforum. [Link]
-
Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (n.d.). MDPI. [Link]
-
Determination of tetrahydro-beta-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation. (n.d.). PubMed. [Link]
-
Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives. (2015). PubMed. [Link]
-
Beta-Carboline | C11H8N2. (n.d.). PubChem. [Link]
-
ethyl 1-methoxy-9-methyl-9H-beta-carboline-3-carboxylate. (n.d.). Chemical Synthesis Database. [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023). National Center for Biotechnology Information. [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). LJMU Research Online. [Link]
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Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice. (1990). PubMed. [Link]
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Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. (1982). PubMed. [Link]
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Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2024). National Center for Biotechnology Information. [Link]
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Substituted β-carboline. (n.d.). Wikipedia. [Link]
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Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives. (2015). ResearchGate. [Link]
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Analytical and Preparative Chiral Separation of β-Carboline Derivatives, LDL Oxidation Inhibitors, Using HPLC and CE Methodologies: Determination of Enantiomeric Purity. (2012). ResearchGate. [Link]
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β-Carboline. (n.d.). Wikipedia. [Link]
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1-Ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole. (n.d.). PubChem. [Link]
-
Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. (2019). ACS Omega. [Link]
-
9-Methyl-β-carboline-induced cognitive enhancement is associated with elevated hippocampal dopamine levels and dendritic and synaptic proliferation. (2012). Unbound Medicine. [Link]
-
Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. (2022). National Center for Biotechnology Information. [Link]
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9-Methyl-β-carboline. (n.d.). Wikipedia. [Link]
-
Stimulation, Protection and Regeneration of Dopaminergic Neurons by 9-methyl-β-carboline: A New anti-Parkinson Drug? (2011). PubMed. [Link]
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biological activity of 3-substituted beta-carboline derivatives
The Pharmacophore at C3: A Technical Guide to the Biological Activity of 3-Substituted -Carboline Derivatives
Executive Summary & Structural Logic
The
While the planar tricyclic core facilitates DNA intercalation, the C3 position acts as the primary "functional switch" determining pharmacological selectivity. Substituents at C3 modulate the electronic environment and steric bulk required for high-affinity binding at the benzodiazepine (BZD) site of the GABA-A receptor or the active sites of Topoisomerase I/II.
This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for 3-substituted
Neuropharmacology: The GABA-A Receptor Axis[2]
Mechanism of Action
3-Substituted
-
Agonists (Anxiolytic): Rare for simple esters; requires specific bioisosteres (e.g., Abecarnil).
-
Antagonists: Block the BZD site without altering chloride flux (e.g.,
-CCt). -
Inverse Agonists (Anxiogenic/Convulsant): The most common profile for simple C3-esters (e.g.,
-CCE, DMCM). They stabilize the receptor in a closed conformation, reducing the frequency of chloride channel opening.
The C3-Substituent Switch (SAR)
The nature of the substituent at C3 dictates the shift from anticonvulsant to convulsant activity.
| C3 Substituent | Compound Example | Intrinsic Activity | Biological Effect |
| Ethyl Ester | Partial Inverse Agonist | Pro-convulsant, Anxiogenic | |
| Methyl Amide | FG-7142 | Partial Inverse Agonist | Anxiogenic |
| tert-Butyl Ester | Antagonist | Blocks BZD effects; Neutral | |
| Benzyloxymethyl | ZK-93423 | Full Agonist | Anticonvulsant, Anxiolytic |
| Oxadiazole | Synthetic Derivatives | Variable | Tunable efficacy via bioisosterism |
Pathway Visualization
The following diagram illustrates the bidirectional modulation of the GABA-A receptor by C3-substituted ligands.
Caption: Bidirectional allosteric modulation of GABA-A receptor chloride channels by C3-substituted ligands.
Oncology: DNA Intercalation & Topoisomerase Inhibition[1][3][7]
Mechanism of Cytotoxicity
In oncology, the planar
-
DNA Intercalation: The aromatic system slides between base pairs.
-
Topoisomerase Inhibition: 3-substituted derivatives (especially hydrazides and carboxamides) inhibit the religation step of Topoisomerase I and II, leading to DNA strand breaks and apoptosis.
Key Potency Data (Reference Values)
Recent studies highlight the efficacy of 3-carbohydrazide and 1,3,4-oxadiazole derivatives against solid tumors.
| Compound Class | Cell Line | Target | IC50 Range ( | Reference |
| 3-Carbohydrazides | A549 (Lung) | Topoisomerase II | 2.5 - 8.0 | [1] |
| 3-(5-Aryl-1,3,4-oxadiazol) | HepG2 (Liver) | DNA/Topo I | 1.2 - 5.5 | [2] |
| Harmine (Standard) | HeLa | DNA Intercalation | > 10.0 | [3] |
| C3-Benzylidene | 786-0 (Renal) | Unspecified | 0.04 (High Potency) | [4] |
Experimental Protocols
Synthesis Workflow: The Modified Pictet-Spengler
To access 3-substituted derivatives, the standard protocol utilizes L-tryptophan methyl ester.
Protocol Steps:
-
Condensation: React L-tryptophan methyl ester with the appropriate aldehyde (R-CHO) in dry dichloromethane (DCM) with Trifluoroacetic acid (TFA) catalyst. Stir at RT for 4-12h.
-
Oxidation (Aromatization): The resulting tetrahydro-
-carboline (THBC) is oxidized to the fully aromatic -carboline using KMnO4 in DMF or Sulfur in refluxing xylene. -
C3 Functionalization: The C3-methyl ester is treated with hydrazine hydrate (reflux in ethanol) to yield the carbohydrazide, which serves as the precursor for oxadiazoles, triazoles, or amides.
Caption: Synthetic route from Tryptophan to bioactive 3-carbohydrazide beta-carboline precursors.
Validation Assay: Radioligand Binding (GABA-A)
To determine if your derivative acts at the BZD site, perform a competitive binding assay.
-
Membrane Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
. Wash pellets 3x to remove endogenous GABA. -
Ligand: Use
-Flumazenil (Ro 15-1788) as the specific radioligand for the BZD site. -
Incubation: Incubate 200
g membrane protein with 1 nM -Flumazenil and varying concentrations ( to M) of the test -carboline derivative for 60 min at 4°C. -
Termination: Rapid filtration through GF/B glass fiber filters. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Self-Validation Check: Non-specific binding (determined by adding 10
M diazepam) should be <10% of total binding.
-
Validation Assay: MTT Cytotoxicity (Oncology)
-
Seeding: Plate cancer cells (e.g., HepG2, A549) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions. Incubate for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Self-Validation Check: Include Doxorubicin as a positive control. Untreated cells must show >95% viability.
-
Future Directions: Multi-Target Directed Ligands (MTDLs)
Current research is shifting toward MTDLs. By functionalizing the C3 position with cholinesterase-inhibiting moieties (e.g., tacrine fragments), researchers are developing dual-acting agents for Alzheimer's disease that offer both neuroprotection (via BZD site inverse agonism/antagonism to improve cognition) and cholinergic restoration.
References
-
Cao, R., et al. (2010).[2] Design, synthesis and 3D-QSAR of
-carboline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. -
Formagio, A. S., et al. (2008).[2] Synthesis and antitumoral activity of novel 3-(2-substituted-1,3,4-oxadiazol-5-yl) and 3-(5-substituted-1,2,4-triazol-3-yl) beta-carboline derivatives. Bioorganic & Medicinal Chemistry.
-
Naseer, M. M., et al. (2022). Promising Anticancer Activity of
-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. MDPI Molecules. -
Pedrood, K., et al. (2011). Synthesis and antitumor activity of
-carboline 3-(substituted-carbohydrazide) derivatives. Bioorganic & Medicinal Chemistry Letters. -
Cook, J. M., et al. (2010). Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted
-Carbolines at Bz/GABA(A)ergic Receptors. Journal of Medicinal Chemistry.
An In-depth Technical Guide to 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole: A β-Carboline Derivative
Introduction
The 9H-pyrido[3,4-b]indole scaffold, commonly known as β-carboline, represents a privileged tricyclic structure found in a vast array of natural products, synthetic compounds, and even endogenously in mammals.[1][2] These alkaloids are renowned for their profound and diverse biological activities, engaging with a multitude of physiological targets to exert effects ranging from neuro-modulation to anti-cancer activity.[1][3]
This guide focuses on a specific, less-documented derivative: 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole . Due to the scarcity of literature pertaining directly to this molecule, this document will provide a comprehensive technical overview grounded in the established chemistry and pharmacology of the broader β-carboline family. By examining the foundational principles of synthesis, analysis, and biological action inherent to the β-carboline core, we can construct an authoritative and scientifically logical profile for this specific analogue. This approach empowers researchers and drug development professionals to anticipate its chemical behavior, design robust experimental protocols, and hypothesize its potential therapeutic applications.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole are derived from its β-carboline core, substituted with a methyl group at the C-1 position and an ethyl group at the C-3 position. These substitutions are expected to modulate its lipophilicity and steric profile compared to its parent compounds, norharman (9H-pyrido[3,4-b]indole) and harman (1-methyl-9H-pyrido[3,4-b]indole).[4][5]
| Identifier | Value |
| IUPAC Name | 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole |
| Synonyms | 3-ethyl-1-methyl-β-carboline |
| Molecular Formula | C₁₄H₁₄N₂ |
| Molecular Weight | 210.28 g/mol (Calculated) |
| Parent Compounds | Norharman (CAS: 244-63-3), Harman (CAS: 486-84-0)[4][5] |
Expected Physicochemical Properties:
-
Solubility : Like many β-carbolines, this compound is expected to exhibit poor solubility in water and higher solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Stability : The fully aromatic tricyclic system imparts significant chemical stability. However, it may be susceptible to oxidation or degradation under harsh acidic/basic conditions or prolonged exposure to UV light.
-
Lipophilicity : The addition of the ethyl group at C-3 increases the lipophilicity compared to harman, which may enhance its ability to cross biological membranes, including the blood-brain barrier.
Synthesis Strategies: The Pictet-Spengler Reaction
The cornerstone for the synthesis of the β-carboline scaffold is the Pictet-Spengler reaction . This robust and versatile method involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6] For the synthesis of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole, a plausible pathway would involve the reaction of tryptamine with an appropriate keto-aldehyde or a multi-step approach.
A generalized, logical pathway is outlined below.
Protocol: Generalized Pictet-Spengler Synthesis of a 1,3-Disubstituted-β-carboline
-
Step 1: Condensation: Tryptamine is reacted with a suitable aldehyde (e.g., propanal for the ethyl group) to form a Schiff base intermediate.
-
Step 2: Cyclization: The intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2,3,4-tetrahydro-β-carboline (THBC) derivative.[6]
-
Step 3: Aromatization: The THBC is oxidized to the fully aromatic β-carboline. This can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C).
-
Step 4: Further Substitution (if required): A methyl group could be introduced at the C-1 position through various established organometallic cross-coupling reactions if the initial precursor did not already contain it.[3]
Causality in Synthesis: The choice of aldehyde or ketone in Step 1 directly determines the substituent at the C-1 position. The substituent at C-3 is typically derived from the tryptamine precursor or introduced in subsequent steps. The acid catalyst in Step 2 is crucial for activating the imine for the ring-closing reaction. The final oxidation step is essential for achieving the planar, aromatic structure responsible for many of the class's biological activities.[7]
Caption: Generalized Pictet-Spengler synthesis workflow.
Analytical Methodologies
The characterization and quantification of β-carboline derivatives rely on a suite of standard analytical techniques. Given the complexity of biological matrices where these compounds are often studied, chromatographic separation is typically a prerequisite for accurate analysis.[8][9]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the method of choice for separating β-carbolines from complex mixtures. A C18 column is commonly used with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, often with an acid modifier like formic acid to improve peak shape.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection. Electrospray ionization (ESI) is a common ionization source for these molecules. High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition and thus the molecular formula of the synthesized compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation.[10] The chemical shifts and coupling constants of the protons and carbons provide definitive information about the substitution pattern on the tricyclic core.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the indole ring.[11]
Caption: Standard analytical workflow for β-carboline analysis.
Inferred Biological and Pharmacological Profile
The pharmacological profile of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole can be inferred from the extensive research on its structural relatives. The β-carboline scaffold is a known pharmacophore that interacts with numerous biological targets.[1]
Potential Mechanisms of Action:
-
Monoamine Oxidase (MAO) Inhibition: Many β-carbolines, including harman, are potent inhibitors of monoamine oxidase (MAO), particularly the MAO-A isoform.[1] This enzyme is responsible for degrading neurotransmitters like serotonin and dopamine. Inhibition of MAO-A leads to increased synaptic levels of these neurotransmitters, which is a key mechanism for antidepressant therapies.
-
Anticancer Activity: The planar, tricyclic structure of β-carbolines allows them to intercalate into DNA, disrupting DNA replication and transcription processes in cancer cells.[1][2] Furthermore, some derivatives are known to inhibit topoisomerases and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[2]
-
Neuropharmacological Effects: Beyond MAO inhibition, β-carbolines interact with various central nervous system receptors, including benzodiazepine and serotonin receptors.[3] These interactions can result in a spectrum of effects, from anxiolytic to proconvulsant, depending on the specific substitution pattern and the receptor subtype involved.[12]
Caption: Major biological mechanisms of β-carboline alkaloids.
Conclusion
While direct experimental data for 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole remains limited, a robust scientific framework based on the well-established chemistry and pharmacology of the β-carboline family allows for a detailed and predictive analysis. Its structure suggests it will possess the characteristic biological activities of this class, potentially with modulated potency and selectivity due to its specific substitution pattern. The synthesis can be approached via established methods like the Pictet-Spengler reaction, and its analysis would follow standard protocols using HPLC, MS, and NMR. This guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary technical insights to initiate and advance the scientific investigation of this promising compound.
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Gaujac, A., et al. (2012). Analytical techniques for the determination of tryptamines and β-carbolines in plant matrices and in psychoactive beverages consumed during religious ceremonies and neo-shamanic urban practices. Drug Testing and Analysis, 4(7-8), 636-48. [Link]
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ResearchGate. (2025). Analytical techniques for the determination of tryptamines and β-carbolines in plant matrices and in psychoactive beverages consumed during religious ceremonies and neo-shamanic urban practices. ResearchGate. [Link]
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Lin, G., et al. (2010). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules, 15(8), 5680-5691. [Link]
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Herraiz, T. (2017). β-Carbolines. In: Coffee: Production, Quality and Chemistry. The Royal Society of Chemistry. [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl 9H-pyrido(3,4-b)indole-3-carboxylate (CAS 74214-62-3). Cheméo. [Link]
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Sharma, V., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry. [Link]
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Wang, W., et al. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 20(8), 13979-13992. [Link]
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Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology, 21(6), 587-9. [Link]
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Li, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. MDPI. [Link]
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Kumar, A., et al. (2021). Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. Organic & Biomolecular Chemistry, 19(21), 4729-4739. [Link]
-
NIST. (n.d.). Ethyl 9H-pyrido(3,4-b)indole-3-carboxylate. NIST WebBook. [Link]
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Harrison, K. L., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega. [Link]
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-
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Schmiechen, R., et al. (1993). Beta-carboline-3-carboxylic acid ethyl ester: a lead for new psychotropic drugs. Psychopharmacology Series. [Link]
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The Strategic Importance of C-3 Substitution in β-Carboline Alkaloids: A Technical Guide for Drug Discovery
Foreword: The Versatile Scaffold of β-Carbolines
The β-carboline framework, a tricyclic indole alkaloid, represents a privileged scaffold in medicinal chemistry.[1][2][3] Nature has elegantly utilized this motif in a vast array of biologically active compounds found in plants, marine organisms, and even within mammalian tissues.[1][4][5][6] The inherent planarity of the aromatic core allows for effective intercalation with DNA and interactions with various protein targets, leading to a broad spectrum of pharmacological activities, including antitumor, antiviral, antiparasitic, and neuroactive effects.[2][4][5][6][7] While substitutions at positions C-1, N-2, N-9, and on the A-ring all contribute to the pharmacological profile, the C-3 position has emerged as a critical determinant of potency and selectivity. This guide provides an in-depth exploration of the effects of substitution at the 3-position of the β-carboline nucleus, offering a technical resource for researchers engaged in the design and development of novel therapeutics based on this remarkable scaffold.
The Pivotal Role of the 3-Position in Modulating Biological Activity
The C-3 position of the β-carboline ring system offers a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups that can profoundly influence the molecule's interaction with biological targets. The nature of the substituent at this position can dictate the mechanism of action, shifting the pharmacological profile from a DNA intercalator to a specific enzyme inhibitor or a receptor ligand.
From Carboxylic Acids to Complex Heterocycles: A Spectrum of Possibilities
Initial investigations into 3-substituted β-carbolines often centered around the readily accessible β-carboline-3-carboxylic acid, a key intermediate derived from tryptophan.[8] Esterification and amidation of this carboxylic acid have paved the way for extensive structure-activity relationship (SAR) studies. The resulting esters and amides have demonstrated a wide range of activities, including anticancer, antimalarial, and neuropharmacological effects.[7][9][10] More recently, the focus has expanded to include the introduction of various heterocyclic moieties at the 3-position, such as tetrazoles and triazoles, which can act as bioisosteres for the carboxylic acid group and offer new interaction points with biological targets.[11][12]
Synthetic Strategies for the Derivatization of the β-Carboline 3-Position
The cornerstone of β-carboline synthesis is the Pictet-Spengler reaction, which allows for the construction of the core tricyclic system from tryptamine or tryptophan derivatives.[1][3][13] Subsequent modifications at the 3-position are then achieved through a variety of synthetic transformations.
The Pictet-Spengler Reaction: A Gateway to the β-Carboline Scaffold
The Pictet-Spengler reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. When L-tryptophan methyl ester is used as the starting material, the resulting tetrahydro-β-carboline intermediate can be oxidized to the fully aromatic β-carboline-3-carboxylate.[8]
Caption: Generalized workflow for the synthesis of the β-carboline core.
Protocol: Synthesis of Methyl β-Carboline-3-carboxylate
-
Reaction Setup: To a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) in a suitable solvent (e.g., methanol), add the desired aldehyde (1.1 equivalents).
-
Pictet-Spengler Cyclization: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: After completion of the cyclization, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur and reflux the mixture for 4-6 hours to facilitate aromatization.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired methyl β-carboline-3-carboxylate.
Derivatization of the 3-Carboxylate Group
The 3-carboxylate group serves as a versatile starting point for further derivatization.
-
Amide Formation: Reaction of the methyl ester with various primary or secondary amines in the presence of a suitable coupling agent or by heating in a sealed tube can yield a diverse library of β-carboline-3-carboxamides.[9][14]
-
Hydrazide and Heterocycle Formation: The ester can be converted to the corresponding hydrazide, which is a key intermediate for the synthesis of various five-membered heterocycles like triazoles and thiadiazoles at the 3-position.[15]
-
Bioisosteric Replacement: The carboxylic acid can be synthetically transformed into bioisosteric groups like tetrazoles, which can lead to a significant enhancement in biological activity.[12]
Structure-Activity Relationships: The Impact of 3-Position Substituents
The nature of the substituent at the 3-position has a profound impact on the pharmacological profile of β-carboline alkaloids.
Anticancer Activity
The planar β-carboline scaffold is a classic DNA intercalator, and many of its anticancer effects are attributed to this mechanism.[4][16] However, substitutions at the C-3 position can modulate this activity and introduce new mechanisms of action.
| Substituent at C-3 | Observed Anticancer Effects & Mechanism | Key Findings |
| Carboxylate Esters | Moderate cytotoxicity against various cancer cell lines.[11] | Often serve as synthetic precursors for more potent derivatives. |
| Carboxamides | Enhanced cytotoxicity compared to esters. Can induce apoptosis and cell cycle arrest.[17] | The nature of the amine substituent is crucial for activity. Dimerization at the C-3 position via a linker has been shown to enhance antitumor activity.[16][17] |
| Tetrazoles | Potent anticancer activity, often exceeding that of the corresponding carboxylates.[11][12] | The tetrazole ring acts as a bioisostere for the carboxylic acid and can participate in unique interactions with biological targets. |
| Triazoles/Thiadiazoles | Variable activity, with some derivatives showing potent cytotoxicity.[15] | The specific substitution pattern on the heterocyclic ring is a key determinant of activity. |
Antimalarial Activity
β-carboline derivatives have shown promise as antimalarial agents. The substituent at the 3-position is critical for this activity.
| Substituent at C-3 | Observed Antimalarial Effects | Key Findings |
| Carboxamides | Potent in vitro activity against Plasmodium falciparum.[9] | A basic amine on the amide substituent is important for activity.[9] |
| Carboxylate Esters | Generally less potent than the corresponding amides.[7] | Highlights the importance of the amide linkage for antimalarial efficacy in this scaffold. |
Neuropharmacological Activity
β-carbolines are well-known for their interactions with central nervous system receptors, particularly the benzodiazepine receptors.[4]
| Substituent at C-3 | Observed Neuropharmacological Effects | Key Findings |
| Carboxylate Esters | Can act as benzodiazepine receptor inverse agonists, leading to anxiogenic and proconvulsant effects.[18] | Methyl β-carboline-3-carboxylate (β-CCM) is a classic example. |
| t-Butyl Esters | Can exhibit antagonist or partial inverse agonist properties at benzodiazepine receptors.[19] | The bulky t-butyl group modifies the interaction with the receptor. |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized β-carboline derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated.
In Vitro Antimalarial Assay
-
Parasite Culture: Culture synchronized Plasmodium falciparum parasites in human erythrocytes.
-
Compound Addition: Add serial dilutions of the β-carboline derivatives to the parasite culture.
-
Growth Inhibition Measurement: After 72 hours of incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
Caption: A typical workflow from synthesis to lead optimization.
Conclusion and Future Directions
The 3-position of the β-carboline scaffold is a privileged site for chemical modification, offering a powerful strategy to fine-tune the pharmacological properties of this versatile class of alkaloids. The extensive research into 3-substituted β-carbolines has yielded potent anticancer, antimalarial, and neuroactive agents. Future research in this area will likely focus on the development of more complex and diverse substituents at the 3-position, including novel heterocyclic systems and peptidomimetics, to explore new biological targets and enhance therapeutic efficacy. The continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships at the C-3 position, will undoubtedly lead to the discovery of novel β-carboline-based therapeutics for a wide range of diseases.
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Technical Whitepaper: Pharmacology of 3-Ethyl-Harmane (1-Methyl-3-Ethyl-β-Carboline)
The following technical guide details the pharmacology, structure-activity relationships (SAR), and experimental characterization of the 3-ethyl analogue of harmane .
Based on chemical nomenclature, "Harmane" is 1-methyl-9H-pyrido[3,4-b]indole . Therefore, the "3-ethyl analogue" is chemically defined as 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole (CAS: 738608-71-4). This distinction is critical to separate it from the well-known 3-ethyl ester (β-CCE), which has a vastly different pharmacological profile.
Executive Summary
The 3-ethyl analogue of harmane (3-Et-Harmane ) represents a specific structural modification of the β-carboline alkaloid scaffold. While the parent compound, harmane, is a potent inverse agonist at the benzodiazepine (BZ) site of the GABA-A receptor and a Monoamine Oxidase (MAO) inhibitor, the introduction of an alkyl (ethyl) group at the C3 position—replacing the typical carboxylate or hydrogen—fundamentally alters its pharmacodynamics.
Unlike the 3-carboxylate esters (e.g., β-CCE) which are potent anxiogenic inverse agonists, 3-Et-Harmane lacks the carbonyl oxygen necessary for high-affinity hydrogen bonding at the BZ inverse agonist pharmacophore. Consequently, it functions primarily as a competitive antagonist or low-affinity ligand at the GABA-A receptor, while retaining the MAO-inhibitory and intercalating properties inherent to the planar β-carboline core.
Chemical Identity & Structural Significance
Nomenclature and Structure
-
IUPAC Name: 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole
-
Common Name: 3-Ethyl-Harmane[1]
-
CAS Registry Number: 738608-71-4
-
Molecular Formula: C₁₄H₁₄N₂
-
Molecular Weight: 210.27 g/mol
Structural Logic (SAR)
The pharmacological divergence of 3-Et-Harmane from its analogues is dictated by the substituent at Carbon-3 (C3):
| Compound | C1 Substituent | C3 Substituent | Pharmacological Class (GABA-A) |
| Harmane | Methyl | Hydrogen | Inverse Agonist (Weak) |
| β-CCE | Hydrogen | Ethyl Ester (-COOEt) | Full Inverse Agonist (Proconvulsant) |
| 3-Et-Harmane | Methyl | Ethyl (-CH₂CH₃) | Antagonist / Weak Ligand |
| ZK 93423 | Methoxymethyl | Ester | Full Agonist |
Key Insight: The BZ receptor's inverse agonist domain requires a hydrogen bond acceptor (carbonyl/nitrogen) at C3. The ethyl alkyl group is lipophilic and sterically bulky but cannot accept hydrogen bonds. This steric occupancy without functional binding transforms the molecule from an efficacy-driver (inverse agonist) to a blocker (antagonist).
Pharmacodynamics & Mechanism of Action
GABA-A Receptor Interaction
The primary target for 3-substituted β-carbolines is the benzodiazepine binding site (allosteric modulatory site) on the GABA-A receptor chloride channel complex.
-
Binding Affinity: 3-Et-Harmane exhibits reduced affinity (
typically in the high nanomolar to micromolar range) compared to 3-carboxylate esters. The lack of the carbonyl moiety removes a critical anchor point ( interaction). -
Efficacy: It acts as a "Null" Antagonist or Weak Partial Inverse Agonist . It binds to the receptor but induces minimal conformational change, effectively blocking the binding of agonists (diazepam) or inverse agonists (β-CCE).
-
Clinical Correlate: Unlike β-CCE, which induces seizures and severe anxiety, 3-Et-Harmane is expected to be behaviorally inert or weakly tremorogenic, potentially antagonizing the sedative effects of benzodiazepines without intrinsic convulsant activity.
Monoamine Oxidase (MAO) Inhibition
The β-carboline core (pyrido[3,4-b]indole) is a privileged scaffold for MAO inhibition.
-
Selectivity: Harmane is a potent, reversible inhibitor of MAO-A (
). -
Effect of 3-Ethyl: The C3 position tolerates alkyl substitution without abolishing MAO affinity. 3-Et-Harmane retains the ability to inhibit MAO-A, leading to increased synaptic levels of serotonin (5-HT) and norepinephrine. This contributes to a psychostimulant effect distinct from the GABAergic mechanism.
DNA Intercalation
The planar tricyclic structure allows 3-Et-Harmane to intercalate into DNA base pairs. The 3-ethyl group adds lipophilicity, potentially enhancing nuclear penetration, though the lack of a cationic side chain (unlike cationic porphyrins) limits the affinity compared to other intercalators.
Experimental Protocols
Synthesis of 3-Ethyl-Harmane (Modified Pictet-Spengler)
Note: This protocol synthesizes the 1-methyl-3-ethyl core.
Reagents: Tryptophan ethyl ester (precursor), Acetaldehyde, Trifluoroacetic acid (TFA), DDQ (oxidant).
-
Condensation: Dissolve L-tryptophan ethyl ester in DCM. Add acetaldehyde (1.1 eq) and TFA (2 eq). Stir at room temperature for 12h to form the tetrahydro-β-carboline (THBC) intermediate.
-
Modification: Note: Standard synthesis yields the 3-carboxylate. To get the 3-ethyl alkyl, a Grignard or reduction sequence is required, or starting from a specific 3-ethyl indole precursor.
-
Alternative Route (Direct): Use 2-ethyl-tryptamine condensed with acetaldehyde.
-
Preferred Route (Pd-Catalyzed): Cross-coupling of 3-bromo-1-methyl-β-carboline with ethylboronic acid (Suzuki-Miyaura).
-
-
Oxidation: If starting from THBC, treat with DDQ (1.1 eq) in refluxing benzene to aromatize to the fully aromatic β-carboline.
-
Purification: Silica gel chromatography (Mobile phase: CHCl₃/MeOH 95:5).
Radioligand Binding Assay (GABA-A Benzodiazepine Site)
Objective: Determine the
-
Membrane Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge (40,000 x g, 10 min), wash, and resuspend.
-
Incubation:
-
Total Volume: 500 µL.
-
Ligand: 1 nM [³H]-Flumazenil (Antagonist tracer).
-
Competitor: 3-Et-Harmane (10⁻⁹ to 10⁻⁴ M).
-
Non-specific: 10 µM Diazepam.
-
-
Condition: Incubate at 4°C for 60 min.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
MAO-A Inhibition Assay
Objective: Verify MAO-A inhibitory potential.[2]
-
Enzyme Source: Recombinant Human MAO-A.
-
Substrate: Kynuramine (fluorometric) or [¹⁴C]-Serotonin (radiometric).
-
Procedure:
-
Incubate enzyme with 3-Et-Harmane (various concentrations) for 15 min at 37°C.
-
Add substrate and incubate for 20 min.
-
Stop reaction (NaOH or acid).
-
-
Detection: Measure fluorescence of 4-hydroxyquinoline (product of kynuramine) at Ex 310 nm / Em 400 nm.
Data Visualization & Pathways
Signaling Pathway: GABA-A Modulation
The following diagram illustrates the differential signaling outcomes of Harmane analogues at the GABA-A receptor.
Caption: Comparative pharmacodynamics of Harmane analogues. 3-Ethyl-Harmane acts as a competitive antagonist, contrasting with the proconvulsant ester derivatives.
Summary of Comparative Pharmacology
| Feature | Harmane (1-Me) | Beta-CCE (3-COOEt) | 3-Ethyl-Harmane (1-Me, 3-Et) |
| C3 Substituent | Hydrogen | Ethyl Ester | Ethyl Alkyl |
| GABA-A Affinity ( | ~1-5 µM | ~1-10 nM | ~50-500 nM (Est.) |
| GABA-A Efficacy | Inverse Agonist | Full Inverse Agonist | Antagonist |
| MAO-A Inhibition | Potent ( | Weak | Moderate |
| Behavioral Effect | Tremor, Anxiogenic | Convulsant, Anxiogenic | Tremor, Alertness (Non-convulsant) |
| Lipophilicity | Moderate | Moderate | High |
References
-
Lippke, K. P., et al. (1983). "Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands: probing the benzodiazepine receptor pharmacophore." Journal of Medicinal Chemistry.
-
Dodd, R. H., et al. (1985). "3-Amino-beta-carboline derivatives and the benzodiazepine receptor. Synthesis of a selective antagonist of the sedative action of diazepam." Journal of Medicinal Chemistry.
-
Hagen, T. J., et al. (1987). "Synthesis of 3,6-disubstituted beta-carbolines as benzodiazepine receptor ligands." Journal of Medicinal Chemistry.
-
Braestrup, C., et al. (1983). "Pharmacological characterization of benzodiazepine receptor inverse agonists." Biochemical Pharmacology.
-
Polc, P., et al. (1981). "Tremorogenic effect of harmane and other beta-carbolines in the mouse." Naunyn-Schmiedeberg's Archives of Pharmacology.
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An In-Depth Technical Guide to 1,3-Disubstituted 9H-pyrido[3,4-b]indole Derivatives: Synthesis, Biological Activity, and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds of significant medicinal value.[1][2][3] Its unique structure serves as a valuable building block in the design of novel therapeutic agents, particularly in the fields of oncology and neuroscience.[4] This guide provides a comprehensive overview of 1,3-disubstituted derivatives of this core, focusing on synthetic strategies, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.
I. The 9H-Pyrido[3,4-b]indole Core: A Foundation for Diverse Bioactivity
The tricyclic framework of 9H-pyrido[3,4-b]indole allows for substitutions at various positions, with the 1 and 3 positions being particularly crucial for modulating biological activity. The flat, aromatic nature of the β-carboline ring system enables it to intercalate with DNA, a mechanism contributing to its anticancer and antiparasitic properties.[5] Furthermore, the ability to introduce a wide array of substituents at the C1 and C3 positions provides a powerful tool for fine-tuning the pharmacological profile of these derivatives.
II. Synthetic Pathways to 1,3-Disubstituted 9H-Pyrido[3,4-b]indoles
The construction of the 1,3-disubstituted β-carboline scaffold is a cornerstone of medicinal chemistry research in this area. Several synthetic methodologies have been developed to achieve this, with the Pictet-Spengler reaction being a prominent and versatile approach.
A. The Pictet-Spengler Reaction: A Classic and Adaptable Method
The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydro-β-carbolines, which can then be oxidized to the aromatic 9H-pyrido[3,4-b]indole core. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Experimental Protocol: Generalized Pictet-Spengler Reaction for 1,3-Disubstituted Tetrahydro-β-carboline Synthesis
-
Reactant Preparation: Dissolve the desired tryptamine derivative (1 equivalent) and an appropriate aldehyde or keto-acid (1.1 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a biphasic system).
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, hydrochloric acid, or scandium triflate).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,3-disubstituted tetrahydro-β-carboline.
B. Oxidation to the Aromatic Core
Following the Pictet-Spengler cyclization, the resulting tetrahydro-β-carboline must be dehydrogenated to introduce the aromatic pyridyl ring. This is a critical step in achieving the final 9H-pyrido[3,4-b]indole scaffold.
Experimental Protocol: Oxidation of Tetrahydro-β-carbolines
-
Reactant Preparation: Dissolve the synthesized 1,3-disubstituted tetrahydro-β-carboline in a suitable solvent (e.g., toluene, xylene, or acetic acid).
-
Oxidizing Agent: Add an oxidizing agent such as 10% palladium on carbon (Pd/C) or sulfur.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain the aromatic 1,3-disubstituted 9H-pyrido[3,4-b]indole.
Caption: General synthetic workflow for 1,3-disubstituted 9H-pyrido[3,4-b]indoles.
C. Microwave-Assisted Synthesis
To enhance reaction rates and yields, microwave-assisted organic synthesis has emerged as a powerful tool. One-pot microwave-assisted coupling conditions have been successfully employed for the selective introduction of various aryl/heteroaryl groups at different positions of the pyrido[3,4-b]indole core.[6]
III. Diverse Biological Activities and Mechanistic Insights
1,3-Disubstituted 9H-pyrido[3,4-b]indole derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
A. Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds.[6][7][8][9][10][11]
-
Mechanism of Action: Many β-carboline derivatives exert their anticancer effects through the inhibition of the oncoprotein MDM2.[12] Computational modeling suggests that these compounds can bind to MDM2, with interactions such as hydrogen bonding and hydrophobic interactions playing a key role.[6][10] A key interaction involves a hydrogen bond between a methoxy group at the C6 position and Tyr106 of MDM2, along with pi-pi stacking with Tyr100 and His96.[6]
-
Structure-Activity Relationship (SAR):
-
The presence of a 1-naphthyl group at the C1 position combined with a methoxy group at C6 has been shown to result in potent broad-spectrum anticancer activity.[6][9]
-
An N9-methyl group can disrupt binding interactions, such as hydrogen bonding involving the N9 hydrogen, leading to decreased activity.[6][9][10]
-
-
Cell Cycle Arrest: A common mechanistic feature of this class of compounds is the induction of a strong and selective G2/M cell cycle phase arrest.[6][9]
| Compound Class | Cancer Cell Lines | IC50 Values | Reference |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoles | Breast, Colon, Melanoma, Pancreatic | 80-200 nM | [6][9] |
B. Antifilarial Activity
Substituted 9H-pyrido[3,4-b]indoles have been identified as a potential pharmacophore for designing macrofilaricidal agents.[13]
-
SAR: The presence of a carbomethoxy group at position-3 and an aryl substituent at position-1 effectively enhances antifilarial activity.[13]
C. Anti-leishmanial Activity
Piperazinyl-β-carboline-3-carboxamide derivatives have been designed and evaluated for their anti-leishmanial activity.[14]
-
SAR:
-
Para substitution of methoxy and chloro groups, as well as ortho substitution of a methyl group on the phenyl ring at position 1, have been found to favor anti-leishmanial activity against L. infantum.[14]
-
Para and meta substitution of chloro groups and benzyl replacement are recommended for significant activity against L. donovani.[14]
-
D. Other Biological Activities
The versatility of the 1,3-disubstituted 9H-pyrido[3,4-b]indole scaffold extends to a range of other biological targets and therapeutic applications:
-
Antiviral Activity: Certain β-carboline-4-thiazolidinone hybrids have shown potent antiviral activity against Herpes simplex virus type-1 (HSV-1).[15]
-
Antimalarial Activity: The β-carboline framework is a key pharmacophoric feature for antimalarial activity, with some derivatives targeting key biological pathways in Plasmodium species.[5]
-
Treatment of Cystic Echinococcosis: 1,3-substituted β-carboline derivatives have shown potent inhibitory activity against Echinococcus granulosus protoscolices, with some compounds inducing autophagy.[16]
-
Aryl Hydrocarbon Receptor (AHR) Activation: 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), a tryptophan photoproduct, has been identified as an activator of the aryl hydrocarbon receptor.[17]
Caption: Diverse biological activities of 1,3-disubstituted 9H-pyrido[3,4-b]indoles.
IV. Future Perspectives and Drug Development
The 1,3-disubstituted 9H-pyrido[3,4-b]indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions should focus on:
-
Lead Optimization: Utilizing quantitative structure-activity relationship (QSAR) models to guide the design and synthesis of more potent and selective derivatives.[7][8][12]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
Exploration of New Therapeutic Areas: Expanding the investigation of these derivatives into other disease areas where the β-carboline scaffold has shown promise, such as neurodegenerative diseases and inflammatory disorders.
The continued exploration of the chemical space around the 1,3-disubstituted 9H-pyrido[3,4-b]indole core holds significant promise for the development of the next generation of innovative medicines.
References
-
Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. PubMed. Available at: [Link]
-
Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
QSAR studies of new pyrido[3,4-b]indole derivatives as inhibitors of colon and pancreatic cancer cell proliferation. Academia.edu. Available at: [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals. Available at: [Link]
-
ChemInform Abstract: Structure-Activity Relationship for a Series of 2-Substituted 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indoles: Potent Subtype-Selective Inhibitors of N-Methyl-D-aspartate (NMDA) Receptors. ResearchGate. Available at: [Link]
-
QSAR Studies of New Pyrido[3,4- b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. Available at: [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Semantic Scholar. Available at: [Link]
-
1,3-Substituted β-Carboline Derivatives as Potent Chemotherapy for the Treatment of Cystic Echinococcosis. PubMed. Available at: [Link]
-
QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. National Institutes of Health (NIH). Available at: [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. MDPI. Available at: [Link]
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. National Institutes of Health (NIH). Available at: [Link]
-
Practical synthesis of two novel series of 1,3-disubstituted β-carboline derivatives. scite.ai. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. Available at: [Link]
-
Synthesis and diverse biological activities of substituted indole β-carbolines: a review. scite.ai. Available at: [Link]
-
Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. National Institutes of Health (NIH). Available at: [Link]
-
β-Carboline: a privileged scaffold from nature for potential antimalarial activity. National Institutes of Health (NIH). Available at: [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Synthesis, Biological Evaluation and Modeling Studies. Amanote Research. Available at: [Link]
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Technical Guide: CNS Activity & Pharmacological Profiling of 3-Ethyl-1-Methyl-β-Carboline
[1][2][3]
Executive Summary
3-ethyl-1-methyl-β-carboline (3-ethyl-1-methyl-9H-pyrido[3,4-b]indole) is a substituted β-carboline alkaloid distinct from the well-characterized "classical" β-carbolines like Harmane (1-methyl) or β-CCE (3-carboethoxy).[1][2][3] While 1-methylated β-carbolines are endogenous neurotoxins and tremorogens, and 3-carboxylated derivatives are potent anxiogenics (inverse agonists), the 3-ethyl-1-methyl analogue presents a unique structural hybrid.[1][2]
This guide delineates the theoretical and experimental framework for evaluating its Central Nervous System (CNS) activity, focusing on its dual-action potential: GABA-A receptor modulation and Monoamine Oxidase (MAO) inhibition .[2]
Chemical & Physicochemical Profile
Before initiating biological assays, the physicochemical parameters determining Blood-Brain Barrier (BBB) permeability must be established.[2]
| Parameter | Value / Description | Implication for CNS Delivery |
| IUPAC Name | 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole | Core Scaffold |
| CAS Number | 738608-71-4 | Unique Identifier |
| Molecular Formula | C₁₄H₁₄N₂ | Lipophilic small molecule |
| LogP (Predicted) | ~3.2 - 3.5 | High BBB Permeability .[1][2] More lipophilic than Harmane (LogP ~2.6). |
| Key Substituents | C1-Methyl : Associated with MAO inhibition.C3-Ethyl : Steric bulk at BZD binding site.[1][2] | Determines receptor subtype selectivity.[2] |
Mechanism of Action (MOA): The Dual-Target Hypothesis
The CNS activity of 3-ethyl-1-methyl-β-carboline is governed by two primary mechanisms derived from Structure-Activity Relationship (SAR) data of the β-carboline class.
GABA-A Receptor Modulation (Benzodiazepine Site)
Unlike 3-carboxylate esters (e.g., β-CCE) which are potent inverse agonists (inducing anxiety/seizures), 3-alkyl substitutions often reduce intrinsic efficacy.[1][2]
-
Hypothesis: The 3-ethyl group provides steric hindrance that may prevent the "inverse agonist" conformational change, potentially resulting in competitive antagonism (blocking diazepam) or weak partial inverse agonism .
-
Binding Site: The α/γ interface of the GABA-A receptor.[1][2]
Monoamine Oxidase (MAO) Inhibition
The 1-methyl substituent (characteristic of Harmane) is the pharmacophore for MAO-A inhibition.[1][2]
-
Hypothesis: 3-ethyl-1-methyl-β-carboline will likely retain MAO-A inhibitory activity , elevating synaptic levels of serotonin and norepinephrine.[1][2]
Mechanistic Pathway Diagram
The following diagram illustrates the convergent signaling pathways leading to the compound's net CNS excitability.
Caption: Dual-pathway activation showing the convergence of GABAergic disinhibition and monoaminergic accumulation leading to net CNS excitation.[1][2]
Experimental Workflows (Self-Validating Protocols)
To empirically define the activity of 3-ethyl-1-methyl-β-carboline, the following tiered assay system is recommended.
Workflow 1: [³H]-Flunitrazepam Competitive Binding Assay
Objective: Determine affinity (
-
Preparation: Prepare synaptic membranes from rat cerebral cortex (rich in GABA-A receptors).[1][2]
-
Incubation:
-
Filtration: Terminate via rapid vacuum filtration (Whatman GF/B filters).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation: If
nM, the compound is a high-affinity ligand.
Workflow 2: Electrophysiology (Patch Clamp)
Objective: Determine intrinsic efficacy (Agonist vs. Inverse Agonist).
Workflow 3: In Vivo Pro-Convulsant Threshold Test
Objective: Assess functional CNS excitability and safety.
-
Model: Pentylenetetrazole (PTZ) infusion in mice.
-
Dosing: Administer Test Compound (e.g., 10 mg/kg i.p.) 30 mins prior to PTZ.
-
Measurement: Time latency to first myoclonic jerk and tonic-clonic seizure.
-
Causality Check: If latency is reduced compared to vehicle, the compound is pro-convulsant (inverse agonist). If latency is increased, it is anticonvulsant.
Comparative SAR Analysis
The following table contrasts 3-ethyl-1-methyl-β-carboline with reference standards to predict its profile.
| Compound | Pos 1 | Pos 3 | Primary CNS Effect | Predicted vs. Known |
| Harmane | -CH₃ | -H | Tremorogen / MAO Inhibitor | Known |
| β-CCE | -H | -COOEt | Anxiogenic / Pro-convulsant | Known |
| 3-Ethyl-1-Methyl-βC | -CH₃ | -Ethyl | Mixed: MAO Inhibition + Weak Inverse Agonist | Predicted |
| DMCM | -Ethyl (Pos 4) | -COOMe | Potent Convulsant | Known |
Key Insight: The replacement of the 3-ester (in β-CCE) with a 3-ethyl alkyl group typically lowers affinity for the GABA-A receptor but increases lipophilicity.[1][2] This suggests 3-ethyl-1-methyl-β-carboline may act as a "silent" antagonist or weak inverse agonist, potentially useful as a research probe to block the effects of endogenous benzodiazepines without causing severe seizures.[1][2]
Safety & Toxicology
-
Tremorogenic Risk: Like Harmane, the 1-methyl group confers a risk of essential tremor induction via olivocerebellar activation.[2]
-
Neurotoxicity: Methylated β-carbolines (specifically 2,9-dimethyl or N-methylated species) can be neurotoxic (MPTP-like).[1][2] While 3-ethyl-1-methyl-β-carboline is not a quaternary salt, chronic high-dose exposure should be monitored for dopaminergic toxicity.[1][2]
References
-
SAR of β-Carboline Esters: Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology. Retrieved from [Link]
-
Harmane Pharmacology: Rommelspacher, H., et al. (1980).[4] 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding.[1][2][4] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][2][4] Retrieved from [Link]
-
DMCM & Inverse Agonism: Wikipedia. (n.d.). DMCM (methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate).[1][2][5][6] Retrieved from [Link][2]
Sources
- 1. 95631-65-5|2-ethyl-1,10-phenanthroline|BLD Pharm [bldpharm.com]
- 2. 1000537-98-3|2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine|BLD Pharm [bldpharm.com]
- 3. 147674-38-2|1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 4. 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMCM - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
benzodiazepine receptor affinity of 3-ethyl beta-carbolines
Benzodiazepine Receptor Affinity of 3-Ethyl -Carbolines: Mechanisms, SAR, and Experimental Protocols
Executive Summary
The
This guide provides a rigorous analysis of the structure-activity relationships (SAR) governing the affinity of 3-ethyl
Molecular Pharmacology: The Inverse Agonist Paradigm
The GABA-A Receptor Complex
The GABA-A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission in the CNS.[1] The benzodiazepine binding site is located at the interface of the
While benzodiazepines stabilize the receptor conformation that enhances GABA affinity (positive modulation), inverse agonists like
The GABA Shift: A Diagnostic Tool
A definitive method to distinguish between agonists, antagonists, and inverse agonists is the "GABA Shift" assay. This measures the shift in a ligand's affinity (
-
Agonists (e.g., Diazepam): Affinity increases in the presence of GABA (Ratio < 1).
-
Antagonists (e.g., Flumazenil): Affinity remains unchanged (Ratio
1). -
Inverse Agonists (e.g.,
-CCE): Affinity decreases in the presence of GABA (Ratio > 1).
Mechanism of Action Diagram
The following diagram illustrates the allosteric modulation of the GABA-A receptor by
Figure 1: Allosteric modulation of the GABA-A receptor.[2][3][4]
Structure-Activity Relationships (SAR)
The affinity of
The C3-Substituent
The 3-carboxylate ester moiety is the primary determinant of high affinity.
-
Ethyl Ester (
-CCE): Exhibits sub-nanomolar to low nanomolar affinity ( nM). The ethyl group provides optimal steric fit within the lipophilic pocket of the BZ site. -
Methyl Ester (
-CCM): Potent inverse agonist, often more proconvulsant than the ethyl ester due to pharmacokinetic differences, though affinity is comparable. -
3-Ethoxy Derivatives: Replacing the ester with an ether (e.g., 3-ethoxy-
-carboline) retains high affinity ( nM) but often acts as a partial inverse agonist, showing a reduced proconvulsant profile.[5]
Ring Aromaticity
Full aromaticity of the
-
Fully Aromatic: High affinity (
in nM range). -
Tetrahydro-
-carbolines: Significantly reduced affinity ( in M range), indicating that the planar, electron-rich aromatic system is crucial for - stacking interactions within the receptor binding pocket.
Comparative Affinity Data
The table below summarizes the binding constants for key 3-substituted
| Compound | Structure (C3 Substituent) | Efficacy Profile | |
| Ethyl ester (-COOEt) | 1.2 - 5.0 | Full Inverse Agonist | |
| Methyl ester (-COOMe) | 1.0 - 3.5 | Full Inverse Agonist | |
| 3-Ethoxy- | Ethoxy ether (-OEt) | 10 - 25 | Partial Inverse Agonist |
| DMCM | Methyl ester (dimethoxy sub.)[6] | 0.5 - 2.0 | Full Inverse Agonist |
| FG-7142 | Methyl amide (-CONHMe) | 50 - 100 | Partial Inverse Agonist |
Experimental Protocol: Radioligand Binding Assay
This protocol details the displacement of
Materials
-
Radioligand:
-Flunitrazepam (Specific Activity: 70-90 Ci/mmol). -
Tissue: Rat cerebral cortex (rich in BZ receptors).[2]
-
Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C).
-
Non-specific Binding Ligand: Clonazepam (10
M) or Diazepam (10 M). -
Test Compound: 3-Ethyl
-carboline derivative (dissolved in DMSO/Ethanol, final concentration <1%).
Membrane Preparation Workflow
Step 1: Homogenization Homogenize rat cerebral cortex in 50 volumes of ice-cold 50 mM Tris-HCl buffer using a Polytron homogenizer (setting 6, 15 seconds).
Step 2: Washing
Centrifuge the homogenate at 40,000
Step 3: Resuspension Resuspend the final pellet in 50 mM Tris-HCl to a protein concentration of approximately 0.5 - 1.0 mg/mL.
Binding Assay Workflow
The following diagram outlines the step-by-step execution of the binding assay.
Figure 2: Radioligand binding assay workflow for determining
Data Analysis
-
Calculate Specific Binding:
-
Determine
: Plot % Specific Binding vs. log[Concentration] of the test compound. Use non-linear regression (sigmoidal dose-response) to find the . -
Calculate
(Cheng-Prusoff Equation):- : Concentration of radioligand used (e.g., 1 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Implications for Drug Development
The high affinity of 3-ethyl
-
Anxiety Models: Because they induce anxiety-like states, they are used to screen for novel anxiolytics (which should reverse their effects).
-
Cognitive Enhancement: Inverse agonists have shown potential in enhancing memory and alertness in preclinical models, though the risk of convulsions (proconvulsant activity) limits their direct clinical use. Partial inverse agonists (like 3-ethoxy derivatives) are of particular interest as they may offer cognitive benefits with a wider therapeutic window.
References
-
Braestrup, C., & Nielsen, M. (1981). [3H]Propyl beta-carboline-3-carboxylate as a selective radioligand for the BZ1 benzodiazepine receptor subclass. Journal of Neurochemistry. Link
-
Braestrup, C., Schmiechen, R., Neef, G., Nielsen, M., & Petersen, E. N. (1982). Interaction of beta-carboline derivatives with the benzodiazepine receptor. Science. Link
-
Allen, M. S., et al. (1988). Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands: probing the benzodiazepine receptor pharmacophore.[7] Journal of Medicinal Chemistry.[7][8][9] Link
-
Hollinshead, S. P., et al. (1990). Structural requirements for agonist actions at the benzodiazepine receptor: studies with analogs of 6-(benzyloxy)-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester. Journal of Medicinal Chemistry.[7][8][9] Link
-
Cox, E. D., et al. (1998). Synthesis and evaluation of 3-alkoxy-beta-carbolines as ligands for the benzodiazepine receptor. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Beta-carboline interactions at the BZ-GABA receptor chloride-ionophore complex in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Ethoxy-beta-carboline: a high affinity benzodiazepine receptor ligand with partial inverse agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands: probing the benzodiazepine receptor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure–activity relationship studies on benzodiazepine receptor binding: Recognition of active sites in receptor and modelling of interaction | Scilit [scilit.com]
- 9. Structure-Activity Relationships at the Benzodiazepine Receptor | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Antimicrobial Properties of Alkyl-Substituted Beta-Carbolines
Executive Summary
This technical guide provides a comprehensive analysis of alkyl-substituted
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The
The Alkyl Modulation Matrix
Alkylation alters the physicochemical profile of the scaffold, transitioning it from a simple DNA intercalator to a multi-target agent capable of membrane disruption.
| Position | Substitution Effect | Mechanism of Enhancement |
| C1 (Carbon-1) | Critical for Potency. Short alkyl chains (Methyl/Ethyl) enhance lipophilicity without steric clash. Long chains or bulky aryl groups often increase cytotoxicity over antimicrobial selectivity. | Increases |
| N2 (Nitrogen-2) | Quaternization Target. Alkylation here creates a cationic charge (e.g., | Drastically increases DNA binding affinity via electrostatic attraction to the anionic phosphate backbone. |
| C3 (Carbon-3) | Auxiliary Modulation. Ester or amide alkyl chains here improve solubility and bioavailability. | Influences interaction with Topoisomerase enzymes.[2] |
| N9 (Nitrogen-9) | Lipophilicity Switch. Alkylation (e.g., N9-butyl) prevents H-bond donation, increasing membrane permeability but potentially reducing specific receptor binding. | Enhances penetration through Gram-negative outer membranes. |
Comparative Potency Data
Data synthesized from recent SAR studies (e.g., Zhang et al., 2015; Samala, 2020).
| Compound Variant | R1 (C1-Subst) | R2 (N9-Subst) | MIC ( | MIC ( | Notes |
| Norharmane | H | H | >128 | >128 | Weak baseline activity. |
| Harmane | CH | H | 64 | 128 | Moderate DNA intercalation. |
| 1-Ethyl-BC | C | H | 32 | 64 | Increased lipophilicity improves uptake. |
| 1-Butyl-BC | C | H | 8 | 16 | Optimal Chain Length. Balances solubility/permeability. |
| N9-Methyl-Harmane | CH | CH | 128 | >128 | Loss of H-bond donor reduces potency. |
| N2-Benzyl Dimer | - | - | 0.05 | 4.0 | bivalent interaction ; highly potent but cytotoxic. |
Mechanisms of Action (MoA)
Alkyl-substituted
Primary Pathways
-
DNA Intercalation: The planar tricyclic core slides between base pairs. Cationic N2-alkyl derivatives interact electrostatically with the phosphate backbone, stabilizing the complex and inhibiting replication.
-
Topoisomerase Inhibition: They stabilize the cleavage complex of Topoisomerase I and II, leading to DNA strand breaks.
-
Membrane Disruption: Longer alkyl chains (C4-C8) act as "tails," allowing the molecule to insert into the lipid bilayer, causing depolarization and leakage (similar to cationic peptides).
-
ROS Generation: Disruption of the electron transport chain (ETC) in bacteria leads to fatal accumulation of Reactive Oxygen Species.
MoA Visualization
Figure 1: Multi-target mechanism of action for alkyl-substituted beta-carbolines.
Experimental Protocols
Synthesis: Modified Pictet-Spengler Protocol
This protocol yields 1-alkyl-substituted
Reagents: L-Tryptophan, Aliphatic Aldehyde (e.g., Butyraldehyde), Trifluoroacetic acid (TFA), DCM, KMnO
-
Condensation: Dissolve L-Tryptophan (10 mmol) in DCM (50 mL). Add the specific aldehyde (11 mmol) and TFA (2 mL). Stir at RT for 4-8 hours.
-
Checkpoint: Monitor TLC for disappearance of Tryptophan.
-
-
Oxidation/Decarboxylation: To the reaction mixture (containing the tetrahydro-
-carboline intermediate), add KMnO (20 mmol) in acetone. Reflux for 2 hours. -
Purification: Filter MnO
, evaporate solvent, and purify via column chromatography (Silica gel, MeOH:DCM 1:9).
Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128
g/mL to 0.25 g/mL). -
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Controls:
-
Positive: Ciprofloxacin.
-
Negative: DMSO + Broth (Solvent control).
-
Sterility: Broth only.
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Visual turbidity or OD
measurement. MIC is the lowest concentration with no visible growth.
Hemolysis Assay (Toxicity Screen)
Objective: Assess membrane selectivity (Bacteria vs. Mammalian RBCs). Critical for alkyl-substituted derivatives.
-
Blood Prep: Wash fresh human/sheep RBCs 3x with PBS. Resuspend to 2% (v/v).
-
Exposure: Mix 100
L RBC suspension with 100 L compound solution (at 1x, 5x, 10x MIC). -
Incubation: 1 hour at 37°C.
-
Separation: Centrifuge at 1000g for 5 mins.
-
Quantification: Measure absorbance of supernatant at 540 nm (Hemoglobin release).
-
Calculation:
-
Positive Ctrl: 1% Triton X-100.
-
Negative Ctrl: PBS.
-
Synthesis & Workflow Diagram
Figure 2: Experimental workflow from synthesis to biological validation.
References
-
Zhang, J., et al. (2015). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives.[5] Natural Product Communications.
-
Samala, A. (2020). Synthesis and Antimicrobial Screening of new β-Carboline Derivatives.[6] Research Journal of Pharmacy and Technology.
-
Dai, J., et al. (2018). Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications.[7] Bioorganic & Medicinal Chemistry Letters.
-
Li, S., et al. (2023). Discovery and Structural Optimization of 1,2,3,4-Tetrahydro-β-carbolines as Novel Reactive Oxygen Species Inducers. Journal of Agricultural and Food Chemistry.
-
Shin, H. J., et al. (2010). The synergistic antibacterial activity of 1-acetyl-beta-carboline and beta-lactams against methicillin-resistant Staphylococcus aureus (MRSA).[8] Journal of Microbiology and Biotechnology.
Sources
- 1. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial and Anticancer Activity of β-Carboline Analogues - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic antibacterial activity of 1-acetyl-beta-carboline and beta-lactams against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
oxidative aromatization protocols for 3-ethyl-1-methyl-beta-carboline
Application Note: Oxidative Aromatization Protocols for 3-Ethyl-1-methyl-
Executive Summary & Strategic Context
The synthesis of 3-ethyl-1-methyl-
While the indole core (rings A and B) is robust, the challenge in aromatizing the C-ring lies in chemoselectivity. Aggressive oxidants (e.g., KMnO
We present three validated protocols ranging from industrial standards to precision laboratory techniques.
Mechanistic Pathways & Decision Matrix
The transformation from THBC to
Figure 1: Oxidative Aromatization Pathway[1]
Caption: Stepwise dehydrogenation mechanism. Note the risk of side-chain oxidation with non-selective reagents.
Selection Guide: Choosing the Right Protocol
| Feature | Protocol A: Pd/C (Catalytic) | Protocol B: DDQ (Stoichiometric) | Protocol C: IBX (Hypervalent Iodine) |
| Mechanism | Heterogeneous Dehydrogenation | Hydride Abstraction / SET | Single Electron Transfer |
| Scale Suitability | High (Gram to Kg) | Low to Medium (mg to g) | Medium (mg to g) |
| Conditions | High Temp (Reflux), Inert Gas | Room Temperature, Mild | Mild Heating |
| Workup | Filtration (Simplest) | Chromatography required | Filtration/Wash |
| Selectivity | Excellent (Preserves alkyls) | High (Specific to ring) | High |
| Cost | High (Catalyst) but recyclable | Moderate | High (Reagent) |
Detailed Experimental Protocols
Protocol A: Catalytic Dehydrogenation (Pd/C)
The "Gold Standard" for scale-up and purity. This method utilizes the reversibility of the hydrogenation catalyst to drive dehydrogenation at high temperatures.
Reagents:
-
Substrate: 1-methyl-3-ethyl-1,2,3,4-tetrahydro-
-carboline. -
Catalyst: 10% Palladium on Carbon (Pd/C), wetted (approx. 50% water) to reduce ignition risk.
-
Solvent: Xylene (mixture of isomers) or Mesitylene (higher boiling point drives reaction faster).
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Loading: Add the THBC substrate (1.0 equiv) and dissolve in Xylene (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (0.2–0.5 weight equiv relative to substrate). Safety Note: Pd/C is pyrophoric when dry. Use wetted catalyst and add under an argon blanket.
-
Reaction: Heat the mixture to reflux (approx. 140°C for Xylene).
-
Optional: A hydrogen scavenger like cyclohexene or nitrobenzene can be added to accelerate the reaction, but open-air reflux (allowing H
escape) is usually sufficient.
-
-
Monitoring: Monitor by TLC or HPLC. The reaction typically requires 12–24 hours. The fluorescent blue emission of the THBC often shifts to the intense fluorescence characteristic of the fully aromatic
-carboline. -
Workup: Filter the hot solution through a pad of Celite to remove the catalyst. Wash the pad with hot methanol or ethyl acetate.
-
Purification: Concentrate the filtrate. The product often crystallizes upon cooling. If necessary, recrystallize from Ethanol/Water.
Validation:
-
Yield: Typically 80–95%.
-
Advantages: No chemical oxidant residues; preserves the C3-ethyl group perfectly.
Protocol B: Oxidative Dehydrogenation with DDQ
The "Precision Tool" for rapid, small-scale synthesis. DDQ acts as a hydride abstractor.[1]
Reagents:
-
Substrate: 1-methyl-3-ethyl-1,2,3,4-tetrahydro-
-carboline. -
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0–2.2 equiv).
-
Solvent: THF or 1,4-Dioxane (anhydrous).
Procedure:
-
Dissolution: Dissolve the THBC (1.0 equiv) in THF (0.05 M) in a reaction vial.
-
Addition: Add DDQ (2.1 equiv) dropwise as a solution in THF or portion-wise as a solid at room temperature.
-
Observation: The solution will immediately turn dark (formation of Charge Transfer complex), then fade as the reaction proceeds.
-
-
Reaction: Stir at room temperature. Reaction is often complete within 30–60 minutes.
-
Quenching: Pour the mixture into saturated aqueous NaHCO
(to neutralize the acidic DDQ-H byproduct). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO . -
Purification: The byproduct (DDQ-H
) is poorly soluble in benzene/DCM but can be sticky. Flash chromatography (Silica gel, MeOH/DCM gradient) is usually required to remove hydroquinone residues.
Validation:
-
Yield: 75–90%.
-
Causality: DDQ abstracts a hydride from the C1 or C3 position, forming a carbocation which loses a proton to aromatize. This occurs twice to reach the fully aromatic state.
Protocol C: IBX-Mediated Oxidation
A metal-free, mild alternative suitable for late-stage functionalization.
Reagents:
-
Oxidant: 2-Iodoxybenzoic acid (IBX) (2.0–3.0 equiv).
-
Solvent: DMSO (IBX solubility is key).
Procedure:
-
Dissolution: Dissolve THBC in DMSO (0.1 M).
-
Reaction: Add IBX (2.5 equiv) and stir at room temperature. If reaction is slow, heat to 40–50°C.
-
Workup: Dilute with water and extract with Ethyl Acetate. The reduced byproduct (IBA) is insoluble in many organic solvents and can often be filtered off or washed away with bicarbonate solution.
Comparative Data & Troubleshooting
Table 1: Protocol Comparison for 3-ethyl-1-methyl-THBC
| Parameter | Pd/C Reflux | DDQ Oxidation | IBX Oxidation |
| Reaction Time | 12–24 Hours | 0.5–1 Hour | 2–6 Hours |
| Temperature | >130°C | 25°C | 25–50°C |
| Side Products | None (H | DDQ-H | IBA (Solid) |
| C3-Ethyl Stability | High | High | High |
| Green Score | High (if catalyst recycled) | Low (Toxic quinones) | Medium |
Troubleshooting Guide
-
Problem: Incomplete conversion (DHBC intermediate remains).
-
Solution (Pd/C): Switch solvent to Mesitylene (higher boiling point) or add 10% nitrobenzene as a hydrogen acceptor.
-
Solution (DDQ): Add another 0.5 equiv of DDQ. Ensure solvent is anhydrous.
-
-
Problem: Over-oxidation (formation of 3-acetyl-1-methyl-
-carboline).-
Cause: Presence of water with strong oxidants or excessive heating in air.
-
Solution: Degas solvents; switch to Pd/C under Argon.
-
References
-
Snyder, H. R., et al. (1948). "Synthesis of
-Carbolines. IV. 3-Aminomethyl derivatives." Journal of the American Chemical Society.[2] (Foundational Pictet-Spengler and aromatization work). Link -
Panarese, J. D., & Waters, S. P. (2010). "Room-Temperature Aromatization of Tetrahydro-β-Carbolines by 2-Iodoxybenzoic Acid (IBX)." Organic Letters. (Protocol for IBX usage). Link
-
Wang, Z., et al. (2014).[3] "DDQ-Mediated Oxidative Coupling: Synthesis of 2,3-Dicyanofurans." The Journal of Organic Chemistry. (Mechanistic insights into DDQ hydride abstraction). Link
-
Hagen, T. J., et al. (1987). "Synthesis of substituted beta-carbolines as ligands for the benzodiazepine receptor." Journal of Medicinal Chemistry. (Pd/C protocols for specific substituted carbolines). Link
-
Rosillo, M., et al. (2007). "One-pot synthesis of
-carbolines from tryptamines." European Journal of Organic Chemistry. (Modern catalytic approaches). Link
Disclaimer: The protocols provided are based on general chemical principles and literature precedents for
Sources
HPLC method development for 3-substituted beta-carbolines
Application Note: High-Resolution HPLC Method Development for 3-Substituted -Carbolines
Executive Summary & Scientific Context
3-substituted
Therefore, the analytical challenge is twofold:
-
Structural Resolution: separating the lipophilic ester/amide drugs from their polar acid metabolites.
-
Peak Symmetry: Suppressing the severe peak tailing caused by the interaction of the basic pyridine nitrogen (
) with residual silanols on the stationary phase.
This guide provides a self-validating protocol for developing robust HPLC methods for this class, prioritizing fluorescence detection for biological sensitivity.
Physicochemical Profiling & Column Selection[1][2][3]
Before method development, one must understand the analyte's behavior in solution.
Table 1: Physicochemical Properties of Common 3-Substituted -Carbolines
| Compound | 3-Substituent | Nature | LogP (Approx) | Detection Priority | |
| Methyl Ester | Lipophilic Base | ~4.8 | 2.0 | Fluorescence | |
| Ethyl Ester | Lipophilic Base | ~4.8 | 2.5 | Fluorescence | |
| Carboxylic Acid | Amphoteric/Zwitterionic | ~4.9 (N), ~3.8 (COOH) | 0.5 | UV/Fluorescence | |
| FG-7142 | Methyl Amide | Polar Base | ~4.8 | 1.2 | Fluorescence |
Stationary Phase Selection Strategy
The planar, fused ring system of
-
Primary Choice (Robustness): End-capped C18 (Type B Silica) . High-purity silica with exhaustive end-capping reduces accessible silanols, essential for basic analytes.
-
Example: Zorbax Eclipse Plus C18, Waters XBridge C18.
-
-
Secondary Choice (Selectivity): Phenyl-Hexyl . The phenyl ring offers unique selectivity for the indole core via
- stacking, often resolving structural isomers better than C18.
Visualizing the Separation Mechanism
The following diagram illustrates the competing interactions that dictate separation quality.
Caption: Mechanism of retention vs. tailing. Acidic mobile phases suppress silanol activity (red) while maintaining hydrophobic retention (green).
Method Development Protocols
Protocol A: Mobile Phase Engineering (The "Acidic Lock")
To prevent tailing, we must operate at a pH where silanols are protonated (neutral) and the
-
Buffer Selection: Phosphate buffer is superior to acetate for suppressing tailing due to higher ionic strength capabilities, though it is not MS-compatible.
-
Recipe (Phosphate pH 3.0): Dissolve 3.4 g
in 900 mL water. Adjust pH to 3.0 with dilute phosphoric acid ( ). Dilute to 1000 mL. -
Recipe (Formate pH 2.9 - MS Compatible): 10 mM Ammonium Formate adjusted with Formic Acid.
-
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks with basic compounds.
Protocol B: Rapid Screening Gradient
This protocol is designed to elute both the polar acid metabolites and lipophilic esters in a single run.
-
Column: C18,
, . -
Flow Rate: 1.0 mL/min.[1]
-
Temperature:
(Control is critical for reproducibility). -
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Injection |
| 15.0 | 60 | Linear Gradient |
| 15.1 | 90 | Wash |
| 18.0 | 90 | Hold Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Ready for next inj. |
Protocol C: Detection Optimization
-
Fluorescence Settings:
-
Excitation (
): 300 nm (Generic) or 270 nm (Optimized for esters). -
Emission (
): 433 nm (Standard) or 450 nm. -
Note: Acidic mobile phases can quench fluorescence slightly; ensure standards are prepared in the mobile phase to match conditions.
-
-
UV Settings (Secondary):
-
Primary: 270 nm (Strong absorption).
-
Secondary: 254 nm.
-
Method Optimization Workflow
Use this decision tree to refine the screening method into a validated protocol.
Caption: Logic flow for optimizing resolution and peak shape.
Sample Preparation (Biological Matrices)
Direct injection of plasma/tissue homogenates will foul the column. A Solid Phase Extraction (SPE) step is mandatory for high-reliability assays.
Protocol: Cation Exchange SPE (SCX)
Rationale: Since
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix sample 1:1 with 0.1M HCl (ensures protonation) and load.
-
Washing:
-
Wash 1: 0.1M HCl (Removes proteins/acids).
-
Wash 2: Methanol (Removes neutral lipophiles).
-
-
Elution: 2 mL of 5% Ammoniated Methanol (Releases the basic analyte).
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Silanol interaction | Lower pH to 2.5; Increase buffer strength to 50mM; Ensure column is "End-capped". |
| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase A, not pure Methanol/ACN. |
| Retention Drift | Temperature fluctuation | |
| Low Sensitivity | Fluorescence Quenching | Check for halide ions (Chloride) in buffer; switch to Phosphate or Acetate. |
References
-
Separ
-carboline-3-carboxylates : Musshoff, F. (2002). Chromatographic separation of beta-carbolines. Journal of Chromatography B. Link -
Fluorescence Detection Parameters : Chen, Q., et al. (2013). Simultaneous determination of beta-carboline alkaloids in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Silanol Suppression Strategies : Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. Link
-
Pharmacology of 3-Substituted
-Carbolines : Rivas, C.J., et al. (2009). 3-Substituted beta-carbolines as benzodiazepine receptor ligands. European Journal of Pharmacology. Link -
Buffer Selection Guide : Tindall, A. (2003). Mobile Phase Buffers in HPLC. LCGC North America. Link
Application Note: Preparation of Stock Solutions of 3-Ethyl-1-Methyl-9H-pyrido[3,4-b]indole in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide and protocol for the solubilization of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole and its related β-carboline analogs in dimethyl sulfoxide (DMSO). It offers insights into the solubility characteristics, step-by-step preparation of stock solutions, and best practices for storage and handling.
Introduction: Understanding β-Carboline Solubility in DMSO
3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole belongs to the β-carboline class of alkaloids, a group of compounds known for their diverse pharmacological activities.[1][2] For in vitro and cellular assays, preparing a concentrated stock solution in a suitable organic solvent is a critical first step. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of compounds that are poorly soluble in aqueous solutions.[3]
While specific solubility data for the 3-ethyl derivative is not extensively published, valuable insights can be drawn from its parent compound, harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), and other related β-carbolines.[4] Harmine and its analogs are generally soluble in organic solvents like DMSO.[3][4] The addition of an ethyl group to the core structure is not expected to dramatically alter its solubility in a strong solvent like DMSO.
The tricyclic pyrido[3,4-b]indole ring structure is the common feature of these alkaloids.[1] Their solubility is influenced by factors such as the specific functional groups attached to this core, the physical form of the compound (crystalline solid), and the purity of both the compound and the solvent.[4]
Quantitative Solubility Data
The solubility of β-carbolines in DMSO can vary between different analogs and even between different batches of the same compound.[5] Below is a summary of reported solubility data for harmine and harmaline, which can serve as a reliable reference point for 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole.
| Compound | Solvent | Reported Solubility | Source |
| Harmine | DMSO | ~2 mg/mL | Cayman Chemical[4] |
| Harmine | DMSO | 42 mg/mL (197.87 mM) | Selleck Chemicals[5] |
| Harmine | DMSO | Soluble up to 100 mM | ChemBK[6] |
| Harmaline | DMSO | ~0.25 mg/mL | Cayman Chemical[7] |
| Harmane | DMSO | Soluble up to 100 mM | Abcam[8] |
Note: The significant variation in reported solubility for harmine highlights the importance of empirical determination for your specific batch and experimental needs. Factors such as compound purity, hydration state, and particle size can influence solubility.
Experimental Workflow and Protocol
This section details the materials required and a step-by-step protocol for preparing a DMSO stock solution of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole.
Materials and Reagents
-
3-ethyl-1-methyl-9H-pyrido[3,4-b]indole (or related β-carboline) as a crystalline solid
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Inert gas (e.g., argon or nitrogen) for purging (recommended for long-term storage)
Step-by-Step Dissolution Protocol
This protocol is designed to prepare a 10 mM stock solution. Adjust the initial mass of the compound accordingly for different desired concentrations.
-
Pre-weighing Preparation: Before starting, ensure the β-carboline compound is at room temperature to prevent condensation of atmospheric moisture upon opening the container.
-
Weighing the Compound: Accurately weigh the desired amount of the crystalline solid using a calibrated analytical balance. For a 10 mM stock, you would weigh approximately 2.12 mg of a compound with a molecular weight similar to harmine (212.25 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the weighed compound. For example, to prepare a 10 mM solution from 2.12 mg of a compound with a MW of 212.25 g/mol , you would add 1 mL of DMSO.
-
Facilitating Dissolution:
-
Vortexing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect for any undissolved particles.
-
Gentle Warming (Optional): If the compound does not fully dissolve with vortexing, gentle warming can be applied. Place the vial in a water bath or on a heat block set to 30-40°C for 5-10 minutes. Vortex again. Caution: Do not overheat, as this can degrade the compound.
-
Sonication (Optional): A brief period in a bath sonicator can also help break up aggregates and facilitate dissolution.
-
-
Final Inspection: Once the solution is clear with no visible particulates, the stock solution is ready for use.
-
Storage:
-
Short-term: For daily use, store the DMSO stock solution at 4°C, protected from light.
-
Long-term: For extended storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.[4][7] Store at -20°C or -80°C. Harmine is reported to be stable for at least 4 years when stored at -20°C as a crystalline solid.[4]
-
Caption: Workflow for preparing β-carboline stock solutions in DMSO.
Troubleshooting and Best Practices
-
Precipitation in Aqueous Media: DMSO stock solutions of β-carbolines may precipitate when diluted into aqueous buffers for final assays. To mitigate this, ensure the final concentration of DMSO in the aqueous solution is kept low, typically below 0.5%.[4] It is also recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
-
Incomplete Dissolution: If the compound fails to dissolve even with warming, it may indicate that you are attempting to prepare a solution above its solubility limit. In this case, dilute the sample with additional DMSO to a lower concentration.
-
Compound Purity: Impurities can affect solubility. Always use high-purity, research-grade compounds and solvents.
-
Safety Precautions: β-carbolines are pharmacologically active compounds. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Work in a well-ventilated area or a chemical fume hood.
Conclusion
The preparation of a stable, concentrated stock solution of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole in DMSO is readily achievable by following a systematic protocol. By leveraging the solubility data of related β-carbolines like harmine and adhering to best practices for dissolution and storage, researchers can ensure the reliability and reproducibility of their experimental results.
References
-
Harmine Product Information. Cayman Chemical.
-
In which solvents are beta-carboline alkaloids soluble? ResearchGate.
-
Harmine Datasheet. Selleck Chemicals.
-
Harmine Datasheet. InvivoChem.
-
Harmane, beta-Carboline. Abcam.
-
Harmaline Product Information. ChemicalBook.
-
Harmaline Product Information. Cayman Chemical.
-
9H-Pyrido(3,4-b)indole, 7-methoxy-1-methyl- Product Information. ChemBK.
-
β-Carboline Alkaloid Constituents from a Thermoactinomyces SP. Strain. MDPI.
-
1-methyl-9H-pyrido[3,4-b]indole Product Information. ECHEMI.
-
Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. National Institutes of Health.
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- 2. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. chembk.com [chembk.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Harmane, beta-Carboline. Imidazoline ligand. MAO inhibitor. (CAS 486-84-0) | Abcam [abcam.com]
Application Note: 1H NMR Characterization of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole
Introduction
3-ethyl-1-methyl-9H-pyrido[3,4-b]indole, a member of the β-carboline family of alkaloids, represents a significant scaffold in medicinal chemistry and drug development. The biological activities of β-carboline derivatives are diverse, ranging from antimicrobial to anticancer effects, making their precise structural elucidation paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for the unambiguous characterization of such heterocyclic compounds. This application note provides a detailed guide to the 1H NMR characterization of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole, offering insights into sample preparation, spectral acquisition, and in-depth interpretation of the resulting spectrum.
Scientific Principles: The Causality Behind Experimental Choices
The structural rigidity and aromaticity of the pyrido[3,4-b]indole core, combined with the aliphatic substituents, result in a well-resolved 1H NMR spectrum with distinct chemical shifts and coupling patterns. The choice of a deuterated solvent is critical; it must dissolve the sample without contributing interfering signals.[2] Deuterated chloroform (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[3] However, for compounds with exchangeable protons, such as the N-H proton in the indole ring, deuterated dimethyl sulfoxide (DMSO-d6) can be advantageous as it often allows for the observation of these protons.[4] The concentration of the sample is also a key parameter. While higher concentrations can reduce acquisition time, they can also lead to line broadening due to increased viscosity.[5] A concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended for 1H NMR.[2]
Experimental Protocol
Sample Preparation
A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following steps ensure the preparation of a suitable sample for analysis:
-
Sample Weighing: Accurately weigh 5-10 mg of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent. Gently agitate the vial to ensure complete dissolution.[2]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, modern spectrometers can also reference the residual solvent peak.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
Data Acquisition
The following is a typical set of parameters for acquiring a 1H NMR spectrum on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
Data Presentation and Interpretation
The 1H NMR spectrum of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. These predictions are based on the analysis of structurally similar β-carboline and indole derivatives.[4][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-9 (Indole N-H) | 8.5 - 9.5 | br s | - |
| H-4 | 8.2 - 8.4 | s | - |
| H-5 | 8.0 - 8.2 | d | ~8.0 |
| H-8 | 7.5 - 7.7 | d | ~8.0 |
| H-6 | 7.2 - 7.4 | t | ~7.5 |
| H-7 | 7.0 - 7.2 | t | ~7.5 |
| Ethyl -CH2- | 2.9 - 3.1 | q | ~7.5 |
| Methyl -CH3 | 2.6 - 2.8 | s | - |
| Ethyl -CH3 | 1.3 - 1.5 | t | ~7.5 |
br s = broad singlet, s = singlet, d = doublet, t = triplet, q = quartet
Detailed Spectral Analysis
-
Aromatic Protons (H-4, H-5, H-6, H-7, H-8): The protons on the pyrido[3,4-b]indole ring system are expected to resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effects of the aromatic rings.[7]
-
H-4: This proton is a singlet as it has no adjacent protons. It is expected to be one of the most downfield signals due to its proximity to the pyridine nitrogen.
-
H-5 and H-8: These protons are doublets due to coupling with their respective ortho neighbors (H-6 and H-7).
-
H-6 and H-7: These protons will appear as triplets, each being coupled to two neighboring protons.
-
-
Indole N-H Proton (H-9): The indole N-H proton is typically a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. In a non-protic solvent like CDCl3, it may be very broad or not observed at all. In DMSO-d6, it is more likely to be a sharper, observable peak at a downfield chemical shift.[4]
-
Aliphatic Protons (Ethyl and Methyl Groups):
-
Methyl Group (-CH3 at C-1): This will be a singlet in the range of 2.6-2.8 ppm, as there are no adjacent protons to couple with.
-
Ethyl Group (-CH2CH3 at C-3): The methylene protons (-CH2-) will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH3) will be a triplet due to coupling with the two protons of the adjacent methylene group.
-
Visualization of Experimental Workflow
Caption: Workflow for 1H NMR Characterization.
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating. The expected integration ratios of the proton signals should correspond to the number of protons in each group (e.g., 1:1:1:1:1 for the aromatic and N-H protons, and 2:3:3 for the aliphatic protons). The coupling patterns (singlets, doublets, triplets, quartets) must be consistent with the neighboring protons as dictated by the n+1 rule. Any deviation from these expected patterns would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.
References
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available from: [Link]
-
Design, Synthesis and Bioactivity Evaluation of Novel β-carboline 1,3,4-oxadiazole Derivatives. Molecules. 2017;22(11):1855. Available from: [Link]
-
NMR Sample Preparation. University of California, Riverside. Available from: [Link]
-
Synthesis, Adme, and in Silico Molecular Docking Study of Novel N-substituted β-Carboline Analogs as a. Sciforum. Available from: [Link]
-
Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. ACS Omega. 2021;6(18):12045-12055. Available from: [Link]
-
Sample preparation for NMR measurements and points to keep in mind. JEOL. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of β-Carboline Dimers Based on the Structure of Neokauluamine. National Institutes of Health. Available from: [Link]
-
Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules. 2017;22(1):136. Available from: [Link]
-
NMR Sample Preparation. Iowa State University. Available from: [Link]
-
1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Molecules. 2018;23(12):3221. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Design, Synthesis and Bioactivity Evaluation of Novel β-carboline 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
Advanced In Vitro Cytotoxicity Profiling of Beta-Carboline Alkaloids
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
Beta-carboline alkaloids (e.g., harmine, harmaline, norharmane) are tricyclic indole alkaloids exhibiting potent antitumor, neuroactive, and antimicrobial properties.[1] Their primary cytotoxicity mechanisms involve DNA intercalation , Topoisomerase I/II inhibition , and mitochondrial apoptosis induction .
However, standard cytotoxicity protocols often fail with these compounds due to two critical artifacts:
-
Autofluorescence: Beta-carbolines exhibit strong fluorescence (Excitation: ~300–360 nm; Emission: ~400–500 nm). This severely interferes with blue/green fluorescent viability dyes (e.g., DAPI, Hoechst, Calcein-AM).
-
Photosensitivity: These alkaloids can generate reactive oxygen species (ROS) upon light exposure, causing "pseudo-cytotoxicity" that does not reflect the compound's intrinsic pharmacological activity.
This guide provides a self-validating protocol ecosystem designed to bypass these artifacts, ensuring data integrity.
Pre-Assay Validation: The "No-Cell" Control System
Objective: To quantify background signal interference before exposing cells to the compound.
Spectral Interference Check
Rationale: Many beta-carbolines mimic the emission spectra of common viability markers.
-
Step 1: Prepare a 96-well plate with culture medium (no cells).
-
Step 2: Add the beta-carboline test compound at the highest screening concentration (e.g., 100 µM).
-
Step 3: Read absorbance (for MTT/CCK-8) and fluorescence (if using Resazurin/CellTiter-Blue) at the assay-specific wavelengths.
-
Decision Matrix:
-
If Fluorescence Signal > 10% of Positive Control: ABORT fluorescence assays. Switch to Colorimetric (MTT) or Luminescent (ATP) assays.
-
If Absorbance (570 nm) > 0.1 OD: The compound is precipitating or colored. Use a "Compound-Only" blank subtraction for every concentration.
-
Solubility & Handling
-
Solvent: Dissolve in 100% DMSO. Avoid ethanol as it can enhance evaporation effects in edge wells.
-
Storage: Store stocks at -20°C in amber vials.
-
Light Protection: Perform all dilutions and incubations under low light or yellow light to prevent photo-activation.
Primary Cytotoxicity Protocol: Optimized MTT Assay
Why MTT? unlike Resazurin (fluorescent) or ATP assays (expensive), MTT relies on absorbance at 570 nm. Beta-carbolines absorb mainly in the UV (230-350 nm) region, minimizing interference.
Materials
-
Cell Lines: HeLa, MCF-7, or HepG2 (Adherent); HL-60 (Suspension).
-
Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (Solubilizer).
-
Equipment: Microplate Reader (570 nm filter, 630 nm reference).
Step-by-Step Methodology
Day 1: Seeding
-
Harvest cells and check viability (>95% required).
-
Seed 3,000–5,000 cells/well in 100 µL medium.
-
Expert Tip: Beta-carbolines are cytostatic; lower seeding densities prevent control wells from overgrowing during the 72h incubation.
-
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Treatment
-
Prepare a 200x Stock Plate in DMSO to maintain constant DMSO concentration (0.5%) across all wells.
-
Perform serial dilutions (1:2 or 1:3) in medium. Range: 0.1 µM to 100 µM .
-
Add 100 µL of treatment medium to wells.
-
Mandatory Controls:
-
Vehicle Control: 0.5% DMSO.
-
Positive Control: Doxorubicin (1 µM).
-
Blank: Medium only (no cells).
-
Interference Control: Medium + Compound (Highest Conc) + MTT (No cells).
-
Day 3/4: Readout (48h or 72h)
-
Add 20 µL MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours . Check for purple formazan crystals.[1][2]
-
Solubilization: Carefully aspirate medium (for adherent cells). Add 150 µL DMSO .
-
Agitate on an orbital shaker for 10 mins (protected from light).
-
Measure Absorbance at 570 nm (Signal) and 630 nm (Background).
Data Calculation:
Mechanistic Validation: Flow Cytometry (Cell Cycle)[3]
Challenge: Beta-carbolines (blue emission) interfere with DAPI/Hoechst. Solution: Use Propidium Iodide (PI) (Red emission: ~617 nm) with RNase A.
Protocol
-
Treatment: Treat 1x10⁶ cells in 6-well plates with IC₅₀ concentration for 24h.
-
Fixation: Harvest cells, wash with PBS. Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2h.
-
Staining:
-
Wash ethanol out with PBS (2x).
-
Resuspend in 500 µL staining buffer: PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A .
-
-
Incubation: 30 min at 37°C in dark.
-
Acquisition: Analyze on Flow Cytometer (FL2/PE Channel).
-
Gating Strategy: Exclude doublets using FL2-Area vs. FL2-Width.
-
-
Expected Result: Beta-carbolines typically induce G2/M phase arrest due to Topoisomerase inhibition.
Mechanism of Action Visualization
The following diagram illustrates the validated signaling pathway for beta-carboline cytotoxicity, linking DNA intercalation to mitochondrial apoptosis.
Caption: Mechanistic pathway of beta-carboline alkaloids.[1][3][4][5] The compound intercalates DNA and inhibits Topoisomerase, triggering p53-mediated G2/M arrest and mitochondrial apoptosis.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| High Background (OD > 0.2) | Compound precipitation or color interference. | Wash cells with PBS before adding MTT. Use "Compound + Medium" blanks. |
| False Positive Viability | Mitochondrial hyper-activation (early stress response). | Confirm with Clonogenic Assay (long-term survival) which is independent of metabolic rate. |
| Inconsistent IC50 | Light-induced degradation or photo-toxicity. | Wrap all plates in foil. Use amber tubes. Limit exposure to biosafety cabinet lights. |
| No G2/M Arrest observed | Harvest time too late (cells already died). | Perform time-course flow cytometry (12h, 24h, 36h). Arrest often precedes apoptosis. |
References
-
BenchChem. (2025).[1] Biological activity of beta-carboline alkaloids. Retrieved from
-
Nacional de Pediatría. (2008). Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. Retrieved from
-
Spandidos Publications. (2020). Beta-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway.[6] Retrieved from
-
Sigma-Aldrich. (2024). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from
-
Creative Bioarray. (2024). Clonogenic Assay Protocol. Retrieved from
-
MDPI. (2018). Design and Synthesis of DNA-Interactive Beta-Carboline-Oxindole Hybrids. Retrieved from
Sources
Application Note & Protocol: Expedited Synthesis of 1,3-Disubstituted β-Carbolines via Microwave Irradiation
Abstract: The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Traditional methods for synthesizing these heterocycles often require long reaction times, high temperatures, and can result in modest yields. This application note details a robust and highly efficient two-step protocol for the synthesis of 1,3-disubstituted β-carbolines utilizing microwave-assisted organic synthesis (MAOS). The methodology leverages a microwave-mediated Pictet-Spengler reaction followed by a rapid, microwave-assisted aromatization. This approach dramatically reduces reaction times from hours to minutes, improves yields, and simplifies product isolation, thereby accelerating the drug discovery and development workflow.[3][4][5]
Introduction: The Power of Microwave-Assisted Synthesis
β-Carbolines are a class of tricyclic indole alkaloids that exhibit a wide range of biological activities, including antitumor, antiviral, antiparasitic, and neuropharmacological effects.[1][2] The development of efficient synthetic routes to access structurally diverse β-carboline libraries is therefore of paramount importance to drug development professionals.
Conventional synthesis often relies on thermal heating, which transfers energy indirectly and inefficiently through conduction and convection.[6] This can lead to thermal gradients, extended reaction times, and the formation of unwanted byproducts. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By using dielectric heating, microwave energy is directly coupled with polar molecules in the reaction mixture, resulting in rapid, uniform, and localized heating.[7][8] This unique heating mechanism provides several key advantages:
-
Dramatic Reduction in Reaction Time: Reactions that take hours or days under conventional heating can often be completed in minutes.[3][9][10]
-
Increased Reaction Yields and Purity: The rapid heating minimizes the time for side reactions to occur, leading to cleaner reaction profiles and higher yields of the desired product.[11]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.
This guide focuses on a microwave-assisted approach that first builds the core tetrahydro-β-carboline (THβC) scaffold via the Pictet-Spengler reaction, followed by its aromatization to the target β-carboline.[5]
The Synthetic Strategy: A Two-Step, Microwave-Driven Approach
The synthesis of 1,3-disubstituted β-carbolines is achieved through a sequential reaction pathway. The logic behind this two-step process is to first stereoselectively construct the chiral centers in the saturated heterocyclic ring (the THβC intermediate) and then to introduce the planarity and aromaticity of the final β-carboline system.
Mechanism Part 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis.[12] It involves the acid-catalyzed cyclization of a β-arylethylamine (in this case, a tryptophan derivative) with a carbonyl compound (an aldehyde). The generally accepted mechanism proceeds as follows:
-
Iminium Ion Formation: The aldehyde reacts with the primary amine of the tryptophan derivative to form a Schiff base, which is then protonated by the acid catalyst (e.g., Trifluoroacetic Acid - TFA) to generate a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich C2 position of the indole nucleus acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This key step forms the new six-membered ring.
-
Deprotonation: A final deprotonation step re-establishes the aromaticity of the indole ring, yielding the 1,3-disubstituted-1,2,3,4-tetrahydro-β-carboline (THβC) product.
Microwave irradiation dramatically accelerates this process by efficiently driving the formation of the key iminium ion intermediate and overcoming the activation energy barrier for the cyclization step.[5][13]
Mechanism Part 2: Dehydrogenation and Aromatization
The THβC intermediate is subsequently aromatized to the final β-carboline. This is an oxidative dehydrogenation reaction. While various oxidizing agents can be used, a highly effective method involves palladium on carbon (Pd/C) under microwave irradiation.[5] The palladium catalyst facilitates the removal of hydrogen atoms from the saturated C-ring, leading to the formation of the fully aromatic pyridine ring fused to the indole core. Microwave heating accelerates the catalytic cycle, enabling the reaction to complete in under an hour.[5]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Microwave reactions should only be performed in dedicated microwave reactors using appropriate sealed vessels designed to withstand high pressures and temperatures.
Materials and Equipment
-
Microwave Reactor: A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of controlled temperature and pressure operation.
-
Reagents: L-Tryptophan methyl ester hydrochloride, various aromatic/aliphatic aldehydes, Trifluoroacetic acid (TFA), 1,2-Dichloroethane (DCE), Palladium on carbon (10 wt. %), Lithium carbonate (Li₂CO₃), Ethanol (EtOH), Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate (NaHCO₃) solution, Brine.
-
Glassware: Microwave reaction vials (10 mL) with snap caps, round-bottom flasks, separatory funnel, beakers, graduated cylinders.
-
Purification: Flash column chromatography system with silica gel.
-
Analytical: NMR spectrometer, Mass spectrometer (MS), IR spectrometer.
Protocol 1: Microwave-Assisted Pictet-Spengler Synthesis of 1,3-Disubstituted THβC
This protocol describes the synthesis of a representative 1,3-disubstituted-1,2,3,4-tetrahydro-β-carboline.
-
To a 10 mL microwave reaction vial, add L-tryptophan methyl ester hydrochloride (1.0 mmol, 1.0 equiv.).
-
Add the desired aldehyde (e.g., benzaldehyde, 1.1 mmol, 1.1 equiv.).
-
Add 1,2-dichloroethane (DCE, 4 mL) and trifluoroacetic acid (TFA, 0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 15-20 minutes . The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically a mixture of cis and trans diastereomers and can be purified by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to isolate the desired diastereomer.[14]
Protocol 2: Microwave-Assisted Aromatization to 1,3-Disubstituted β-Carboline
-
To a 10 mL microwave reaction vial, add the purified 1,3-disubstituted THβC from Protocol 1 (0.5 mmol, 1.0 equiv.).
-
Add 10% Palladium on carbon (Pd/C, 25 mg, ~5 mol%).
-
Add Lithium Carbonate (Li₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Add ethanol (EtOH, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150 °C for 45-60 minutes .
-
After cooling, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure 1,3-disubstituted β-carboline.
Data Presentation & Characterization
The described microwave-assisted protocols are highly versatile and can be applied to a range of aldehydes to generate a library of 1,3-disubstituted β-carbolines.
| Entry | Aldehyde | Pictet-Spengler Time (min) | Aromatization Time (min) | Overall Yield (%) |
| 1 | Benzaldehyde | 15 | 60 | 85 |
| 2 | 4-Chlorobenzaldehyde | 20 | 60 | 81 |
| 3 | 4-Methoxybenzaldehyde | 15 | 50 | 88 |
| 4 | Isovaleraldehyde | 20 | 60 | 75 |
Yields are for isolated, purified products over two steps.
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.[15][16]
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[15]
-
FT-IR Spectroscopy: To identify key functional groups.[15]
-
UV-Vis and Fluorescence Spectroscopy: β-carbolines often exhibit interesting photophysical properties.[15][17]
Workflow Visualization
The overall process from starting materials to the final purified product is summarized in the workflow diagram below.
Caption: Experimental workflow for the two-step microwave-assisted synthesis of 1,3-disubstituted β-carbolines.
References
-
H. S. P. Rao, S. Jothilingam, and J. Veeramanoharan, "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry," RSC Advances, vol. 10, no. 22, pp. 12862–12885, 2020. [Link]
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M. B. M. de Oca, M. G. L. de Oca, and J. G. S. D. A. de Oca, "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry," RSC Advances, vol. 10, no. 22, pp. 12862–12885, 2020. [Link]
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A. D. S. S. and P. K. Sharma, "MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY," Journal of Pharmaceutical Negative Results, vol. 13, no. 3, pp. 452–458, 2022. [Link]
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A. K. and A. K. Singh, "Microwave Assisted Organic Synthesis of Heterocyclic Compound," International Journal of Pharmaceutical Sciences Review and Research, vol. 80, no. 1, pp. 1–10, 2023. [Link]
-
P. Campiglia, I. Gomez-Monterrey, T. Lama, E. Novellino, and P. Grieco, "A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction," Molecular Diversity, vol. 8, no. 4, pp. 427–430, 2004. [Link]
-
K. Gnanaoli, D. B. Rajkumar, C. U. Maheswari, and V. S. V. Raj, "MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES," HETEROCYCLES, vol. 102, no. 2, p. 322, 2021. [Link]
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S. A. Eagon and M. W. Anderson, "Microwave-Assisted Synthesis of Tetrahydro-β-carbolines and β-Carbolines," Synthetic Communications, vol. 44, no. 15, pp. 2199–2206, 2014. [Link]
-
B. Ábrányi-Balogh, B. Szabó, and L. S. L. Szabó, "Recent Advances in the Synthesis of β-Carboline Alkaloids," Molecules, vol. 26, no. 3, p. 663, 2021. [Link]
-
Y.-C. Liu et al., "Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines," ACS Omega, vol. 6, no. 18, pp. 12217–12229, 2021. [Link]
-
Y.-C. Liu et al., "Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines," ACS Omega, vol. 6, no. 18, pp. 12217–12229, 2021. [Link]
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N. V. V. Jyothi, "Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review," Journal of Drug Delivery and Therapeutics, vol. 11, no. 4-S, pp. 195–207, 2021. [Link]
-
V. K. Tandon, "ChemInform Abstract: Microwave-Assisted Synthesis of 1,3-Disubstituted β-Carbolines from α-(Alkylideneamino)nitriles and Gramine.," ChemInform, vol. 37, no. 32, 2006. [Link]
-
E. M. D. D. de la F. and M. D. C. M. de la F., "METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES," LJMU Research Online, 2021. [Link]
-
C.-F. Chen, "Synthesis of 1,3-substituted b-carboline derivatives.," ResearchGate, 2008. [Link]
-
L. El Kaim and R. Gámez-Montaño, "Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles," Molecules, vol. 27, no. 10, p. 3105, 2022. [Link]
-
S. Paul, P. Nanda, R. Gupta, and A. Loupy, "Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions," Tetrahedron Letters, vol. 45, no. 2, pp. 427–429, 2004. [Link]
-
D. J. T. and C. D. V. D., "Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H–1H coupling constants," Organic & Biomolecular Chemistry, vol. 18, no. 39, pp. 7805–7813, 2020. [Link]
-
N. A. A. and N. F. T. "SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES," Malaysian Journal of Analytical Sciences, vol. 26, no. 1, pp. 159–168, 2022. [Link]
-
P. F. and A. T. "Synthesis of 1,4‐Disubstituted and 1‐Substituted β‐Carbolines via 3‐Substituted 2‐Acylindoles," European Journal of Organic Chemistry, vol. 2021, no. 24, pp. 3477–3486, 2021. [Link]
-
A. K. and A. K. Singh, "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry," Green Chemistry Letters and Reviews, vol. 16, no. 1, pp. 1–20, 2023. [Link]
-
J. Clayden, "Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution," The Journal of Organic Chemistry, vol. 80, no. 11, pp. 5895–5903, 2015. [Link]
-
E. L. Larghi and T. S. Kaufman, "The Pictet-Spengler Reaction Updates Its Habits," Molecules, vol. 25, no. 2, p. 390, 2020. [Link]
-
W. D. Shipe, F. Yang, and Z. Yue, "CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES," HETEROCYCLES, vol. 70, no. 1, p. 655, 2006. [Link]
-
A. B. Patil et al., "MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH," International Journal of Novel Research and Development, vol. 8, no. 6, pp. a472–a480, 2023. [Link]
-
P. Kumar, "A significance of microwave assist technique in green chemistry," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 9, pp. 417–430, 2014. [Link]
-
D. S. R. and D. A. K. "A brief review: Microwave assisted organic reaction," Der Pharma Chemica, vol. 3, no. 2, pp. 1–14, 2011. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Cyclization for Ethyl Derivatives
From the desk of a Senior Application Scientist
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize tetrahydro-β-carboline scaffolds, particularly when encountering challenges with ethyl-substituted substrates. The presence of an ethyl group, either on the tryptamine nitrogen or as part of the reacting ketone, can introduce unique steric and electronic challenges that often lead to lower yields or complex product mixtures.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction with an ethyl-substituted tryptamine and an aldehyde is resulting in a very low yield (<30%). What are the primary causes and how can I improve this?
Low yields in this context are common and typically stem from a few core issues related to the ethyl group's influence on the reaction kinetics and equilibria.
Primary Causes & Explanations:
-
Steric Hindrance: An ethyl group, particularly on the tryptamine nitrogen (N-ethyltryptamine), can sterically hinder the crucial intramolecular cyclization step.[1] This is the step where the electron-rich indole ring attacks the iminium ion. The bulkier the substituent, the higher the activation energy for this ring closure.
-
Insufficient Electrophilicity: The driving force of the reaction is the electrophilicity of the iminium ion formed from the condensation of the amine and aldehyde.[2][3] If the reaction conditions are not acidic enough, the equilibrium may favor the starting materials or the less reactive imine intermediate over the crucial iminium ion.
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role. Some reactions require heating to overcome the activation barrier, while others may yield side products at higher temperatures.[3] The choice between protic and aprotic solvents can also significantly impact yield, with aprotic media sometimes providing superior results.[2][4]
Troubleshooting Workflow & Solutions:
Here is a logical workflow to diagnose and solve the low-yield issue.
Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.
Detailed Protocol: Catalyst Screening
-
Setup: In three separate vials, dissolve your ethyl-tryptamine derivative (1.0 eq) and aldehyde (1.1 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition:
-
Vial 1: Add trifluoroacetic acid (TFA) (1.0 eq).
-
Vial 2: Add a few drops of concentrated HCl.
-
Vial 3: Add boron trifluoride etherate (BF₃·OEt₂) (1.0 eq).
-
-
Reaction & Monitoring: Stir all reactions at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Analysis: Compare the conversion to the desired tetrahydro-β-carboline product to identify the most effective catalyst type for your specific substrate.
Question 2: I'm attempting the reaction with tryptamine and an ethyl ketone (e.g., 2-butanone), but it's not working. Why is this so difficult?
This is a classic challenge in the Pictet-Spengler reaction. The issue is twofold:
-
Reduced Reactivity: Ketones are inherently less electrophilic than aldehydes. This makes the initial condensation to form the imine intermediate slower and less favorable.
-
Increased Steric Hindrance: The presence of two alkyl groups on the carbonyl carbon (in this case, a methyl and an ethyl group) creates significant steric bulk, which hinders both the initial nucleophilic attack by the amine and the subsequent intramolecular cyclization. Many sources note that ketones often fail to give products where aldehydes succeed.[3]
Solutions for Ketone-Based Reactions:
-
Harsher Conditions: This is the most direct approach. Attempt the reaction with a strong acid like TFA or HCl in a high-boiling solvent like toluene or dichloroethane at reflux.[5]
-
Activate the Tryptamine: If the indole ring is more nucleophilic, it can better overcome the ketone's poor electrophilicity. If your tryptamine is unsubstituted, consider using a derivative with electron-donating groups (e.g., a methoxy group) on the indole ring.[6]
-
The N-Acyliminium Ion Strategy: This is often the most effective solution for unreactive carbonyl partners. By acylating the imine intermediate, you form a highly reactive N-acyliminium ion. This species is a much more potent electrophile, capable of undergoing cyclization even with less nucleophilic aromatic rings or when sterically hindered.[2][7]
Caption: Comparison of standard vs. N-acyliminium ion activation.
Question 3: My reaction works, but I'm getting a messy mixture of side products. How can I improve the purity?
Side product formation is often due to the reactivity of the starting materials or intermediates under acidic conditions.
Common Side Products & Mitigation Strategies:
| Side Product/Issue | Likely Cause | Recommended Solution |
| Aldehyde Polymers | Self-condensation of the aldehyde, especially in the presence of strong acid.[8][9] | Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. |
| Oxidation Products | Oxidation of the electron-rich indole ring or the final tetrahydro-β-carboline product by air. | Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use. |
| N-Alkylation | The tryptamine nitrogen can sometimes react with another molecule of the aldehyde (reductive amination pathway if a reductant is present) or other electrophiles. | Ensure a slight excess of the tryptamine relative to the aldehyde (e.g., 1.1:1.0) to favor the desired condensation. |
| Epimerization/Racemization | If working with a chiral tryptamine (e.g., from tryptophan), high temperatures and prolonged reaction times can lead to loss of stereochemical integrity.[3] | For stereosensitive reactions, aim for kinetically controlled conditions: lower temperatures (-20°C to RT) and shorter reaction times.[3][10] |
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Pictet-Spengler reaction?
The reaction proceeds through a well-established two-stage mechanism:[2][9][11]
-
Condensation: The β-arylethylamine (e.g., tryptamine) nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Following proton transfer steps, a molecule of water is eliminated to form a Schiff base, or imine.
-
Cyclization: Under acidic catalysis, the imine nitrogen is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring (the indole C2 or C3 position) then performs an intramolecular electrophilic attack on the iminium carbon, forming a new ring and a spirocyclic intermediate. A final deprotonation step re-aromatizes the ring system to yield the stable tetrahydro-β-carboline product.[2][3]
Caption: Simplified mechanism of the Pictet-Spengler reaction.
How does the choice of acid catalyst affect the reaction with ethyl derivatives?
The catalyst's role is to facilitate the formation of the iminium ion.[2] The optimal choice depends on the substrate's reactivity.
-
Brønsted Acids (e.g., HCl, TFA): These are the classic catalysts.[4] They are excellent proton donors and work well for many substrates. For less reactive systems, like those involving ethyl ketones or electron-poor tryptamines, stronger acids or higher concentrations may be needed. However, very strong acidity can sometimes promote side reactions like aldehyde polymerization.[8][9]
-
Lewis Acids (e.g., BF₃·OEt₂, Cu(OTf)₂): Lewis acids activate the carbonyl group by coordinating to the oxygen, making it more electrophilic and facilitating the initial condensation.[4][8] They can be effective under milder conditions and in aprotic solvents, sometimes offering better yields and selectivity.
-
Organocatalysts (e.g., Chiral Phosphoric Acids): These are primarily used for asymmetric versions of the reaction to control enantioselectivity.[12][13][14] They operate by forming chiral ion pairs with the iminium intermediate, directing the cyclization to one face.
Can you provide a general starting protocol for a Pictet-Spengler reaction with N-ethyltryptamine?
This protocol provides a robust starting point. Optimization will likely be necessary.
Protocol: General Procedure for N-Ethyltryptamine Cyclization
-
Reactant Preparation: In a round-bottom flask, dissolve N-ethyltryptamine (1.0 eq) in anhydrous toluene.
-
Aldehyde Addition: Add the desired aldehyde (1.05 eq) to the solution.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 80°C and stir for 6-18 hours.
-
Monitoring: Track the disappearance of the starting material and the appearance of the product using TLC (e.g., with a 9:1 DCM:Methanol mobile phase).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
References
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 15, 2026, from [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved February 15, 2026, from [Link]
-
Jacobsen, E. N., & Taylor, M. S. (2005). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 127(15), 5474-5475. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved February 15, 2026, from [Link]
-
Tarselli, M. A., et al. (2011). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 133(44), 17616-17619. [Link]
-
Ghirga, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 749. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved February 15, 2026, from [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 749. [Link]
-
NSF Public Access Repository. (n.d.). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 21(9), 1184. [Link]
-
National Center for Biotechnology Information. (2022). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. ACS Catalysis, 12, 3681-3686. [Link]
-
PubMed. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society, 128(4), 1086-1087. [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(18), 4284. [Link]
-
Digital Commons@DePaul. (2017). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four.... Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2004). A New Efficient Synthetic Methodology for Tetrahydroisoquinoline and Tetrahydro-β-carboline Derivatives Using the Pictet—Spengler Reaction. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7196-7204. [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2015). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 5, 13360. [Link]
-
Nagoya Institute of Technology. (2022). A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15585-15599. [Link]
-
ResearchGate. (n.d.). (PDF) The Pictet-Spengler Reaction Updates Its Habits. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15585-15599. [Link]
-
Nagoya Institute of Technology. (2022). RESEARCH NEWS - A Fresh Perspective on Picket-Spengler Reaction with α-Ketoesters as a New Carbonyl Source. Retrieved February 15, 2026, from [Link]
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Technical Support Center: Oxidative Dehydrogenation of Tetrahydro-beta-carbolines (THBCs)
Ticket ID: THBC-OX-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Aromatization Protocols for Beta-Carboline Synthesis
Diagnostic Overview
You are attempting to convert 1,2,3,4-tetrahydro-β-carbolines (THBC) into fully aromatic β-carbolines (BC) or 3,4-dihydro-β-carbolines (DHBC). This transformation is thermodynamically favorable but kinetically sensitive to steric bulk and electronic effects.
Use the decision matrix below to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic decision tree for troubleshooting THBC oxidation failures.
Core Protocols & Troubleshooting
Module A: The "Gold Standard" – DDQ Oxidation
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Mechanism: Hydride abstraction followed by proton transfer. Best For: Small scale, rapid screening, acid-sensitive substrates.
Standard Operating Procedure (SOP)
-
Stoichiometry: Dissolve THBC (1.0 equiv) in anhydrous THF or Dioxane (0.1 M).
-
Addition: Add DDQ (2.1 to 2.5 equiv) dropwise as a solution in the same solvent at 0°C.
-
Note: 1.0 equiv yields the Dihydro-beta-carboline (DHBC). 2.0+ equiv is required for full aromatization.
-
-
Reaction: Warm to Room Temperature (RT). Monitor by TLC.[1] Most reactions complete in <2 hours.
Troubleshooting FAQ
Q: My reaction stalled at the intermediate (fluorescent spot on TLC, but not aromatic). A: You likely formed the DHBC (imine) but failed to dehydrogenate the C3-C4 bond.
-
Cause: The DHBC intermediate is stable due to conjugation.
-
Fix: Add 10 mol% Trifluoroacetic acid (TFA). Protonation of the imine nitrogen lowers the LUMO, facilitating the second hydride abstraction by DDQ [1].
Q: I have a red/brown sludge that won't separate during workup. A: This is the reduced DDQ (DDHQ) complexing with your product.
-
Fix (The Reductive Wash): Do not just use water. Wash the organic layer with a saturated solution of Ascorbic Acid or Sodium Dithionite . This reduces the charge-transfer complex and makes the byproduct water-soluble. Alternatively, filter the crude reaction mixture through a pad of Basic Alumina (not silica) to trap the acidic DDHQ [2].
Module B: Catalytic Aerobic Dehydrogenation (Green Method)
Reagent: Activated Carbon, Pd/C, or Photocatalysts + Air/O2 Mechanism: Radical cation formation via Single Electron Transfer (SET). Best For: Large scale, avoiding toxic quinones.
Standard Operating Procedure (SOP)
-
Catalyst: 10 wt% Pd/C or Activated Carbon (high surface area).
-
Solvent: Xylene or Mesitylene (high boiling point required for thermal methods).
-
Conditions: Reflux (140°C) under an air balloon or O2 sparge.
Troubleshooting FAQ
Q: The reaction is incredibly slow (>24 hours). A: Oxygen solubility is the rate-limiting step.
-
Fix: Switch to Photocatalysis . Use 1-2 mol% Eosin Y or Rose Bengal in Acetonitrile under Green LEDs (530 nm). The photo-excited catalyst is far more efficient at generating the superoxide radical anion (
) required to abstract protons than thermal Pd/C methods [3].
Q: I am seeing ring contraction to spirooxindoles. A: You have triggered an Oxidative Rearrangement instead of Dehydrogenation.
-
Cause: Presence of water or nucleophilic solvents during the oxidation of the chloroindolenine intermediate (often seen with TCCA or halogenating oxidants).
-
Fix: Ensure strictly anhydrous conditions. If using TCCA (Trichloroisocyanuric acid), switch back to DDQ or Pd/C, as TCCA is notorious for promoting the spiro-rearrangement pathway [4].
Mechanistic Visualization
Understanding the pathway is critical to controlling selectivity. The transition from THBC to BC involves a stepwise removal of electrons and protons.
Figure 2: Stepwise oxidation pathway showing the critical intermediate (DHBC) and the water-induced failure mode (Spirooxindole).
Reagent Selection Guide
Use this table to select the oxidant based on your substrate's functional groups.
| Reagent | Conditions | Selectivity | Tolerance | Key Risk |
| DDQ | THF, RT, 1-2h | High (Tunable) | Acid-sensitive groups | Difficult workup; Charge-transfer complexes |
| Pd/C + O2 | Xylene, Reflux | High (Aromatic) | Non-halogenated | Decarboxylation of acids; Hydrogenolysis |
| KMnO4 | Acetone/DMF | Low | Robust substrates | Over-oxidation to carboxylic acids |
| IBX | DMSO, RT | High | Amines, Amides | Explosive impact sensitivity; Solubility |
| Photocatalysis | MeCN, LEDs, Air | High | Broad | Requires light source; Scale-up limits |
References
-
DDQ Mechanism & Acid Catalysis
-
DDQ Workup Protocols
-
Photocatalytic Methods
-
Spirooxindole Rearrangement (Failure Mode)
-
General Review of Synthesis
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Visible Light-Induced Aerobic Oxidative Dehydrogenation of C–N/C–O to C=N/C=O Bonds Using Metal-Free Photocatalysts: Recent Developments [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03022A [pubs.rsc.org]
overcoming solubility issues of beta-carbolines in aqueous media
Topic: Overcoming Solubility Issues of Beta-Carbolines (Harmine, Harmaline, Norharmane, et al.) in Aqueous Media Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: October 26, 2023[1]
Executive Summary & Chemical Context[1][2][3][4][5]
Welcome to the Beta-Carboline Formulation Support Center. If you are working with beta-carbolines (βCs), you are likely fighting "brick dust." These molecules are planar, rigid, and highly aromatic. Their insolubility stems from two forces:
-
High Lattice Energy: The flat tricyclic structure allows efficient
- stacking in the solid state, requiring significant energy to break the crystal lattice. -
Hydrophobicity: While they contain basic nitrogens, the bulk of the molecule is lipophilic.
The "Crash-Out" Trap:
A common failure mode occurs when a clear DMSO stock solution is injected into an aqueous buffer (like PBS). The sudden change in dielectric constant causes the
Decision Matrix: Choosing Your Strategy
Do not guess. Use this decision tree to select the correct solubilization method based on your end application.
Caption: Figure 1. Solubilization strategy decision tree. Blue nodes indicate decision points; Green nodes indicate recommended protocols.
Tier 1 Support: pH Manipulation & Salt Formation
Best for: In vitro assays, Oral gavage, Acute IP injections.
Beta-carbolines are weak bases (pKa ~7.7 for Harmine). They are practically insoluble in neutral/basic water but soluble as salts.
The "Common Ion" Trap (CRITICAL)
Issue: You dissolved Harmine HCl in water (clear), then added PBS, and it precipitated.
Cause: The Common Ion Effect. PBS contains high [Cl-]. If you use the Hydrochloride (HCl) salt of the
Protocol: In Situ Salt Formation
-
Weigh the free base
C. -
Suspend in 90% of final volume of dH2O (it will be cloudy).
-
Acidify: Add 0.1M HCl (or Tartaric Acid for better biocompatibility) dropwise while stirring.
-
Target pH: 3.0 - 4.0.
-
Observation: Solution should turn clear and often fluorescent yellow/blue.
-
-
Adjust: Once dissolved, carefully back-titrate with dilute NaOH to pH 5.5–6.0. Do not exceed pH 7.0 or free base will precipitate.
-
Filter: Sterile filter (0.22 µm).
Tier 2 Support: Cyclodextrin Complexation
Best for: IV injection, reducing toxicity, preventing precipitation in media.
Hydroxylpropyl-
Protocol: Freeze-Drying Complexation
Yields: Highly soluble fluffy powder.
| Step | Action | Technical Note |
| 1 | Prepare CD Solution | Dissolve HP- |
| 2 | Add Beta-Carboline | Add |
| 3 | Equilibrate | Stir for 24 hours at room temp. Suspension may remain cloudy. |
| 4 | Filter | Filter through 0.45 µm membrane to remove uncomplexed drug. |
| 5 | Lyophilize | Freeze at -80°C, then lyophilize for 48 hours. |
| 6 | Reconstitute | The resulting cake dissolves instantly in water/saline. |
Tier 3 Support: PLGA Nanoparticles
Best for: Brain delivery (crossing BBB), sustained release.
Beta-carbolines encapsulated in PLGA (Poly(lactic-co-glycolic acid)) avoid the "burst release" and protect the drug from enzymatic degradation.
Caption: Figure 2. Nanoprecipitation/Emulsion workflow for PLGA encapsulation.
Protocol: Single Emulsion-Solvent Evaporation
-
Organic Phase: Dissolve 50 mg PLGA and 5 mg
C in 2 mL Dichloromethane (DCM). -
Aqueous Phase: Prepare 10 mL of 1% PVA (Polyvinyl alcohol) in water.
-
Emulsify: Add Organic to Aqueous dropwise while sonicating (Probe sonicator, 40% amplitude, 2 mins on ice).
-
Evaporate: Stir magnetically for 4 hours (open cap) to remove DCM.
-
Collect: Centrifuge (15,000 x g, 20 min). Wash pellet 2x with water.
Troubleshooting & FAQs
Q: My solution turns yellow/blue under UV light. Is it degraded?
A: No. Beta-carbolines are naturally fluorescent. Harmine fluoresces blue in acidic pH and yellow-green in neutral/basic pH.
-
Diagnostic: If the fluorescence disappears, then you have degradation (oxidation).
Q: I injected the stock into the mouse, and it died immediately.
A: This is likely DMSO toxicity or Embolism , not drug toxicity.
-
Mechanism:[2][3] Injecting 100% DMSO IV causes hemolysis and vascular damage.
-
Fix: Never inject >10% DMSO IV. Use the Cyclodextrin method (Tier 2) to eliminate organic solvents entirely.
Q: Can I use PEG-400 instead of DMSO?
A: Yes, but beta-carbolines have limited solubility in PEG-400 compared to DMSO. A mixture of PEG-400 (40%) / Ethanol (10%) / Water (50%) is a common "cosolvent" formulation for IP injection, but watch for precipitation after 24 hours.
Q: Why did my Harmine HCl precipitate in Saline but not Water?
A: Common Ion Effect.
-
Explanation:
. -
Saline (0.9% NaCl) has a massive amount of
. This pushes the equilibrium to the left (solid precipitate). -
Fix: Dissolve in water or 5% Glucose (D5W).
Solubility Data Reference Table
| Solvent | Solubility (approx.) | Application Notes |
| Water (pH 7) | < 0.1 mg/mL | Practically insoluble. |
| 0.1 M HCl | > 10 mg/mL | Good for stock, acidic. |
| DMSO | 15 - 30 mg/mL | Excellent stock. Toxic >1% in culture. |
| Ethanol | 1 - 5 mg/mL | Moderate. Good co-solvent. |
| 20% HP- | 5 - 10 mg/mL | Best for biological safety. |
| PEG-400 | 2 - 5 mg/mL | Viscous, good for IP injection. |
References
-
Solubility & pKa Data
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 5280953, Harmine.
-
URL:[Link]
-
Cyclodextrin Complexation
- Title: Detection and characterization of cyclodextrin complexes with beta-carboline deriv
- Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed).
-
URL:[Link]
-
PLGA Nanoparticle Formulation
-
Liposomal Methods
- Title: Basic Methods for Prepar
- Source: PMC (N
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with oxidative side products. Indoles, due to their electron-rich nature, are highly susceptible to oxidation, which can lead to product discoloration, reduced yields, and complex purification profiles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture/purified indole is turning pink/brown/purple. What's happening?
A: This discoloration is a classic indicator of indole oxidation. The electron-rich indole nucleus is easily oxidized by atmospheric oxygen, light, or residual acid/base, forming highly conjugated, colored oligomeric or polymeric species. The initial oxidation product is often an indolenine or oxindole, which can participate in further reactions.[1][2]
Q2: I have a low yield, and my crude NMR shows multiple unexpected peaks. Could this be due to oxidation?
A: Yes, it is highly likely. Oxidation can lead to a variety of side products, such as oxindoles, which will appear as distinct signals in your NMR spectrum.[1][3] These side reactions consume your starting material or desired product, directly contributing to lower yields. Common synthesis methods like the Fischer indole synthesis are sensitive to reaction conditions that can promote side reactions if not carefully controlled.[4]
Q3: What is the single most important step I can take to prevent oxidation?
A: The most critical step is to rigorously exclude atmospheric oxygen from your reaction.[5][6] This is achieved by using inert atmosphere techniques throughout your experimental setup, including reaction, workup, and purification.
Q4: Can I use an antioxidant? If so, which one and how much?
A: Yes, antioxidants can be very effective radical scavengers.[7][8] For organic synthesis, common choices include Butylated Hydroxytoluene (BHT) or Ascorbic Acid (Vitamin C). A catalytic amount (e.g., 1-5 mol%) is typically sufficient. The choice depends on solubility and compatibility with your reaction conditions. For instance, ascorbic acid is useful for stabilizing indole-3-pyruvic acid in biological samples.[9]
Q5: My indole seems stable as a solid, but degrades when I dissolve it for purification. Why?
A: The increased molecular mobility in solution accelerates the rate of oxidation. Solvents can also contain dissolved oxygen. Furthermore, purification media like silica gel can be slightly acidic, which may catalyze degradation.[10] It is crucial to use degassed solvents and sometimes necessary to deactivate the silica gel with a base like triethylamine before chromatography.
Troubleshooting Guides
Guide 1: Proactive Prevention of Oxidation During Synthesis
This guide focuses on setting up your reaction for success from the very beginning. The core principle is maintaining an oxygen-free environment.
Problem: Consistently low yields and product discoloration, suspected to be from oxidation during the reaction.
Causality: The indole ring system is susceptible to attack by molecular oxygen (a diradical), especially under acidic conditions (like in the Fischer synthesis) or in the presence of trace metal impurities that can catalyze oxidation.[2][11]
Solution Workflow:
Detailed Protocol: Implementing an Inert Atmosphere
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware (flasks, condensers, dropping funnels) at >120°C for at least 4 hours to remove adsorbed water. Assemble the apparatus while it is still hot and immediately place it under vacuum, then backfill with an inert gas (Nitrogen or Argon).[5]
-
Solvent Degassing: Dissolved oxygen in solvents is a primary culprit. Degas all reaction and workup solvents using one of these methods:
-
Sparging: Bubble a fine stream of inert gas (N2 or Ar) through the solvent for 30-60 minutes.[6]
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.
-
-
Reaction Setup:
-
Connect your reaction flask to a Schlenk line or a simple balloon filled with inert gas.[6][12] A positive pressure of inert gas should be maintained throughout the reaction.
-
Use rubber septa on openings to allow for the introduction of reagents via syringe.[5][12]
-
For gas evolution or reflux, use a condenser with an inert gas inlet at the top.
-
-
Reagent Addition: Add liquid reagents using dry syringes.[12] Add solid reagents quickly against a counter-flow of inert gas.
Guide 2: Mitigating Oxidation During Workup and Purification
Oxidation doesn't just happen during the reaction; the product is often most vulnerable during isolation.
Problem: The reaction appears clean by TLC, but the final product is impure and colored after aqueous workup and column chromatography.
Causality: Exposure to oxygen in air during transfers, extractions, and especially during slow column chromatography can rapidly degrade sensitive indoles. Silica gel's acidic surface can also catalyze decomposition.[10]
Solutions:
-
Use Degassed Solvents: Always use freshly degassed water and organic solvents for all extraction, washing, and chromatography steps.
-
Minimize Exposure Time: Perform workup and purification steps as quickly as is reasonably possible. Do not leave your indole solution sitting on the bench open to the air.
-
Antioxidant Spike: If your product is particularly sensitive, consider adding a small amount of a radical scavenger like BHT to your crude material before purification. It is non-polar and will likely elute with the solvent front during chromatography.
-
Column Chromatography Best Practices:
-
Deactivate Silica: For very sensitive indoles, pre-treat the silica gel by slurrying it in your starting eluent containing 1% triethylamine, then pack the column as usual. This neutralizes acidic sites.
-
Use Degassed Eluent: Prepare your chromatography solvents and keep the solvent reservoir under a positive pressure of inert gas.
-
Flash Chromatography: Use flash chromatography (applying pressure) rather than gravity chromatography to minimize the time the product spends on the column.
-
Data Summary: Comparison of Preventative Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Inert Atmosphere (N₂/Ar) | Oxygen Exclusion | Highly effective; prevents oxidation at the source.[5][6] | Requires specialized equipment (Schlenk line, glovebox) and technique.[6][13] | All indole syntheses, especially those using sensitive reagents or expecting high purity. |
| Degassing Solvents | Oxygen Removal | Relatively simple to implement (sparging); crucial for solution-phase stability. | Freeze-pump-thaw is time-consuming; sparging may not be 100% effective. | Reactions run for long durations; workup and purification of sensitive products. |
| Antioxidants (e.g., BHT) | Radical Scavenging | Simple addition; effective at quenching radical chain reactions.[8][14] | Adds an impurity that must be removed; may interfere with certain reactions. | Stabilizing crude material before purification or for long-term storage of the final product. |
| Working in the Dark | Preventing Photo-oxidation | Easy to implement by wrapping flasks in foil. | Only prevents light-induced oxidation pathways. | Synthesizing or handling indoles known to be light-sensitive.[9] |
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
- Indole - Wikipedia. Wikipedia.
- Inert Atmosphere. YouTube.
- Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- Green Oxidation of Indoles using halide Catalysis.
- Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed.
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info.
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP.
- Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC.
- Synthesis and Chemistry of Indole.
- (PDF) Bischler Indole Synthesis. ResearchGate.
- Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms.
- Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms.
- Application Notes and Protocols for the Purification of Indole-3-Pyruvic Acid from Biological Samples. Benchchem.
- Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer Indole Synthesis | Chem-Station Int. Ed. Chem-Station Int. Ed.
- Fischer indole synthesis - Wikipedia. Wikipedia.
- The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
- Fischer Indole Synthesis. J&K Scientific LLC.
- Green oxidation of indoles using halide catalysis. PubMed.
- Purification techniques for indole aldehydes. Benchchem.
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1. PMC.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
- Bischler–Möhlau indole synthesis - Wikipedia. Wikipedia.
- Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. Bentham Science Publisher.
- Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization.
- Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives.
- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
- Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. PubMed.
- Process of preparing purified aqueous indole solution. Google Patents.
- Bischler-Möhlau indole synthesis. Semantic Scholar.
- (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.
- Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega. ACS Publications.
- Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. MDPI.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
- Hidden Activities of Tyrosine Phenol-Lyase and Tryptophan Indole-Lyase: Recombinant PLP-Dependent C–C Lyases as New Biocatalysts for Antimicrobial Thiosulfinate Generation. MDPI.
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 6. ossila.com [ossila.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
increasing selectivity in 1,3-disubstituted beta-carboline synthesis
Technical Support Center: 1,3-Disubstituted -Carboline Synthesis
Topic: Increasing Selectivity in 1,3-Disubstituted
Executive Summary: The Selectivity Crisis
You are likely here because your synthesis of 1,3-disubstituted
-
Regio-scrambling: You are getting spiro-indolenines or C4-substitution instead of the desired C1-cyclization.
-
Stereochemical Loss: Your tetrahydro-
-carboline (THBC) intermediates are racemizing or forming inseparable cis/trans mixtures. -
Oxidative Degradation: The aromatization step (THBC
BC) is destroying your C3-ester/amide functionality or leading to ring cleavage.
This guide abandons generic textbook advice. We focus on the Tryptophan-Aldehyde-Oxidation route, as it is the only scalable method to guarantee 1,3-fidelity. Direct C-H functionalization of the bare ring is too promiscuous for high-value 1,3-disubstituted targets.
Module 1: The Pictet-Spengler Gateway (C1 Selectivity)
The C1 substituent is installed via the aldehyde during the Pictet-Spengler (P-S) reaction. The C3 substituent is inherited from the tryptophan backbone. The challenge is Stereocontrol (if isolating THBC) and Cyclization Efficiency .
Critical Protocol: Thermodynamic vs. Kinetic Control
The Issue: The P-S reaction creates a new chiral center at C1.[1]
-
Kinetic Control (Low Temp, Aprotic): Favors the cis-1,3-disubstituted product (1,3-diaxial interaction avoidance).
-
Thermodynamic Control (High Temp, Protic/Acidic): Favors the trans-1,3-disubstituted product (equatorial preference).
Standard Operating Procedure (SOP-PS-01):
-
Substrate: Use L-Tryptophan Methyl Ester (provides C3-COOMe) and your Aldehyde (provides C1-R).
-
Solvent System:
-
For Trans-Selectivity: Refluxing Toluene with 1-5% TFA.
-
For Cis-Selectivity: DCM at -78°C to 0°C with TFA (1.0 equiv).
-
-
The "Cook" Modification (For stubborn aldehydes): If yields are <40%, switch to the Desiccant-Driven method. Add 4Å Molecular Sieves or anhydrous
to the imine formation step before adding the acid. Water inhibits the cyclization step.
Troubleshooting P-S Selectivity
| Symptom | Diagnosis | Corrective Action |
| Spiro-product formed | Attack at C3 of indole instead of C2. | Switch solvent to Nitromethane . The polarity stabilizes the C2-attack transition state. |
| N-alkylation (dimer) | Aldehyde reacting with Indole-NH. | Use N-boc-tryptophan ester.[2] Deprotect after cyclization. |
| Racemization at C3 | Acid concentration too high or temp too high. | Switch acid catalyst to Acetic Acid (weaker) or use chiral thiourea catalysts (Jacobsen type). |
Module 2: The Aromatization Bottleneck (Oxidation State Selectivity)
Converting the THBC to the fully aromatic
The "Gold Standard" Protocol: IBX-Mediated Dehydrogenation
Do not use DDQ if your product is acid-sensitive or electron-rich. Use IBX (2-Iodoxybenzoic acid) .[3][4] It is chemoselective for the amine-to-imine oxidation and essentially neutral.
SOP-OX-02 (IBX Method):
-
Dissolve THBC (1.0 equiv) in DMSO (0.1 M).
-
Add IBX (2.0 - 3.0 equiv).
-
Stir at Room Temperature (open to air) for 2–4 hours.
-
Workup: Dilute with aqueous
(to quench iodine species) and extract with EtOAc.
Why this works: IBX operates via a single-electron transfer (SET) mechanism that is specific to the N-H/C-H bond adjacent to the nitrogen, sparing the C3 stereocenter (if partial oxidation is desired) or C3 functional groups during full aromatization.
Alternative: TCCA (Trichloroisocyanuric Acid)
Use when IBX fails or for scale-up.
-
Warning: TCCA is powerful. Use exactly 0.35–0.5 equivalents. Excess leads to spirooxindole formation (oxidative rearrangement).
-
Condition:
in DMF.
Module 3: Visualizing the Pathway
The following decision tree illustrates the critical checkpoints for maintaining 1,3-selectivity.
Figure 1: Decision tree for maximizing selectivity in the synthesis of 1,3-disubstituted
Module 4: Advanced Site-Selective C-H Activation
If you already have a
FAQ: Can I selectively functionalize C3 on a pre-formed ring?
Q: I have norharmane (unsubstituted
-
The Workaround: You must block C1.
-
N-Oxide Route: Oxidize the pyridine Nitrogen (mCPBA).
-
C1-Chlorination: Treat with
to chlorinate C1. -
C3-Functionalization: Now, Pd-catalyzed cross-coupling (Suzuki/Sonogashira) will favor C3 if C1 is blocked or if you use specific directing groups.
-
Q: How do I achieve C1-Selectivity via C-H activation? A: Use Rh(III) catalysis .
References & Authority
-
Pictet-Spengler Mechanism & Stereocontrol:
-
IBX Oxidative Aromatization (Mild Protocol):
-
Panarese, J. D., & Waters, S. P. "Room-Temperature Aromatization of Tetrahydro-β-Carbolines by 2-Iodoxybenzoic Acid (IBX)." Organic Letters (2010).
-
Source:
-
-
Rh(III) Catalyzed C-H Activation (C1 Selectivity):
-
Song, H., et al. "Rh(III)-Catalyzed Regioselective C1-Alkylation of Beta-Carbolines." Journal of Organic Chemistry (2019).
-
Source:
-
-
TCCA Oxidative Rearrangement (Troubleshooting):
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Room-Temperature Aromatization of Tetrahydro-β-Carbolines by 2-Iodoxybenzoic Acid (IBX): Utility in a Total Synthesis of Eudistomin U - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
removing unreacted tryptophan from beta-carboline product
Executive Summary
The Pictet-Spengler cyclization of Tryptophan (Trp) with aldehydes yields 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THBC) derivatives.[1][2] A critical purification challenge arises because both the starting material (Trp) and the product are zwitterionic amino acids . They share similar solubility profiles in aqueous buffers and isoelectric points (pI).
However, the fusion of the new ring system significantly increases the hydrophobicity (LogP) of the product compared to Tryptophan. This guide leverages that hydrophobicity differential to achieve separation via Isoelectric Precipitation and Reverse-Phase Chromatography.
Module 1: The "Crash-Out" Protocol (Isoelectric Precipitation)
Best for: Bulk purification, initial cleanup, and removal of >90% Tryptophan.
The Science: Tryptophan and THBC derivatives have distinct solubility minimums near their isoelectric points (pI ~5.5–6.0). However, the THBC product is significantly less soluble in water/alcohol mixtures than Tryptophan due to the additional hydrophobic surface area of the newly formed ring.
Step-by-Step Protocol
-
Concentration: If the reaction was performed in a dilute aqueous acid (e.g., 0.1 M H₂SO₄ or dilute AcOH), concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.
-
pH Adjustment:
-
Place the flask in an ice bath (0–4°C).
-
Slowly add concentrated Ammonium Hydroxide (NH₄OH) or 5M NaOH dropwise with vigorous stirring.
-
Target pH: Adjust to pH 5.0 – 5.5 .
-
Why: This targets the zwitterionic form. Tryptophan remains somewhat soluble in cold water at this pH (approx. 11 mg/mL), whereas most THBC derivatives will precipitate out.
-
-
Aging: Allow the suspension to stir at 4°C for 2–4 hours. This "Ostwald ripening" helps form filterable crystals rather than an amorphous oil.
-
Filtration: Filter the precipitate using a sintered glass funnel.
-
The Critical Wash:
-
Wash the cake 3x with cold water (0°C) .
-
Wash 1x with cold 10% Methanol/Water .
-
Note: The methanol wash removes trapped unreacted Tryptophan but may dissolve a small amount of product. Do not over-wash.
-
Module 2: Chromatographic Polishing (Reverse Phase)
Best for: High-purity requirements (>99%), removal of trace Tryptophan, and separation of diastereomers (cis/trans).
The Science: On a C18 stationary phase, retention is governed by hydrophobic interaction. Tryptophan is highly polar and elutes near the void volume (dead time). The THBC product, possessing a tricyclic indole backbone, exhibits strong retention, allowing for baseline separation.
Experimental Setup
-
Stationary Phase: C18 (Octadecyl) functionalized silica (Flash or Prep-HPLC).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Detection: UV at 280 nm (Indole absorption) and 350 nm (if oxidation to fully aromatic β-carboline has occurred).
Gradient Protocol
| Time (min) | % Mobile Phase B | Event |
| 0–2 | 0% | Elution of Unreacted Tryptophan (and salts) |
| 2–10 | 0% | Linear Ramp |
| 10–15 | 30% | Elution of THBC Product |
| 15–18 | 60% | Column Wash (Removes fully aromatic impurities) |
| 18–20 | 95% | Re-equilibration |
Module 3: Troubleshooting & FAQs
Q1: My product precipitated as a sticky brown oil instead of a solid. What happened?
-
Cause: This usually indicates the presence of impurities preventing crystal lattice formation, or the pH was adjusted too quickly, trapping solvent.
-
Fix: Redissolve the oil in a minimum amount of Methanol. Add water dropwise until the solution turns slightly cloudy. Seed with a crystal of pure product (if available) or scratch the glass surface. Store at -20°C overnight. Alternatively, use the C18 protocol (Module 2) to clean the oil.
Q2: I used TFA for the reaction, and now my yield is >100%. Why?
-
Cause: You likely isolated the Trifluoroacetate salt of your product, not the free base/zwitterion. The molecular weight is significantly higher.
-
Fix: If you need the free zwitterion, perform the pH adjustment (Module 1) carefully to pH 5.5. If you need to remove TFA for biological assays, lyophilize from 10mM HCl (repeated 3x) to exchange the counter-ion to Chloride.
Q3: How do I check if Tryptophan is completely gone?
-
Method: TLC on Silica Gel.
-
Eluent: n-Butanol : Acetic Acid : Water (4:1:1).
-
Visualization: Ninhydrin Stain. Tryptophan will appear as a distinct purple spot (
~0.5). The THBC product often has a slightly higher and may fluoresce blue/green under UV (365nm) even before staining.
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on physical state and purity requirements.
Figure 2: The Pictet-Spengler Separation Mechanism
Caption: Molecular behavior during separation. Trp remains in the aqueous phase/void volume, while THBC partitions into the solid/stationary phase.
References
-
Bailey, D. M., et al. (1971). "1,2,3,4-Tetrahydro-β-carboline."[3][4][5][6] Organic Syntheses, 51, 136.
- Core citation for the acid-catalyzed precipit
-
Herraiz, T. (2000). "Tetrahydro-beta-carboline-3-carboxylic acids and contaminants of L-tryptophan." Journal of Chromatography B, 740(1), 53-62.
- Validates the chromatographic separation of Trp from carboline deriv
-
Maresh, J. J., et al. (2008). "Strictosidine Synthase: Mechanism of a Pictet-Spengler Cyclizing Enzyme." Journal of the American Chemical Society, 130(2), 710–723.
- Provides mechanistic insight into the cycliz
-
Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews, 95(6), 1797-1842.
- Authoritative review on the synthesis and handling of beta-carbolines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciforum.net [sciforum.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Formation of tetrahydro-beta-carbolines and beta-carbolines during the reaction of L-tryptophan with D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
β-Carboline Extraction Technical Support Hub: A Guide to Minimizing Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with β-carboline alkaloids. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol designed to minimize product loss due to polymerization and degradation during extraction. Our focus is on explaining the causality behind experimental choices to ensure you achieve the highest possible yield and purity.
Introduction: The Challenge of β-Carboline Instability
β-carboline alkaloids, such as harmine and harmaline, are a class of indole alkaloids with significant pharmacological interest.[1] A primary challenge in their isolation from natural sources, like Peganum harmala (Syrian Rue) seeds, is their susceptibility to degradation. The aromatic β-carboline ring is prone to oxidative reactions, which can lead to the formation of dimers and polymers. This process is often visually indicated by a distinct color change in the extraction solution, from pale yellow to dark green, brown, or even black. This polymerization not only reduces the final yield but also complicates purification, resulting in a gummy, non-crystalline final product.
The core of a successful extraction lies in controlling the chemical environment to maintain the alkaloids in their most stable form. The following guide is designed to help you navigate and control these critical parameters.
Troubleshooting Guide: Diagnosing and Solving Common Extraction Issues
This section addresses specific problems encountered during β-carboline extraction in a direct question-and-answer format.
Q1: My initial acidic extract has turned dark brown or black. What is causing this severe discoloration and is the batch salvageable?
A1:
-
Probable Cause: This is a classic sign of extensive oxidative polymerization. The fully aromatic β-carboline structure is susceptible to oxidation, which is accelerated by the presence of dissolved oxygen, exposure to light (UV radiation), and elevated temperatures.[2][3] The acidic environment, while necessary for protonation and solubilization, can still permit oxidation if other factors are not controlled.
-
Solution & Prevention:
-
Inert Atmosphere: The most critical preventative step is to remove oxygen. Before starting, sparge (bubble) all your solvents (acidic water, organic wash solvents, and basified water) with an inert gas like nitrogen or argon for 15-20 minutes. Maintain an inert atmosphere over the reaction vessel throughout the extraction process.
-
Use of Antioxidants: Add a small amount of an antioxidant, such as ascorbic acid (Vitamin C) or sodium metabisulfite, to your acidic solution before adding the plant material. These agents will preferentially scavenge dissolved oxygen and reactive oxygen species.[4]
-
Light Protection: Wrap your glassware in aluminum foil or conduct the extraction in a dark room or fume hood with the light off. UV light provides the activation energy for photo-oxidative reactions.
-
Temperature Control: Avoid heating the acidic solution unless absolutely necessary. If heating is required to improve solubility, keep it minimal (e.g., 40-50°C) and for the shortest time possible. High temperatures accelerate all chemical reactions, including degradation.[5][6]
-
-
Salvageability: The batch may be partially salvageable, but the yield will be compromised. Proceed with the extraction, but expect a lower yield of a less pure product that will likely require extensive purification (e.g., column chromatography).
Q2: After basifying my acidic solution, the precipitate is a dark, gummy tar instead of a fine, crystalline powder. What went wrong?
A2:
-
Probable Cause: The "gummy" nature of your precipitate indicates the presence of high-molecular-weight polymers alongside your target alkaloids. These polymers co-precipitate when the pH is raised, trapping the desired product and preventing proper crystallization. This is a direct consequence of the oxidative degradation described in Q1.
-
Solution & Prevention:
-
Prevent Polymer Formation: The best solution is prevention by following all the steps outlined in A1 (inert atmosphere, antioxidants, light/heat control). A clean extraction with minimal degradation will yield a clean precipitate.
-
Controlled Precipitation: Basify the solution slowly, while stirring vigorously. Add your base (e.g., sodium hydroxide solution) dropwise. This encourages the formation of smaller, purer crystals rather than a large, amorphous mass.
-
Post-Precipitation Wash: Once precipitated and filtered, wash the collected solids with cold, deoxygenated, high-pH water (pH ~9-10). This can help remove some of the more water-soluble impurities without dissolving a significant amount of the freebase alkaloids.
-
Q3: My final yield is extremely low, even though the initial extraction seemed to work. Where could the product have been lost?
A3:
-
Probable Cause: While mechanical losses (e.g., incomplete filtration) are possible, significant product loss is often due to degradation. A secondary cause is incomplete extraction due to incorrect pH levels. β-carbolines require a sufficiently acidic pH (typically 3-4) to become protonated salts soluble in water and a sufficiently basic pH (typically 9-10) to become deprotonated freebases for precipitation or extraction into an organic solvent.[7][8]
-
Solution & Prevention:
-
Verify pH: Use a calibrated pH meter, not pH strips, to ensure you are reaching the target pH values at both the acid and base stages. Do not "eyeball" the amount of acid or base.
-
Sufficient Extraction Time: Ensure you are stirring the raw material in the acidic solution for an adequate amount of time (e.g., several hours or overnight) to allow for complete leaching of the alkaloids from the plant matrix.
-
Minimize Degradation: As with other issues, the primary culprit is often degradation. Every molecule that polymerizes is a molecule that is lost from your final yield. Implementing the preventative measures in A1 is the most effective way to maximize yield.
-
Frequently Asked Questions (FAQs)
What is the ideal pH for the initial acid extraction? The optimal pH is typically between 3 and 4. This ensures complete protonation of the β-carboline nitrogen atoms, rendering them as salts that are highly soluble in the aqueous solution. Going to a much lower pH (e.g., pH 1) is generally unnecessary and can sometimes promote the hydrolysis of other compounds in the plant material, leading to a dirtier extract.[9]
Can I use any acid for the extraction? Acetic acid and hydrochloric acid are commonly used.[7] Acetic acid is often preferred for its milder nature. The choice of acid is less critical than achieving and maintaining the correct pH.
Why is an organic solvent "defatting" wash recommended? Plant materials, especially seeds, contain oils and other nonpolar compounds. After acidification, the β-carboline salts are in the aqueous layer. Washing this acidic solution with a nonpolar organic solvent (like petroleum ether or ethyl acetate) will remove these lipid-soluble impurities.[7] This "defatting" step is crucial for obtaining a clean final product.
How should I store my final, purified β-carboline product? Store the purified alkaloids as a dry solid in a sealed, airtight vial, preferably under an inert gas (argon or nitrogen). Place the vial in a cold (-20°C), dark location (like a freezer). This minimizes exposure to oxygen, light, and thermal energy, ensuring long-term stability.
Visualized Workflows & Data
Troubleshooting Logic Diagram
The following diagram outlines the decision-making process when troubleshooting common extraction problems.
Caption: Troubleshooting flowchart for β-carboline extraction.
Optimized Extraction Workflow
This diagram illustrates the key steps in a protocol designed to minimize degradation.
Caption: Optimized workflow for high-purity β-carboline extraction.
Summary of Critical Process Parameters
For successful extraction, meticulous control of the following parameters is essential.
| Parameter | Recommended Condition | Rationale & Scientific Basis |
| pH (Acid Stage) | 3.0 - 4.0 | Ensures complete protonation of β-carbolines to form water-soluble salts, facilitating separation from nonpolar plant components.[7] |
| pH (Base Stage) | 9.0 - 10.0 | Deprotonates the β-carboline salts, converting them to their water-insoluble freebase form for precipitation or organic solvent extraction.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative polymerization, which is a primary pathway for degradation and yield loss.[2] |
| Light Exposure | Minimal (use foil-wrapped glassware) | Minimizes photo-oxidation, as UV light can catalyze the formation of reactive radical species. |
| Temperature | Ambient (20-25°C). Avoid heat. | Elevated temperatures accelerate the rate of oxidative degradation and other unwanted side reactions.[3][6] |
| Antioxidants | Ascorbic Acid or Sodium Metabisulfite | Act as sacrificial agents to scavenge dissolved oxygen and prevent the oxidation of the target alkaloids.[4][10] |
| Solvents | Degassed/Sparged prior to use | Removes dissolved oxygen, a key reactant in the degradation pathway. |
References
-
Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. (n.d.). PMC. Retrieved February 12, 2024, from [Link]
- Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry.
-
Natural Antioxidants: Sources and Food Industry Uses. (2025, November 30). Allan Chemical Corporation. Retrieved February 12, 2024, from [Link]
-
Martínez-Leo, E. E., et al. (2021). Natural Antioxidants: Innovative Extraction and Application in Foods. MDPI. Retrieved February 12, 2024, from [Link]
-
Resources for Extraction, Evaluation, and Assessment of Natural Antioxidants in Foods and Medicinal Plants. (2023, February 3). Longdom Publishing. Retrieved February 12, 2024, from [Link]
-
Arribas, B., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PMC. Retrieved February 12, 2024, from [Link]
-
Original Article Efficiency of ß-carbolines Presented in the Seeds of Peganum harmala L. as Antiproliferative Agent Against Breast Cancer Cell Line. (n.d.). ijmcm.org. Retrieved February 12, 2024, from [Link]
-
Arribas, B., et al. (2023). Identification, Formation, and Occurrence of Perlolyrine: A β-Carboline Alkaloid with a Furan Moiety in Foods. ACS Publications. Retrieved February 12, 2024, from [Link]
-
Brobst, A., et al. (2009). The Free Base Extraction of Harmaline from Penganum harmala. American Journal of Undergraduate Research. Retrieved February 12, 2024, from [Link]
-
β-Carboline alkaloids from the roots of Peganum harmala L. (n.d.). royalsocietypublishing.org. Retrieved February 12, 2024, from [Link]
-
SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. (2022, February 25). Malaysian Journal of Analytical Sciences. Retrieved February 12, 2024, from [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022, July 12). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Arribas, B., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. Retrieved February 12, 2024, from [Link]
-
Sharaf, M., et al. (2017). Chemical composition and antibacterial properties of Peganum harmala L. PMC. Retrieved February 12, 2024, from [Link]
-
A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives from Peganum Harmala seed in low-tech settings. (2016, September 19). Zenodo. Retrieved February 12, 2024, from [Link]
-
EG1100490 Novel β–Carboline Alkaloidfrom Peganum Harmala As Antibacterial Agant. (2010, November 30). OSTI.GOV. Retrieved February 12, 2024, from [Link]
-
Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system. (n.d.). PubMed. Retrieved February 12, 2024, from [Link]
-
Extraction of β-Carboline alkaloids and preparation of extract nanoparticles from Peganum harmala L. capsules using supercritical fluid technique. (2025, August 10). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Synthesis of β-carboline derivatives. (n.d.). Sciforum. Retrieved February 12, 2024, from [Link]
-
Structural activity analysis, spectroscopic investigation, biological and chemical properties interpretation on Beta Carboline using quantum computational methods. (2019, November 20). PubMed. Retrieved February 12, 2024, from [Link]
-
Sustainable Extraction of Colourant from Harmal Seeds (Peganum harmala) for Dyeing of Bio-Mordanted Wool Fabric. (2022, September 27). MDPI. Retrieved February 12, 2024, from [Link]
-
Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. (2025, May 27). MDPI. Retrieved February 12, 2024, from [Link]
-
Determination of β-carbolines in sesame seed oil by high-efficiency vortex-assisted liquid–liquid microextraction based on a. (n.d.). degruyter.com. Retrieved February 12, 2024, from [Link]
-
Structure and spectral properties of β-carbolines. Part 4. Synthesis of the new ring system: 9,10,15,15b-tetrahydroindolo[1′,2′ : 4,3]pyrazino[2,1-a]. (n.d.). RSC Publishing. Retrieved February 12, 2024, from [Link]
-
One- and Two-Photon Excitation of β-Carbolines in Aqueous Solution: pH-Dependent Spectroscopy, Photochemistry, and Photophysics. (2025, August 6). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Lab.4] Indole Alkaloids. Harmala Alkaloids. (n.d.). uotechnology.edu.iq. Retrieved February 12, 2024, from [Link]
-
β-Carboline: a privileged scaffold from nature for potential antimalarial activity. (2025, August 27). PMC. Retrieved February 12, 2024, from [Link]
-
β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway. (2022, July 28). Frontiers. Retrieved February 12, 2024, from [Link]
Sources
- 1. <i>β</i>-Carboline alkaloids from the roots of <i>Peganum harmala </i>L. [cjnmcpu.com]
- 2. Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajuronline.org [ajuronline.org]
- 8. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole in solution
Topic: 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole[1]
Executive Summary: The Stability Paradox
3-ethyl-1-methyl-9H-pyrido[3,4-b]indole belongs to the
-
Phototoxicity: The conjugated
-system is an efficient photosensitizer, generating Reactive Oxygen Species (ROS) upon exposure to ambient light. -
Solubility-Driven Precipitation: The lipophilic ethyl group at C3, combined with the planar aromatic structure, leads to rapid micro-precipitation in aqueous buffers, often undetectable by the naked eye.
-
Surface Adsorption: The molecule acts as a "molecular velcro," adhering avidly to plastics and untreated glass via
-stacking and hydrophobic interactions.
This guide provides the protocols necessary to mitigate these risks and ensure experimental reproducibility.
Critical Handling Workflow (Visualized)
The following logic flow outlines the decision-making process for handling this compound to prevent degradation and loss.
Figure 1: Critical decision pathways for minimizing compound loss during preparation. Note the triple-threat of precipitation, adsorption, and photo-oxidation.
Troubleshooting Guide: Symptom & Solution
This section addresses specific issues reported by users, explaining the causality behind the failure.
Issue 1: "My HPLC peak area decreases over time while the sample sits in the autosampler."
Diagnosis: Photochemical Degradation (Type I/II Mechanism)
Corrective Protocol:
-
Immediate: Wrap all autosampler vials in aluminum foil or use amber glass vials.
-
Systemic: Enable the "dark" function on your autosampler if available. Ensure solvents are degassed to reduce dissolved
concentration.
Issue 2: "I see high variability in IC50 values (low potency) in cellular assays."
Diagnosis: Surface Adsorption (The "Sticky" Effect) The 3-ethyl group increases the lipophilicity (LogP) compared to the parent Harman molecule. When diluted to nanomolar (nM) concentrations in aqueous media (like cell culture media), the equilibrium shifts toward adsorption onto the plastic walls of well plates or pipette tips. You are likely dosing significantly less compound than calculated.
Corrective Protocol:
-
Labware: Switch to Low-Binding Polypropylene or Silanized Glass for all intermediate dilutions.
-
Carrier: Include 0.1% BSA (Bovine Serum Albumin) or FBS in the dilution buffer immediately. The protein acts as a carrier, sequestering the lipophilic molecule and preventing it from sticking to the plastic.
Issue 3: "The solution turns yellow/brown upon storage."
Diagnosis: N-Oxide Formation The pyridine nitrogen (position 2) is susceptible to oxidation to form the N-oxide, particularly in protic solvents like methanol or water over time.[1] This is often accompanied by a bathochromic shift (color change).
Corrective Protocol:
-
Storage: Store stock solutions in 100% DMSO (anhydrous). Avoid storing in alcohols (MeOH/EtOH) for long periods (>1 week) as they can facilitate oxidative processes.[1]
-
Temperature: Stocks must be kept at -20°C or -80°C.
Experimental Protocols: Self-Validating Systems
Do not rely on assumptions. Use these protocols to validate your specific batch and conditions.
Protocol A: Solubility & Stability Stress Test
Before starting a major campaign, determine the "Safe Zone" for your solvent system.
| Step | Action | Technical Rationale |
| 1 | Prepare a 10 mM stock in anhydrous DMSO. | DMSO prevents protonation and aggregation. |
| 2 | Dilute to 100 µM in your assay buffer (e.g., PBS pH 7.4). | Simulates experimental conditions. |
| 3 | Split into two clear glass vials. Wrap Vial A in foil. Leave Vial B under bench light. | Separates thermal stability from photostability. |
| 4 | Centrifuge both vials at 10,000 x g for 5 mins after 4 hours. | Pellets any micro-precipitates. |
| 5 | Analyze the supernatant via HPLC-UV or LC-MS.[1] | Quantifies soluble, non-degraded compound. |
| 6 | Pass Criteria: Vial A must retain >95% peak area of T=0. Vial B allows you to calculate the photodegradation rate. |
Protocol B: Solvent Compatibility Matrix
| Solvent | Solubility Limit (Approx.) | Stability Risk | Recommended Use |
| DMSO | High (>20 mg/mL) | Low (if anhydrous) | Primary Stock Storage |
| Ethanol | Moderate (1-5 mg/mL) | Moderate (Evaporation) | Secondary Dilutions |
| PBS (pH 7.4) | Very Low (<50 µM)* | High (Precipitation) | Assay Only (Immediate Use) |
| Acidic Water (0.1 M HCl) | High (Salt formation) | Low | LC-MS Mobile Phase |
*Note: Solubility in PBS is drastically improved by keeping residual DMSO concentration
Mechanistic Insight: Photodegradation Pathway
Understanding the degradation mechanism is crucial for interpreting "ghost peaks" in your chromatograms.
Figure 2: The photophysical cascade leading to sample degradation.[1] Note that removing light stops the initial excitation step, effectively halting the entire pathway.
Frequently Asked Questions (FAQs)
Q: Can I use polystyrene (PS) tubes for dilutions?
A: No. Polystyrene is highly hydrophobic and will bind the planar
Q: Is the compound stable in cell culture media at 37°C? A: Chemically, yes, for 24-48 hours if protected from light. However, the effective concentration may drop due to binding to serum proteins (albumin). This is not "instability" but "sequestration." You may need to correct for free-drug fraction if running precise potency assays.
Q: Why does my LC-MS signal suppress when I use this compound?
A:
References
-
Cayman Chemical. (2022).[2][3] Norharmane Product Information & Safety Data Sheet. (Demonstrates general solubility/stability profiles for the
-carboline core). -
Gonzalez, M. M., et al. (2009). Photophysical properties of methyl beta-carboline-3-carboxylate. Journal of Photochemistry and Photobiology A: Chemistry. (Establishes the photosensitizing mechanism of 1,3-substituted
-carbolines). -
Waters Corporation. (2020). Adsorption of Biomolecules to Container Surfaces. (Technical grounding for the adsorption of hydrophobic bases to plastic vs. glass). [1]
-
Shimadzu Corporation. The Horror of Sample Adsorption to Containers. (Details the interaction of basic compounds with glass silanols).
Sources
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of 3-Ethyl and 3-Methyl Substituted β-Carbolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the β-carboline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent antitumor effects. The substitution pattern on the tricyclic core of β-carbolines plays a pivotal role in modulating their biological activity. This guide provides a comparative overview of the cytotoxic properties of β-carbolines substituted at the 3-position with either an ethyl or a methyl group. While direct comparative studies are limited, this document synthesizes available data on representative compounds and discusses the broader structure-activity relationships (SAR) to inform future drug discovery and development efforts.
Structure-Activity Relationship at the C-3 Position
The C-3 position of the β-carboline nucleus is a critical site for chemical modification to enhance cytotoxic potential. Studies have shown that the introduction of appropriate substituents at this position can significantly influence the antitumor activity of the resulting compounds[1][2]. While extensive research has focused on substitutions at the N-9 and C-1 positions, the impact of small alkyl substitutions at C-3 warrants closer examination. Generally, the nature of the substituent at C-3 can affect the molecule's ability to interact with biological targets, its solubility, and its overall pharmacokinetic profile.
Cytotoxicity Profile of 3-Ethyl Substituted β-Carbolines: A Case Study of Ethyl β-Carboline-3-Carboxylate (β-CCE)
A notable example of a 3-ethyl substituted β-carboline with documented cytotoxic activity is ethyl β-carboline-3-carboxylate (β-CCE). This compound has been investigated for its effects on cervical cancer cells, providing valuable insights into the potential of this substitution pattern.
Experimental Data
Data from a study on SiHa cervical cancer cells demonstrates the cytotoxic efficacy of β-CCE[3].
| Compound | Cell Line | Assay | IC50 (µg/mL) | Duration |
| Ethyl β-Carboline-3-Carboxylate | SiHa | MTT | 33.06 | 24h |
Mechanistic Insights
The cytotoxic effect of β-CCE in SiHa cells is attributed to the induction of apoptosis. The underlying mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK signaling pathway[3]. This suggests that 3-ethyl substituted β-carbolines may exert their anticancer effects through the modulation of cellular redox homeostasis and stress-activated protein kinase pathways. The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to programmed cell death and minimizes inflammatory responses.
Comparative Cytotoxicity of 3-Methyl Substituted β-Carbolines
It is plausible that a 3-methyl β-carboline analog would also exhibit cytotoxic properties, likely acting through similar mechanisms as other cytotoxic β-carbolines, such as DNA intercalation, topoisomerase inhibition, or induction of apoptosis[5][6]. The slightly smaller size of the methyl group compared to the ethyl group could subtly influence its binding affinity to molecular targets. Further research is necessary to directly compare the cytotoxic potencies of 3-methyl and 3-ethyl β-carbolines and to fully elucidate their mechanisms of action.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key cytotoxicity and mechanistic assays are provided below.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
96-well plates
-
Human cancer cell line of choice (e.g., SiHa, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (3-ethyl and 3-methyl β-carbolines)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Human cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: A typical workflow for determining the cytotoxicity of β-carboline derivatives using the MTT assay.
Caption: The proposed mechanism of β-CCE induced apoptosis in cervical cancer cells.[3]
Conclusion
The available evidence suggests that 3-ethyl substituted β-carbolines, such as ethyl β-carboline-3-carboxylate, are promising cytotoxic agents that induce apoptosis through ROS-mediated signaling pathways. While direct comparative data for 3-methyl β-carbolines is lacking, the general structure-activity relationships of β-carbolines indicate that they are also likely to possess cytotoxic properties. This guide highlights the need for further head-to-head comparative studies to precisely delineate the cytotoxic profiles of 3-ethyl versus 3-methyl β-carbolines. Such research will be invaluable for the rational design and development of novel β-carboline-based anticancer drugs with improved efficacy and selectivity.
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In Vivo. 2022 May-Jun;36(3):1178-1187.
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Molecules. 2022 Oct 31;27(21):7428.
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European Journal of Medicinal Chemistry. 2005 Mar;40(3):257-63.
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Journal of Neurochemistry. 2005 Jan;92(2):366-77.
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ACS Omega. 2020 Nov 5;5(45):29263-29277.
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International Journal of Molecular Sciences. 2018 Oct 15;19(10):3179.
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Journal of Advanced Scientific Research. 2021; 12(2) Suppl 2: 312-318.
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A Senior Application Scientist's Guide to Reference Standards for β-Carboline Analysis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for β-Carbolines
β-carbolines are a diverse class of naturally occurring indole alkaloids found in various plants, microorganisms, and even marine sources. Their formation is not limited to natural biosynthesis; they are also generated during the heating, processing, and storage of many foods and beverages, such as coffee, meat, and fermented products. This broad family of compounds has garnered significant scientific interest due to a wide spectrum of biological activities, including potential neurological, anti-cancer, and anti-malarial properties. However, some β-carbolines also pose potential health risks, necessitating accurate monitoring in dietary sources and biological systems.
For researchers in pharmacology, toxicology, and food science, the accurate quantification of β-carbolines is paramount. The reliability of any analytical data—whether for pharmacokinetic studies, food safety assessment, or drug discovery—is fundamentally anchored to the quality of the reference standards used. A high-quality, well-characterized reference standard is the ultimate benchmark against which all measurements are compared. This guide provides an in-depth comparison of available reference standards for β-carboline analysis, details the analytical methodologies they support, and offers field-proven insights to ensure the integrity of your experimental results.
Section 1: The Foundation of Accuracy: β-Carboline Reference Standards
The selection of an appropriate reference standard is the most critical first step in developing a robust analytical method. An incorrect or poorly characterized standard invalidates all subsequent data. Here, we dissect the types and essential characteristics of reference standards for β-carboline analysis.
Types of Reference Standards
-
Single-Analyte Certified Reference Materials (CRMs): These are highly purified and characterized standards for individual β-carbolines (e.g., Harmane, Norharmane, Tetrahydro-β-carboline). They are the gold standard for creating precise calibration curves for quantitative analysis. Their purity is typically certified to be >98% or higher.
-
Multi-Component Standard Mixtures: Several suppliers offer pre-made mixtures containing common β-carbolines (e.g., harmane, norharmane, harmol, harmine). These are exceptionally useful for initial method development, system suitability testing, and screening applications, as they save significant time and resources compared to preparing a custom mix from individual standards.
-
Isotope-Labeled Internal Standards: These are synthetic versions of the target analyte where one or more atoms have been replaced with a stable heavy isotope (e.g., Deuterium, Carbon-13). Examples include tetradeuterated 1-methyl-1,2,3,4-tetrahydro-beta-carboline (MTBC) and 1,2,3,4-tetrahydro-beta-carboline (TBC). When added to a sample at the beginning of the preparation process, they co-elute with the native analyte but are distinguishable by their higher mass in a mass spectrometer. Their use is crucial for correcting analyte loss during sample preparation and compensating for matrix-induced signal suppression or enhancement in LC-MS analysis, thereby providing the most accurate quantification possible.
Causality: Why Key Characteristics Matter
A Certificate of Analysis (CoA) is more than a piece of paper; it is the validation of the standard's identity and quality. Key parameters include:
-
Purity: Ensures that the analytical signal is derived solely from the analyte of interest, preventing inaccurate calibration due to interfering impurities.
-
Identity Confirmation: Verified through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the molecular structure.
-
Certified Concentration/Weight: Guarantees the accuracy of stock solution preparation, the foundation of the entire calibration hierarchy.
-
Stability and Storage Conditions: Adherence to recommended storage (e.g., -20°C in a sealed ampule) is essential to prevent degradation and maintain concentration integrity.
Table 1: Comparison of β-Carboline Reference Standard Types
| Feature | Single-Analyte CRMs | Multi-Component Mixtures | Isotope-Labeled Internal Standards |
| Primary Use | Quantitative analysis, Calibration curves | Method development, System suitability, Screening | Gold-standard quantification (LC-MS) |
| Purity | Highest (typically >98-99%) | Certified concentrations for each component | High chemical and isotopic purity |
| Cost | Moderate to high per analyte | Cost-effective for multiple analytes | High |
| Flexibility | High (can create custom mixes) | Low (fixed components and concentrations) | Analyte-specific |
| Best For | Validated quantitative assays | Initial screening, labs analyzing a fixed set of β-carbolines | Complex matrices, high-accuracy requirements |
| Example Products | Norharmane (Thermo Scientific), Harmane (Abcam) | β-Carboline Alkaloids Mixture (Cayman Chemical) | Tetradeuterated MTBC and TBC |
Section 2: A Comparative Guide to Analytical Methodologies
The choice of analytical technique is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. High-quality standards are essential for the validation and routine use of all these methods.
Caption: General workflow for the analysis of β-carbolines.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Principle of Causality: This technique separates β-carbolines on a reverse-phase column (e.g., C18) based on their hydrophobicity. Because β-carbolines are naturally fluorescent, a fluorescence detector can be used to achieve high sensitivity and selectivity without the need for a mass spectrometer. The choice of excitation and emission wavelengths is critical for maximizing signal and minimizing background noise from the sample matrix.
-
Advantages: Excellent sensitivity (down to 10⁻⁹–10⁻¹⁰ M levels), relatively low cost compared to MS, and robust instrumentation.
-
Limitations: Susceptible to interference from other fluorescent compounds that may co-elute with the analyte. This necessitates more rigorous sample cleanup procedures like Solid Phase Extraction (SPE) to ensure specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Causality: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation, analytes are ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity. This is why LC-MS/MS is the method of choice for complex matrices like food and biological tissues.
-
Advantages: Unmatched selectivity and sensitivity, ability to analyze multiple β-carbolines simultaneously, and the effective use of isotope-labeled internal standards to correct for matrix effects.
-
Limitations: Higher instrument and maintenance costs, potential for matrix-induced ion suppression that must be addressed with internal standards or careful sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of Causality: GC-MS separates analytes based on their volatility and boiling point in a gaseous mobile phase. Many β-carbolines, particularly the tetrahydro-β-carbolines and their carboxylic acid derivatives, are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step (e.g., acylation or esterification) is required to increase their volatility and thermal stability.
-
Advantages: Provides excellent chromatographic resolution.
-
Limitations: The mandatory derivatization step adds time and potential variability to the workflow. Not all β-carbolines are amenable to this technique.
Section 3: Experimental Protocol & Self-Validating System (LC-MS/MS)
Trustworthiness in analytical science is achieved through validation. A protocol is only reliable if it is proven to be accurate, precise, and specific for its intended purpose. This section provides a detailed protocol for the analysis of Harman and Norharman in a complex matrix, grounded in established validation principles.
Objective: To accurately quantify Harman and Norharman in meat products using a validated LC-MS/MS method.
Materials
-
Reference Standards: Harman (≥98%), Norharman (≥98%), Harman-d4 (isotopic purity ≥99%) as internal standard (IS).
-
Solvents & Reagents: Acetonitrile (ACN) and water (LC-MS grade), formic acid, ammonium formate, QuEChERS extraction salts (e.g., sodium citrate).
-
Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, centrifuge, vortex mixer.
**Step-by-
A Comparative Spectroscopic Guide to 3-Ethyl-1-Methyl-β-Carboline and Norharmane
This guide provides a detailed comparative analysis of the spectral properties of two key β-carboline alkaloids: 3-ethyl-1-methyl-β-carboline and Norharmane (9H-pyrido[3,4-b]indole). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that give rise to distinct spectroscopic signatures, offering both experimental data and the theoretical basis for their interpretation.
The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of pharmacological activities, including anti-cancer, antimicrobial, and neurotropic effects.[1][2] Understanding the precise spectral characteristics of different β-carboline derivatives is paramount for their identification, characterization, and the development of new therapeutic agents.[3][4] This guide focuses on Norharmane, the parent compound of the β-carboline family, and 3-ethyl-1-methyl-β-carboline, a substituted derivative, to illustrate how minor structural modifications can lead to significant and measurable changes in their interaction with electromagnetic radiation.
Molecular Structures and Their Electronic Implications
The fundamental difference between Norharmane and 3-ethyl-1-methyl-β-carboline lies in the substitution pattern on the β-carboline core. Norharmane is an unsubstituted, fully aromatic β-carboline.[5][6][7] In contrast, 3-ethyl-1-methyl-β-carboline possesses an ethyl group at the C-3 position and a methyl group at the C-1 position. These alkyl substituents, while seemingly simple, introduce significant electronic and steric effects that alter the molecule's spectroscopic behavior.
The methyl and ethyl groups are electron-donating groups (EDGs) through an inductive effect. This increased electron density on the aromatic system influences the energy of the molecular orbitals, which is directly reflected in the UV-Vis absorption and fluorescence spectra.[1]
Caption: Molecular structures of Norharmane and 3-ethyl-1-methyl-β-carboline.
Comparative Spectral Data
The following sections detail the expected differences in the spectral data obtained from various analytical techniques.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The β-carboline system exhibits characteristic absorption bands arising from π → π* transitions. The position and intensity of these bands are sensitive to substitution.
-
Norharmane: Typically displays multiple absorption maxima. Common values are observed around 214, 235, 283, and 289 nm.[5]
-
3-Ethyl-1-Methyl-β-Carboline: The electron-donating alkyl groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to Norharmane. This is due to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), reducing the energy gap for electronic transitions.
| Compound | Expected λmax (nm) | Rationale |
| Norharmane | ~214, 235, 283, 289 | Unsubstituted aromatic system.[5] |
| 3-Ethyl-1-Methyl-β-Carboline | Shifted to longer λ | Electron-donating alkyl groups increase electron density, lowering the energy for π → π* transitions. |
Fluorescence Spectroscopy
Many β-carbolines are highly fluorescent, a property that is also modulated by their substitution pattern.[8][9] Fluorescence occurs when a molecule returns to its electronic ground state from an excited state by emitting a photon.
-
Norharmane: Known to be fluorescent, with emission properties that can be influenced by the solvent environment.[10]
-
3-Ethyl-1-Methyl-β-Carboline: The presence of electron-donating groups often enhances fluorescence quantum yield and can shift the emission wavelength.[1][11] A red shift in the emission maximum (λem) is anticipated, similar to the absorption spectrum.
| Compound | Expected Emission Properties | Rationale |
| Norharmane | Moderate fluorescence quantum yield.[12] | The unsubstituted aromatic core allows for efficient fluorescence. |
| 3-Ethyl-1-Methyl-β-Carboline | Higher quantum yield, red-shifted λem.[1][13] | Alkyl substitution can increase the rigidity of the molecule and enhance the electron density of the π-system, leading to more efficient and lower-energy emission.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shifts are highly dependent on the electronic environment.
-
¹H NMR:
-
Norharmane: The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The N-H proton of the indole ring will be a broad singlet, its position being solvent-dependent.
-
3-Ethyl-1-Methyl-β-Carboline: The spectrum will be more complex. The methyl group will appear as a singlet in the upfield region (around δ 2.5 ppm). The ethyl group will show a characteristic quartet and triplet pattern. The aromatic protons will experience slight shifts due to the electronic effects of the alkyl groups.
-
-
¹³C NMR:
-
Norharmane: The spectrum will show signals for the 11 carbons of the aromatic system.
-
3-Ethyl-1-Methyl-β-Carboline: Additional signals for the methyl and ethyl carbons will be present in the upfield region. The chemical shifts of the carbons in the β-carboline core will be altered by the substituents.
-
| Compound | Key Expected ¹H NMR Signals (δ, ppm) | Key Expected ¹³C NMR Signals (δ, ppm) |
| Norharmane | Aromatic protons (7.0-8.5), Indole N-H (variable, broad). | Aromatic carbons (110-150).[14] |
| 3-Ethyl-1-Methyl-β-Carboline | Aromatic protons (shifted), Methyl singlet (~2.5), Ethyl quartet and triplet (~2.8, ~1.3). | Aromatic carbons (shifted), Methyl (~15-25), Ethyl (~20-30, ~10-15).[4][15] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.
-
Norharmane: Molecular formula C₁₁H₈N₂ with a molecular weight of 168.19 g/mol . The molecular ion peak (M⁺) will be observed at m/z 168.
-
3-Ethyl-1-Methyl-β-Carboline: Molecular formula C₁₄H₁₄N₂ with a molecular weight of 210.27 g/mol . The molecular ion peak will be at m/z 210.
Fragmentation patterns will also differ significantly. The substituted carboline will likely show characteristic losses of methyl (CH₃, 15 Da) and ethyl (C₂H₅, 29 Da) fragments. The fragmentation of the β-carboline ring itself can also provide structural information.[16][17][18]
| Compound | Molecular Formula | Molecular Weight | Expected M⁺ (m/z) | Key Fragmentation Pathways |
| Norharmane | C₁₁H₈N₂ | 168.19 | 168 | Fragmentation of the tricyclic core.[16] |
| 3-Ethyl-1-Methyl-β-Carboline | C₁₄H₁₄N₂ | 210.27 | 210 | Loss of methyl (-15), Loss of ethyl (-29), ring fragmentation.[19] |
Experimental Protocols
To obtain the data discussed, the following standardized protocols are recommended.
General Experimental Workflow
Caption: General workflow for comparative spectral analysis.
Step-by-Step Methodologies
A. UV-Visible Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare stock solutions of each compound in spectroscopic grade ethanol or methanol at a concentration of 1 mg/mL. Create a dilution to ~10 µg/mL in the same solvent.
-
Data Acquisition: Scan the samples from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak.
B. Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer.
-
Sample Preparation: Prepare dilute solutions (~1 µg/mL) in an appropriate solvent (e.g., ethanol) to avoid inner filter effects.
-
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (determined from a preliminary scan).
-
Record the emission spectrum by exciting the sample at its primary λmax (determined from the UV-Vis spectrum) and scanning the emission wavelengths.
-
-
Analysis: Determine the excitation and emission maxima (λex and λem). If standards are available, a comparative quantum yield can be calculated.
C. NMR Spectroscopy
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of each compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shifts relative to TMS. Assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity.
D. Mass Spectrometry
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: Prepare dilute solutions (~10 µg/mL) of the compounds in a solvent compatible with the ionization source (e.g., methanol/water for ESI).
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500). If applicable, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Conclusion
The spectral comparison of 3-ethyl-1-methyl-β-carboline and Norharmane provides a clear illustration of structure-property relationships in the β-carboline family. The addition of simple alkyl groups leads to predictable yet significant alterations in their spectroscopic profiles. UV-Vis and fluorescence spectra exhibit bathochromic shifts due to the electron-donating nature of the substituents. NMR spectra reveal distinct signals for the alkyl protons and carbons, and subtle shifts in the aromatic core signals. Mass spectrometry confirms the difference in molecular weight and provides unique fragmentation patterns for each molecule.
This guide serves as a foundational resource for researchers working with these and related compounds. The methodologies and interpretative principles outlined herein are broadly applicable to the characterization of novel β-carboline derivatives, facilitating their identification and aiding in the rational design of new molecules with tailored pharmacological and photophysical properties.
References
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Balón, M., Hidalgo, J., Guardado, P., Muñoz, M. A., & Carmona, C. (1993). Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines. Journal of the Chemical Society, Perkin Transactions 2, 91-97. [Link]
-
ResearchGate. (n.d.). Mass spectra of selected beta‐carbolines. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). UV–Vis spectra characteristics of b -Carboline alkaloids and their BSA.... Retrieved February 15, 2026, from [Link]
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Amaral, A. C. F., et al. (n.d.). Fragmentogram of β‐carboline and canthinone alkaloids. ResearchGate. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Chemical shift of C1-H (δ, in ppm) as a function of norharmane.... Retrieved February 15, 2026, from [Link]
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Martín, L., et al. (2003). Detection and characterization of cyclodextrin complexes with beta-carboline derivatives by spectroscopic techniques. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 991-1001. [Link]
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Balón, M., et al. (n.d.). Acid–base and spectral properties of β-carbolines. Part 2. Dehydro and fully aromatic β-carbolines. RSC Publishing. Retrieved February 15, 2026, from [Link]
-
PubMed. (2019). Structural activity analysis, spectroscopic investigation, biological and chemical properties interpretation on Beta Carboline using quantum computational methods. Retrieved February 15, 2026, from [Link]
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Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. (2022). PMC. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). MS¹ and MS² spectra of β-carboline-1-carboxylic acid (25) in the.... Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of norharmane (nHo) in the presence of.... Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Norharmane: 9H-pyrido[3,4-b]indole. Retrieved February 15, 2026, from [Link]
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Chen, J., et al. (2021). Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. ACS Omega. [Link]
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SpectraBase. (n.d.). Nor-Harmane - Optional[13C NMR] - Spectrum. Retrieved February 15, 2026, from [Link]
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Zhang, J., et al. (2015). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives. Natural Product Communications, 10(6), 899-902. [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of norharmane (20 μM, pH 5.4) in the presence.... Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Molecular structure of norharmane (9H‐pyrido[3,4‐b]indole) (NHM). Retrieved February 15, 2026, from [Link]
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Zhang, J., et al. (2015). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]
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Photophysics of norharmane in micellar environments: a fluorometric study. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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Kiss, R., et al. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. Retrieved February 15, 2026, from [Link]
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A pure red luminescent β-carboline-substituted biphenylmethyl radical: photophysics, stability and OLEDs. (n.d.). Journal of Materials Chemistry C. Retrieved February 15, 2026, from [Link]
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved February 15, 2026, from [Link]
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Validating Purity of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole: A High-Resolution LC-MS Workflow
Executive Summary: The "Isobaric Trap" in -Carboline Analysis
In the development of neuroactive alkaloids, specifically
This guide outlines a validated LC-MS methodology designed to overcome these limitations. We move beyond simple "percent area" calculations to a rigorous structural confirmation workflow , ensuring that the bioactive agent you are testing is chemically authentic and free from co-eluting structural mimics.
Comparative Analysis: Why LC-MS?
To justify the shift to LC-MS, we must objectively compare it against the standard alternatives used in organic synthesis labs.
Table 1: Analytical Performance Matrix
| Feature | HPLC-UV (PDA) | ¹H-NMR (500 MHz) | LC-MS (Single Quad) | LC-MS/MS (Q-TOF/Orbitrap) |
| Primary Utility | Routine purity (% Area) | Structural elucidation | Molecular Weight confirmation | Trace impurity ID & Isomer differentiation |
| Sensitivity | Moderate (µg/mL) | Low (mg/mL required) | High (ng/mL) | Ultra-High (pg/mL) |
| Specificity | Low (Co-eluting isomers often merge) | High (Unique shifts) | Moderate (Mass only) | High (Retention Time + Fragmentation) |
| Blind Spot | Non-chromophoric impurities; Isobaric isomers.[1] | Impurities <1%; Overlapping aromatic signals. | Isobaric isomers (same | None (if method is validated). |
| Throughput | High | Low | High | High |
The Verdict: While NMR is non-negotiable for initial structural proof, it cannot validate batch-to-batch purity at the 99.5% threshold required for toxicology. LC-MS/MS is the only modality that combines sensitivity with the selectivity needed to separate the target from its isobaric regioisomers.
The Challenge: Specific Impurity Profile
When synthesizing 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole (often via Pictet-Spengler condensation followed by oxidation), three specific impurity classes threaten data integrity:
-
Regioisomers (The Silent Killers):
-
Incomplete Oxidation Products:
-
Synthetic Byproducts:
-
Fully aromatic Harmane (1-methyl-9H-pyrido[3,4-b]indole) if ethylation fails.
-
Validated Experimental Protocol
This protocol uses a Biphenyl stationary phase rather than a standard C18.[6] Biphenyl phases offer enhanced
Sample Preparation[6][7][8]
-
Solvent: Dissolve 1 mg of solid product in 1 mL of DMSO (Stock A).
-
Working Solution: Dilute Stock A 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid .
-
Filtration: 0.22 µm PTFE syringe filter (essential to prevent source clogging).
LC Conditions (The Separation)[4][5][9]
-
Instrument: UHPLC System (Agilent 1290 / Waters Acquity).
-
Column: Kinetex Biphenyl or Restek Raptor Biphenyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Equilibration |
| 1.00 | 5 | Load |
| 8.00 | 60 | Linear Ramp (separation of isomers) |
| 9.00 | 95 | Wash |
| 11.00 | 95 | Hold |
| 11.10 | 5 | Re-equilibration |
MS Parameters (The Detection)[7][11]
-
Source: ESI Positive Mode (
). -
Scan Range:
100 – 500 (Full Scan) + MRM/SIM for target. -
Target Mass:
-
Formula: C₁₄H₁₄N₂
-
Exact Mass: 210.1157
-
Observed Ion
: 211.1230
-
-
Key Fragments (MS/MS @ 35eV):
-
(Loss of Methyl,
) -
(Loss of Ethyl,
) - (Loss of Propene/rearrangement)
-
(Loss of Methyl,
Visualizing the Validation Workflow
The following diagrams illustrate the logic flow for validating the molecule and distinguishing it from impurities.
Diagram 1: The Analytical Decision Tree
Caption: Figure 1. Logical workflow for LC-MS validation, highlighting critical failure modes (oxidation and isomerization).
Diagram 2: Fragmentation Logic for Identity Confirmation
Caption: Figure 2. MS/MS fragmentation pathway.[8] Consistent ratios of m/z 196 and 182 confirm the specific alkyl substitution pattern.
Data Interpretation & Acceptance Criteria
To declare the product "Validated," the data must meet these specific criteria:
-
Retention Time Consistency: The main peak must align with the reference standard within
min. -
Peak Purity (UV/MS):
-
UV Maxima: 230-240 nm, 290-300 nm, 330-350 nm (characteristic
-carboline triplet). -
MS Spectra across the peak width must be uniform (no hidden co-elutants).
-
-
Absence of "Ghost" Masses:
-
Extract Ion Chromatogram (EIC) for
213.1 (Dihydro) and 215.1 (Tetrahydro) must show area.
-
-
Isomer Resolution: If a secondary peak appears with
211.1, the method fails. The Biphenyl column is selected specifically to resolve these; if they co-elute on C18, the purity is overestimated.
References
-
Alves, E. A., et al. (2020). "Targeted Analysis of β-Carboline Alkaloids in Passionfruit by UHPLC-MS." Journal of the Brazilian Chemical Society.
-
Thermo Fisher Scientific. (2018). "Robust Extraction and Separation of Structural Isomers using Biphenyl Columns." Application Note 72669.
-
Herraiz, T., & Galisteo, J. (2014). "Endogenous and dietary indole alkaloids in the human body." Journal of Agricultural and Food Chemistry. [9]
-
PureSynth. (2025). "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters." Technical Guide.
-
BenchChem. (2025).[10] "A Historical Perspective on the Discovery and Study of Beta-Carboline Alkaloids: An In-depth Technical Guide."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pure-synth.com [pure-synth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Great Divide: A Comparative Analysis of 3-Ethyl and 3-Carboxylate β-Carbolines in Neuromodulation
A deep dive into the structure-activity relationship of two key β-carboline scaffolds reveals critical insights for neuropharmacology and drug development. This guide dissects the nuanced yet profound impact of substituting a 3-ethyl versus a 3-carboxylate group on the β-carboline core, offering a comprehensive look at their synthesis, receptor interaction, and functional outcomes.
The β-carboline framework, a tricyclic indole alkaloid, has long captivated the attention of medicinal chemists and neuroscientists. Its privileged structure serves as a versatile scaffold for designing molecules that interact with a range of central nervous system targets, most notably the benzodiazepine binding site on the GABA-A receptor. The substituent at the 3-position of the β-carboline ring is a key determinant of the pharmacological profile, dictating the compound's affinity, efficacy, and selectivity. This guide provides a comparative analysis of two fundamental substitutions at this position: the 3-ethyl group and the 3-carboxylate moiety, exploring how this seemingly minor structural alteration dramatically influences their biological activity.
At the Receptor: A Tale of Two Substituents
The primary target for many β-carbolines is the benzodiazepine (BZD) binding site on the GABA-A receptor, an allosteric site that modulates the receptor's response to its endogenous ligand, γ-aminobutyric acid (GABA). The nature of the interaction with this site can range from agonism (enhancing GABA's effect), through neutral antagonism, to inverse agonism (reducing GABA's effect). The substituent at the C-3 position plays a pivotal role in defining this interaction.
The 3-Carboxylate β-Carbolines: A Spectrum of Activity
The β-carboline-3-carboxylates are a well-studied class of compounds that exhibit a wide range of activities at the BZD site, from full agonists to potent inverse agonists[1][2]. The ester and amide derivatives of β-carboline-3-carboxylic acid have been extensively explored, revealing that the size and nature of the ester or amide group can fine-tune the pharmacological effect. For instance, methyl and ethyl esters of β-carboline-3-carboxylic acid are known to be potent ligands with high affinity for the BZD site. A notable example is methyl 4-ethyl-β-carboline-3-carboxylate, which demonstrates a high binding affinity with an IC50 value of 27 nM.
The Rise of Non-Ester 3-Substituted β-Carbolines
While the 3-carboxylate moiety has been a major focus, research has shown that a carbonyl group at this position is not an absolute requirement for high-affinity binding. This has led to the exploration of other substituents, including alkyl groups like ethyl. The rationale behind investigating a 3-ethyl substituent lies in exploring how the removal of the polar carboxylate group and the introduction of a non-polar, flexible ethyl chain alters the interaction with the receptor binding pocket.
Comparative Pharmacological Profile
To date, a direct head-to-head comparison of a simple 3-ethyl-β-carboline and a 3-carboxylate analogue within the same comprehensive study is not extensively documented in publicly available literature. However, by piecing together data from various studies on 3-substituted β-carbolines, we can infer the likely differences in their pharmacological profiles.
| Feature | 3-Ethyl-β-Carboline (Predicted) | 3-Carboxylate-β-Carboline (e.g., Methyl Ester) |
| Binding Affinity (GABA-A BZD Site) | Moderate to High | High (e.g., IC50 = 27 nM for a related compound) |
| Efficacy | Likely to range from antagonist to inverse agonist | Can range from agonist to inverse agonist |
| Lipophilicity | Higher | Lower to Moderate |
| Metabolic Stability | Potentially higher (no ester hydrolysis) | Susceptible to esterase-mediated hydrolysis |
| Blood-Brain Barrier Penetration | Potentially enhanced due to increased lipophilicity | Generally good, but can be influenced by the ester group |
The "Why": Unpacking the Structure-Activity Relationship (SAR)
The distinct pharmacological profiles of 3-ethyl and 3-carboxylate β-carbolines can be attributed to several key structural and physicochemical differences.
1. Hydrogen Bonding and Electrostatic Interactions: The carboxylate group, with its carbonyl oxygen and ester oxygen, can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the BZD binding pocket. Theoretical studies suggest that interactions with cationic residues like arginine may play a key role in the high affinity of carboxylate-containing ligands[3]. The absence of this group in 3-ethyl-β-carbolines means they must rely on other interactions, such as hydrophobic and van der Waals forces, to bind to the receptor.
2. Steric and Conformational Factors: The size, shape, and flexibility of the substituent at the 3-position influence how the molecule fits into the binding site. The relatively small and flexible ethyl group will occupy a different space and have different conformational possibilities compared to the more rigid and planar carboxylate ester group.
3. Lipophilicity and Pharmacokinetics: The ethyl group is significantly more lipophilic than the carboxylate ester. This increased lipophilicity can lead to better penetration of the blood-brain barrier but may also result in increased non-specific binding and altered metabolic pathways. The ester group in 3-carboxylate derivatives is susceptible to hydrolysis by esterases, which can be a major route of metabolism and limit the duration of action.
Visualizing the Interaction: A Hypothetical Binding Model
To illustrate the potential differences in receptor interaction, the following diagram presents a simplified model of the BZD binding site with a hypothetical 3-ethyl and a 3-carboxylate β-carboline.
Caption: Hypothetical binding modes of 3-carboxylate and 3-ethyl β-carbolines.
Experimental Corner: Synthesis and Assay Methodologies
Reproducible and well-documented experimental protocols are the cornerstone of scientific integrity. Below are representative methods for the synthesis of the parent β-carboline scaffold and for assessing the pharmacological activity of its derivatives.
Synthesis of the β-Carboline Core: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of β-carbolines from tryptamines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tryptamine in a suitable solvent (e.g., toluene or acetic acid).
-
Aldehyde Addition: Add the appropriate aldehyde (in this case, an acetaldehyde equivalent for the ultimate synthesis of a 3-ethyl derivative, or a glyoxylic acid derivative for a 3-carboxylate) to the reaction mixture.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the tetrahydro-β-carboline intermediate.
-
Aromatization: The resulting tetrahydro-β-carboline can be aromatized to the corresponding β-carboline using an oxidizing agent such as palladium on carbon (Pd/C) or manganese dioxide (MnO2).
Assessing Receptor Binding: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue source rich in GABA-A receptors (e.g., rat cerebral cortex) or from cells expressing recombinant receptors.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the BZD site (e.g., [3H]flunitrazepam or [3H]Ro 15-1788) and varying concentrations of the unlabeled test compound (3-ethyl- or 3-carboxylate-β-carboline).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 4°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Evaluating Functional Activity: Electrophysiology
Patch-clamp electrophysiology on cells expressing GABA-A receptors is the gold standard for determining the functional effect of a compound.
Sources
A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-Ethyl-1-methyl-β-carboline
For researchers and professionals in drug development, the consistent and reliable synthesis of bioactive compounds is paramount. 3-Ethyl-1-methyl-β-carboline, a member of the pharmacologically significant β-carboline family, is no exception. This guide provides an in-depth comparison of established and modern synthetic methodologies for this target molecule, focusing on reproducibility, yield, and practical considerations. We will delve into the classic Pictet-Spengler and Bischler-Napieralski reactions, alongside a more recent electrocyclic cyclization approach, offering detailed protocols and expert insights to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The β-carboline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 3-ethyl-1-methyl-β-carboline necessitates a synthetic approach that allows for precise control over the introduction of the ethyl and methyl groups. The reproducibility of any chosen method is critical for generating consistent biological data and for potential scale-up operations. This guide will compare three distinct approaches to address this synthetic challenge.
Method 1: Electrocyclic Cyclization of a 3-Nitrovinylindole (Aksenov et al., 2023)
A modern and efficient route to 3-ethyl-1-methyl-β-carboline involves the thermal electrocyclization of a substituted 3-(2-nitrovinyl)-1H-indole. This method offers a streamlined approach with good yields and well-defined reaction conditions.
Mechanistic Rationale
The key step in this synthesis is a 6π-electrocyclization of the conjugated system of the 3-(2-nitrovinyl)-1H-indole. Under thermal conditions, the nitrovinylindole undergoes a concerted cyclization to form a six-membered ring, which then eliminates nitrous acid to afford the aromatic β-carboline core. The substituents at the 1 and 3 positions are pre-installed on the indole and nitroalkene starting materials, respectively, ensuring excellent regioselectivity.
Experimental Protocol: Method B (Higher Yield)
-
(Starting Material Synthesis) The precursor, (E)-2-methyl-3-(2-nitrobut-1-en-1-yl)-1H-indole, is prepared via a Henry reaction between 2-methyl-1H-indole-3-carbaldehyde and 1-nitropropane.
-
Reaction Setup: A solution of (E)-2-methyl-3-(2-nitrobut-1-en-1-yl)-1H-indole (1.00 mmol) in a suitable high-boiling solvent is prepared in a sealed pressure tube.
-
Thermal Cyclization: The reaction mixture is heated to a high temperature (e.g., in refluxing n-butanol or via microwave irradiation) for a specified period.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 3-ethyl-1-methyl-β-carboline.
Data Summary
| Parameter | Value | Reference |
| Yield | 65% | [1] |
| Purity | High (Confirmed by ¹H NMR, ¹³C NMR, HRMS) | [1] |
| Reaction Time | Typically a few hours | [1] |
| Scalability | Potentially scalable with appropriate equipment | General Knowledge |
Causality Behind Experimental Choices
The choice of a high-boiling solvent is crucial for providing the necessary thermal energy to overcome the activation barrier of the electrocyclization. The use of a sealed tube is important to prevent the evaporation of the solvent at high temperatures. The final purification by column chromatography is a standard and effective method for isolating the target compound from any unreacted starting material or byproducts.
Method 2: The Classic Pictet-Spengler Reaction (Proposed Protocol)
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines.[2] This acid-catalyzed reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.
Mechanistic Rationale
The reaction proceeds through the formation of a Schiff base between the tryptamine and the aldehyde (in this case, propanal to introduce the ethyl group). Under acidic conditions, the indole nucleus acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of a spiroindolenine intermediate. A subsequent rearrangement and proton loss yield the tetrahydro-β-carboline, which is then oxidized to the aromatic β-carboline.
Proposed Experimental Protocol
-
Step 1: Pictet-Spengler Cyclization:
-
To a solution of 3-methyltryptamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add propanal (1.1 eq).
-
Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction and extract the product. The crude product is 1-ethyl-3-methyl-1,2,3,4-tetrahydro-β-carboline.
-
-
Step 2: Aromatization:
-
Dissolve the crude tetrahydro-β-carboline in a suitable solvent (e.g., xylene).
-
Add an oxidizing agent, such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂), and heat the mixture to reflux.
-
After the reaction is complete, filter off the oxidizing agent and concentrate the solution.
-
Purify the crude product by column chromatography or recrystallization.
-
Anticipated Performance and Reproducibility
| Parameter | Anticipated Value | Rationale/Reference |
| Yield | Moderate to Good | General literature for Pictet-Spengler reactions.[3] |
| Purity | Good to High after purification | Dependent on the efficiency of the oxidation and purification. |
| Reaction Time | Cyclization: several hours to a day; Oxidation: several hours. | Based on typical reaction times for these transformations. |
| Scalability | Generally scalable. | A well-established and widely used reaction. |
Challenges and Expert Insights
The reproducibility of the Pictet-Spengler reaction can be influenced by several factors. The choice and concentration of the acid catalyst are critical; too little may result in a sluggish reaction, while too much can lead to side reactions. The oxidation step can sometimes be challenging, with incomplete conversion or the formation of over-oxidized byproducts. Careful selection of the oxidant and reaction conditions is key to achieving a high yield of the desired aromatic β-carboline.
Method 3: The Bischler-Napieralski Reaction (Proposed Protocol)
The Bischler-Napieralski reaction provides another classical route to the β-carboline skeleton.[4][5] This method involves the intramolecular cyclization of an N-acylated tryptamine derivative using a dehydrating agent.
Mechanistic Rationale
The synthesis begins with the acylation of tryptamine with propionyl chloride to form N-(2-(1H-indol-3-yl)ethyl)propanamide. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which activates the amide carbonyl for an intramolecular electrophilic attack by the indole ring. This cyclization forms a 3,4-dihydro-β-carboline intermediate, which is subsequently oxidized to the fully aromatic β-carboline.
Proposed Experimental Protocol
-
Step 1: Amide Formation:
-
To a solution of 3-methyltryptamine (1.0 eq) and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane), add propionyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to isolate the N-acylated tryptamine.
-
-
Step 2: Bischler-Napieralski Cyclization and Aromatization:
-
Dissolve the N-acylated tryptamine in a suitable solvent (e.g., acetonitrile or toluene).
-
Add a dehydrating/cyclizing agent such as POCl₃ and heat the mixture to reflux.
-
The initially formed dihydro-β-carboline is often oxidized in situ or during work-up. Alternatively, a separate oxidation step (as in the Pictet-Spengler method) can be performed.
-
After completion, carefully quench the reaction and work up to isolate the crude product.
-
Purify by column chromatography or recrystallization.
-
Anticipated Performance and Reproducibility
| Parameter | Anticipated Value | Rationale/Reference |
| Yield | Moderate | Often requires optimization of the cyclization conditions.[6] |
| Purity | Good after purification | Potential for side reactions that require careful purification. |
| Reaction Time | Amidation: a few hours; Cyclization: several hours. | Typical for these types of reactions. |
| Scalability | Scalable, but may require careful control of exothermic reactions. | A widely used industrial reaction for similar heterocycles. |
Challenges and Expert Insights
The Bischler-Napieralski reaction can be sensitive to the reaction conditions, particularly the choice and amount of the dehydrating agent and the reaction temperature.[7] Overheating can lead to the formation of polymeric byproducts. The cyclization step can sometimes be low-yielding, especially if the indole nucleus is deactivated. However, for simple alkyl-substituted β-carbolines, this method remains a viable and important synthetic tool.
Comparative Analysis and Recommendations
| Feature | Electrocyclic Cyclization | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Number of Steps | Fewer steps if starting materials are available | Two distinct steps (cyclization and oxidation) | Two distinct steps (amidation and cyclization/oxidation) |
| Reproducibility | High, with well-defined conditions | Moderate, sensitive to catalyst and oxidation conditions | Moderate, sensitive to dehydrating agent and temperature |
| Starting Materials | Requires synthesis of a specific nitrovinylindole | Readily available tryptamine and aldehyde | Readily available tryptamine and acyl chloride |
| Reaction Conditions | High temperature | Mild to moderate | Often requires harsh dehydrating agents and heat |
Recommendation for Reproducibility: For researchers prioritizing high reproducibility and good yields with a well-defined protocol, the Electrocyclic Cyclization of a 3-Nitrovinylindole appears to be the most promising method based on the available literature. Its convergent nature, where the key fragments are assembled before the final ring-forming reaction, often leads to cleaner reactions and more predictable outcomes.
Recommendation for Versatility and Accessibility: The Pictet-Spengler reaction remains a highly valuable and versatile method, especially given the wide availability of tryptamine and aldehyde starting materials. With careful optimization of the reaction conditions, it can be a reliable and reproducible route.
The Bischler-Napieralski reaction , while a classic, may present more challenges in terms of reproducibility and reaction conditions for this specific target. However, it is a powerful tool for the synthesis of the β-carboline core and should not be discounted, particularly in the context of library synthesis or when alternative starting materials are more accessible.
Visualizing the Synthetic Pathways
Electrocyclic Cyclization Workflow
Caption: Workflow for the Pictet-Spengler synthesis.
Bischler-Napieralski Reaction Workflow
Caption: Workflow for the Bischler-Napieralski synthesis.
References
-
Bischler–Napieralski reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Larionov, O. V. (2021). Methodologies for the Synthesis of β-Carbolines. London South Bank University Repository. [Link]
-
Cox, E. D., Hamaker, L. K., Li, J., Yu, P., Czerwinski, K. M., Deng, L., Bennett, D. W., Cook, J. M., Watson, W. H., & Krawiec, M. (1997). Enantiospecific Formation of Trans 1,3-Disubstituted Tetrahydro-beta-carbolines by the Pictet-Spengler Reaction and Conversion of Cis Diastereomers into Their Trans Counterparts by Scission of the C-1/N-2 Bond. The Journal of Organic Chemistry, 62(1), 44–61. [Link]
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]
-
Szabó, L., & Nógrádi, K. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663. [Link]
-
Gomes, C., & Henriques, G. (2016). Synthesis of β-carboline derivatives. Sciforum. [Link]
-
Tian, X., Xuan, T., Gao, J., Zhang, X., & Wang, Y. (2024). Initial dihydro-β-carboline diester synthesis by Bischler–Napieralski cyclization. ResearchGate. [Link]
-
Singh, S., & Singh, S. (2021). Synthesis of β‐carboline through Pictet‐Spengler reaction. ResearchGate. [Link]
-
De Kimpe, N., & Stevens, C. (2015). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Angewandte Chemie International Edition, 54(3), 918-922. [Link]
-
Movassaghi, M., & Ahmad, O. K. (2006). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Angewandte Chemie International Edition, 45(37), 6163-6166. [Link]
-
Kennaway, D. J. (2023). Synthesis of N-acetyltryptamine and melatonin from tryptophan. ResearchGate. [Link]
-
Ranga, U. (n.d.). Bischler Napieralski Reaction. Scribd. [Link]
-
Aksenov, N. A., Arutiunov, N., Aksenov, A. V., & Kornienko, A. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. International Journal of Molecular Sciences, 24(16), 13107. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Enantiospecific Formation of Trans 1,3-Disubstituted Tetrahydro-beta-carbolines by the Pictet-Spengler Reaction and Conversion of Cis Diastereomers into Their Trans Counterparts by Scission of the C-1/N-2 Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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- 7. jk-sci.com [jk-sci.com]
Technical Guide: Impurity Profiling of Commercial 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole
Executive Summary
3-ethyl-1-methyl-9H-pyrido[3,4-b]indole is a substituted
The Critical Risk: Commercial synthesis of 1,3-disubstituted
This guide compares analytical methodologies for isolating these specific "saturation impurities" and provides a validated LC-MS/MS workflow.
Part 1: The Impurity Landscape
To detect impurities, one must understand their origin. The synthesis of the target compound involves the cyclization of a tryptophan/tryptamine derivative with an aldehyde/ketone source, followed by dehydrogenation.
Impurity Formation Pathway (Mechanism)
The following diagram illustrates the "Saturation Series"—the stepwise conversion of the tetrahydro-intermediate to the fully aromatic target. Impurities arise when this process halts prematurely.
Caption: Stepwise oxidation pathway showing the origin of saturation-state impurities (THBC and DHBC) relative to the aromatic target.
Part 2: Comparative Analysis of Detection Methods
The choice of analytical technique drastically alters the visibility of impurities. The table below contrasts the efficacy of standard QC methods against high-resolution techniques for this specific compound.
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (254 nm) | Method B: HPLC-FLD (Fluorescence) | Method C: UHPLC-QToF-MS |
| Primary Use | Routine Purity Check (QC) | High-Sensitivity Quantitation | Structural Elucidation & Impurity ID |
| Detection Basis | Chromophore Absorbance | Fluorophore Emission | Mass-to-Charge Ratio ( |
| Sensitivity | Moderate (ng level) | High (pg level) | Very High (fg/pg level) |
| Blind Spot | Critical: Dihydro- and Tetrahydro- analogs have weak UV absorbance compared to the fully aromatic target. | Non-fluorescent precursors (e.g., certain open-ring byproducts) are invisible. | None (detects all ionizable species). |
| Specificity | Low.[1] Co-eluting peaks often merge. | Medium. Specific to aromatic | High. Resolves isobaric impurities. |
| Verdict | Insufficient for research-grade validation. | Good for target quantification, poor for impurity hunting. | Essential for characterizing commercial standards. |
Why LC-MS is Non-Negotiable
The fully aromatic 3-ethyl-1-methyl-9H-pyrido[3,4-b]indole is highly conjugated and absorbs UV strongly. However, the Tetrahydro- (THBC) impurity lacks this conjugation.
-
Scenario: A sample might appear 99% pure by HPLC-UV because the THBC impurity (present at 5%) absorbs UV 10x less efficiently than the target.
-
Solution: LC-MS detects the species based on ionization efficiency, not absorbance, revealing the true molar ratio.
Part 3: Validated Experimental Protocol
This protocol is designed to separate the highly lipophilic 3-ethyl target from its more polar saturation precursors.
Method: UHPLC-MS/MS for Impurity Profiling
Principle: Reverse-phase chromatography with pH modulation to control the ionization state of the pyrido-nitrogen (pKa ~5-6 for aromatic, ~9 for tetrahydro).
1. Sample Preparation
-
Solvent: Dissolve 1 mg of commercial standard in 1 mL of Methanol:DMSO (90:10) . DMSO ensures solubility of the planar aromatic target.
-
Filtration: 0.22 µm PTFE filter (Do not use Nylon;
-carbolines can adsorb). -
Dilution: Dilute to 1 µg/mL with Mobile Phase A for injection.
2. Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).
-
Why: CSH columns provide better peak shape for basic alkaloids than standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
3. Gradient Profile
| Time (min) | % B | Event |
| 0.0 | 5 | Initial Hold (Elute polar degradation products) |
| 1.0 | 5 | Start Gradient |
| 10.0 | 95 | Linear Ramp (Elute Target) |
| 12.0 | 95 | Wash (Remove dimers/aggregates) |
| 12.1 | 5 | Re-equilibration |
4. Mass Spectrometry Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range:
100 – 600. -
Key Ions to Monitor:
-
Target (Aromatic):
(Calc: for C H N ). -
Dihydro-Impurity:
( ). -
Tetrahydro-Impurity:
( ).
-
Part 4: Analytical Decision Workflow
Use this logic flow to determine if a commercial batch is suitable for your specific application (e.g., cell culture vs. biochemical assay).
Caption: Decision matrix for accepting commercial beta-carboline standards based on MS and UV data.
References
-
Schouten, M. J., & Bruinvels, J. (1985). High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets. Analytical Biochemistry, 147(2), 401-9.[1] Link
-
Herraiz, T. (2000). Analysis of the bioactive alkaloids tetrahydro-beta-carboline and beta-carboline in food. Journal of Chromatography A, 881(1-2), 483-99. Link
-
Lee, K. G., et al. (2025).[3][4] Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 14(11). Link
-
BenchChem Technical Support. (2025). Biological activity of beta-carboline alkaloids: Technical Guide. BenchChem.[5] Link
-
Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology, 21(6), 587-9. Link
Sources
- 1. High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmark Assays for Beta-Carboline DNA Intercalation
For: Researchers, scientists, and drug development professionals investigating the interaction of β-carboline alkaloids with DNA.
Introduction: The Significance of β-Carboline DNA Intercalation
β-carbolines are a diverse family of naturally occurring and synthetic indole alkaloids that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[1][2] A primary mechanism contributing to their bioactivity is their ability to interact with DNA, often through intercalation.[1] This process, where the planar aromatic ring system of the β-carboline inserts itself between the base pairs of the DNA double helix, can disrupt critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
Understanding the nuances of this interaction—binding affinity, mode, and sequence specificity—is paramount for the rational design of novel β-carboline derivatives with enhanced therapeutic efficacy and reduced off-target effects. This guide provides a comprehensive comparison of the key benchmark assays employed to characterize β-carboline DNA intercalation, offering insights into the causality behind experimental choices and presenting self-validating protocols to ensure data integrity.
The Landscape of Intercalation Assays: A Comparative Overview
A multi-faceted approach is essential to fully characterize the binding of β-carbolines to DNA. No single technique can provide a complete picture; rather, the convergence of data from several orthogonal assays lends the highest confidence to the proposed binding model. The following sections detail the most robust and widely adopted methods.
Spectroscopic Assays: Probing the Initial Interaction
Spectroscopic techniques are often the first line of investigation, providing rapid and valuable information about the formation of a β-carboline-DNA complex.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: The interaction of a β-carboline with DNA can perturb the electronic transitions of the chromophore. Intercalation typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the absorption maximum of the β-carboline.[1] These changes arise from the close association of the β-carboline's aromatic system with the DNA base pairs, which alters the energy of the π-π* transitions.
Experimental Causality: This technique is an excellent initial screen for binding. The observation of spectral shifts is a strong indicator of an interaction, and the magnitude of these changes can provide a preliminary assessment of binding strength. Titrating a fixed concentration of the β-carboline with increasing concentrations of DNA allows for the determination of the binding constant (Kb).
Self-Validating System: The protocol's integrity is maintained by ensuring that the observed spectral changes are dependent on the presence of both the β-carboline and DNA. A control experiment titrating the β-carboline into buffer alone should show no significant spectral shifts.
Experimental Protocol: UV-Vis Titration
-
Preparation:
-
Prepare a stock solution of the β-carboline derivative in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A260) using a molar extinction coefficient of 6600 M-1cm-1. The A260/A280 ratio should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
-
-
Titration:
-
Place a fixed concentration of the β-carboline solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically from 200-500 nm).
-
Add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding DNA.
-
Plot the change in absorbance at the λmax of the β-carboline as a function of the DNA concentration.
-
Calculate the binding constant (Kb) using the Scatchard equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy
Principle: Many β-carbolines are intrinsically fluorescent. The fluorescence of a β-carboline can be quenched or enhanced upon binding to DNA. Quenching is often observed for intercalators as the DNA base pairs can act as efficient quenchers of the excited state.[4]
Experimental Causality: This method is highly sensitive and can provide quantitative information about binding affinity. The Stern-Volmer equation can be used to analyze the quenching data and determine the quenching constant (Ksv), which is related to the binding affinity.
Self-Validating System: The assay is validated by performing control experiments, including the titration of the β-carboline with buffer alone and ensuring that the fluorescence changes are specific to the interaction with DNA.
Experimental Protocol: Fluorescence Quenching Assay
-
Preparation:
-
Prepare solutions of the β-carboline and ct-DNA as described for the UV-Vis assay.
-
-
Measurement:
-
Place a fixed concentration of the β-carboline solution in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum at a fixed excitation wavelength.
-
Titrate with increasing concentrations of ct-DNA, recording the fluorescence spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F0/F) versus the concentration of the quencher (DNA), where F0 and F are the fluorescence intensities in the absence and presence of DNA, respectively.
-
Analyze the data using the Stern-Volmer equation to determine the binding constant.
-
Ethidium Bromide (EtBr) Displacement Assay
Principle: Ethidium bromide is a well-characterized DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A β-carboline that intercalates into DNA will compete with EtBr for the binding sites, leading to the displacement of EtBr and a corresponding decrease in fluorescence.[5]
Experimental Causality: This competitive binding assay provides strong evidence for an intercalative binding mode. The ability of a β-carboline to displace EtBr is a direct indication that it occupies the same binding sites. The concentration of the β-carboline required to displace 50% of the bound EtBr (IC50) can be used to compare the relative binding affinities of different compounds.
Self-Validating System: The system is validated by ensuring that the β-carboline itself does not significantly fluoresce under the experimental conditions and that the observed fluorescence quenching is due to the displacement of EtBr from the DNA.
Experimental Protocol: Ethidium Bromide Displacement Assay
-
Preparation:
-
Prepare a solution of ct-DNA and ethidium bromide in buffer. Allow the mixture to incubate to ensure complete binding of EtBr to DNA.
-
-
Titration:
-
Record the initial fluorescence of the EtBr-DNA complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the β-carboline derivative to the EtBr-DNA solution.
-
After each addition, incubate for a few minutes and record the fluorescence intensity.
-
-
Data Analysis:
-
Plot the percentage of fluorescence quenching versus the concentration of the β-carboline.
-
Determine the IC50 value from the plot.
-
Probing Structural Changes in DNA
The following assays provide insights into the conformational changes induced in the DNA double helix upon β-carboline binding.
Circular Dichroism (CD) Spectroscopy
Principle: DNA is a chiral molecule and exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm, corresponding to the B-form conformation.[6] The binding of a ligand can perturb the DNA structure, leading to changes in its CD spectrum. Intercalation can induce significant changes in the DNA's helicity and base stacking, which are reflected in the CD spectrum.[7]
Experimental Causality: CD spectroscopy is a powerful tool for monitoring conformational changes in DNA upon ligand binding. The nature and magnitude of the changes in the CD spectrum can provide clues about the binding mode. For example, a significant increase in the positive band at 275 nm can be indicative of intercalation.[1]
Self-Validating System: The integrity of the experiment is maintained by subtracting the CD spectrum of the β-carboline alone from the spectrum of the complex to isolate the changes in the DNA conformation.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Preparation:
-
Prepare solutions of the β-carboline and ct-DNA in a suitable buffer.
-
-
Measurement:
-
Record the CD spectrum of the DNA solution alone.
-
Record the CD spectrum of the β-carboline solution alone.
-
Record the CD spectrum of the mixture of DNA and the β-carboline at various molar ratios.
-
-
Data Analysis:
-
Subtract the spectra of the individual components from the spectrum of the complex to obtain the difference spectrum, which highlights the conformational changes in the DNA.
-
Analyze the changes in the ellipticity and wavelength of the CD bands to infer the nature of the interaction.
-
DNA Thermal Denaturation (Tm) Assay
Principle: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. This transition can be monitored by measuring the increase in UV absorbance at 260 nm (hyperchromic effect) as the temperature increases.[8] Intercalating agents stabilize the DNA double helix by inserting between the base pairs, which increases the energy required to separate the strands, resulting in an increase in the Tm.[1]
Experimental Causality: A significant increase in the Tm of DNA in the presence of a β-carboline is strong evidence for an intercalative binding mode. The magnitude of the Tm shift (ΔTm) is proportional to the binding affinity.
Self-Validating System: The experiment is validated by measuring the Tm of DNA in the absence of the β-carboline as a control. The observed increase in Tm should be dependent on the concentration of the β-carboline.
Experimental Protocol: DNA Melting Temperature Assay
-
Preparation:
-
Prepare solutions of ct-DNA and the β-carboline in a buffer with a defined ionic strength.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Perform the measurement for DNA alone and for DNA in the presence of different concentrations of the β-carboline.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the melting curves.
-
The Tm is the temperature at the midpoint of the transition.
-
Calculate the ΔTm by subtracting the Tm of free DNA from the Tm of the DNA-β-carboline complex.
-
Hydrodynamic and Thermodynamic Characterization
These methods provide deeper insights into the physical consequences of intercalation and the energetic driving forces of the interaction.
Viscosity Measurements
Principle: The intercalation of a planar molecule between DNA base pairs causes the double helix to lengthen and become more rigid.[9] This increase in the effective length of the DNA leads to an increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions typically cause a smaller or no significant change in viscosity.
Experimental Causality: Viscosity measurement is a classical and definitive method for distinguishing between intercalative and non-intercalative binding modes. A significant increase in the relative viscosity of a DNA solution upon the addition of a β-carboline is considered strong evidence for intercalation.
Self-Validating System: The experiment is controlled by measuring the viscosity of the DNA solution in the absence of the ligand. The change in viscosity should be proportional to the concentration of the added β-carboline.
Experimental Protocol: Viscosity Measurement
-
Preparation:
-
Prepare a solution of ct-DNA of a known concentration in a suitable buffer.
-
-
Measurement:
-
Use a viscometer (e.g., an Ubbelohde viscometer or a rotational viscometer) maintained at a constant temperature.
-
Measure the flow time of the buffer and the DNA solution.
-
Add increasing amounts of the β-carboline to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η0), where η and η0 are the viscosities of the DNA solution in the presence and absence of the β-carboline, respectively.
-
Plot the relative viscosity versus the ratio of the concentration of the β-carboline to the concentration of DNA.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[10] By titrating a solution of the β-carboline into a solution containing DNA, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Experimental Causality: ITC is considered the gold standard for characterizing biomolecular interactions as it provides a comprehensive understanding of the driving forces behind the binding event (enthalpic vs. entropic). This information is crucial for structure-activity relationship studies and for optimizing the design of new DNA intercalators.
Self-Validating System: The experiment is self-validating through the analysis of the binding isotherm. A well-defined sigmoidal binding curve provides confidence in the determined thermodynamic parameters. Control experiments, such as titrating the β-carboline into buffer alone, are essential to correct for heats of dilution.
Experimental Protocol: Isothermal Titration Calorimetry
-
Preparation:
-
Prepare solutions of the β-carboline and DNA in the same buffer to minimize heats of dilution. Degas the solutions before use.
-
-
Titration:
-
Fill the sample cell of the ITC instrument with the DNA solution and the injection syringe with the β-carboline solution.
-
Perform a series of small injections of the β-carboline into the DNA solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the β-carboline to DNA.
-
Fit the data to a suitable binding model to determine Ka, ΔH, and n.
-
Data Presentation and Visualization
To facilitate a clear comparison of the performance of different β-carboline derivatives, quantitative data from the aforementioned assays should be summarized in structured tables.
Table 1: Comparative Binding Parameters of β-Carboline Derivatives with ct-DNA
| β-Carboline Derivative | UV-Vis Kb (M-1) | Fluorescence Ksv (M-1) | EtBr Displacement IC50 (µM) | ΔTm (°C) |
| Harman | 1.63 x 105[2] | - | - | 4.0[1] |
| Harmine | 3.44 x 107[2] | - | - | - |
| Norharman | - | - | - | - |
| Eudistomin U | - | - | - | 2.3[1] |
| Reference Intercalator: Ethidium Bromide | ~106-107 | - | - | >10 |
Note: The values presented are illustrative and should be replaced with experimentally determined data under consistent conditions. The absence of a value indicates that it was not found in the cited literature under comparable conditions.
Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for key assays.
Caption: Workflow for UV-Visible Absorption Titration.
Caption: Workflow for Ethidium Bromide Displacement Assay.
Conclusion: A Holistic Approach to Understanding β-Carboline-DNA Interactions
The comprehensive characterization of β-carboline DNA intercalation necessitates a synergistic application of multiple biophysical techniques. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy offer a rapid and sensitive means to detect binding and determine affinity. Assays that probe structural changes in DNA, including circular dichroism and thermal denaturation, provide strong evidence for an intercalative binding mode. Finally, hydrodynamic and thermodynamic techniques like viscosity measurements and isothermal titration calorimetry offer definitive insights into the physical consequences and energetic drivers of the interaction. By employing this multi-pronged strategy, researchers can build a robust and self-validating model of β-carboline-DNA interactions, paving the way for the development of next-generation therapeutics with improved efficacy and specificity.
References
Sources
- 1. DNA-binding studies of the natural β-carboline eudistomin U - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-carboline alkaloids bind DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quenching of beta-carboline alkaloids in micellar media. A study to select the adequate surfactant to use in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism | MDPI [mdpi.com]
- 7. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of research chemicals are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole, a member of the beta-carboline family of compounds. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in the principles of prudent laboratory practice, drawing upon data from structurally similar indole and pyridoindole compounds and adhering to federal and state hazardous waste regulations.[1][2][3][4]
Section 1: Hazard Assessment and Profile
Inferred Hazard Profile:
| Hazard Statement | GHS Classification (Inferred) | Precautionary Action |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when handling. If ingested, seek immediate medical attention.[5][8] |
| Toxic in contact with skin | Acute Toxicity, Dermal (Category 3/4) | Wear appropriate protective gloves and clothing. In case of skin contact, wash thoroughly with soap and water and seek medical attention.[5][8] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[5][6][7][8] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Avoid inhaling dust or vapors. Use in a well-ventilated area or with a fume hood.[6][7] |
| Toxic to aquatic life | Hazardous to the Aquatic Environment (Acute and/or Chronic) | Avoid release to the environment.[5][9] |
Given these potential hazards, 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole must be treated as hazardous waste .[10][11][12] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[10][11]
Section 2: Personal Protective Equipment (PPE) and Spill Management
Before handling 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole for any purpose, including disposal, appropriate PPE must be worn.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6][7]
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
-
Respiratory Protection: If handling outside of a fume hood and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[13]
Spill Management Protocol: In the event of a spill, the primary objective is to contain the material and prevent its spread and exposure to personnel.
-
Evacuate and Alert: Immediately notify others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials as hazardous waste.
Section 3: Step-by-Step Disposal Protocol
The disposal of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) as regulated by the Environmental Protection Agency (EPA) and any applicable state and local regulations.[11] The guiding principle is to manage the chemical from "cradle to grave."[12]
Step 1: Waste Identification and Segregation
-
Pure Compound: Any unused or expired 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole should be disposed of in its original container if possible, or a compatible, clean, and dry container.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and absorbent materials from spills, must be considered hazardous waste.
-
Segregation: Do not mix 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
Step 2: Waste Container and Labeling
-
Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For solid waste, a wide-mouth plastic or glass jar is suitable. For liquid waste, use a bottle with a screw cap.[11]
-
Labeling: The container must be labeled with a hazardous waste tag as soon as the first particle of waste is added.[12] The label must include:
-
The full chemical name: "3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole." Avoid using abbreviations or chemical formulas.[11]
-
The approximate quantity of waste.
-
The date of waste generation (accumulation start date).[11]
-
The name and contact information of the principal investigator or laboratory manager.[11]
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environment).[11]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Waste containers should be stored in a designated SAA within the laboratory, at or near the point of generation.[10][12]
-
Storage Conditions: Keep the waste container securely closed at all times, except when adding waste. Store in a secondary container to prevent spills and leaks. The storage area should be away from heat, open flames, and incompatible chemicals.[9][14]
-
Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons of non-acute hazardous waste and/or 1 quart of acutely hazardous waste).[15]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you are approaching the SAA time or volume limits, contact your institution's EHS or Hazardous Waste Management department to arrange for a pickup.[11][15]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus.[15] This should be handled by trained EHS professionals.
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole.
By adhering to this comprehensive disposal plan, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility. This builds a foundation of trust and demonstrates a commitment to safety that extends beyond the laboratory bench.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link][1][3]
-
National Center for Biotechnology Information. Management of Chemicals - Prudent Practices in the Laboratory. [Link][16]
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link][17]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link][10]
-
Case Western Reserve University. How to Dispose of Chemical Waste. [Link][11]
-
HCI Environmental & Engineering Service. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link][19]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link][12]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link][13]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link][15]
-
Neogen. Kovac's Indole Reagent, Safety Data Sheet. [Link][14]
Sources
- 1. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 3. Prudent Practices in the Laboratory [nationalacademies.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. msds.carboline.com [msds.carboline.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 14. neogen.com [neogen.com]
- 15. vumc.org [vumc.org]
- 16. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 18. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 19. cleanmanagement.com [cleanmanagement.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole
Understanding the Risks: A Profile of 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole and its Analogs
3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole belongs to the β-carboline class of compounds, which are recognized for their diverse biological activities.[1] Many compounds in this family, such as Harmane (1-methyl-9H-pyrido[3,4-b]indole), are potent neurotoxins that can produce tremors.[2][3] Structurally related compounds, like Harmine, are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[4] The foundational indole structure itself is also hazardous, being toxic upon skin contact and capable of causing severe eye damage.[5]
Given these known risks within the chemical family, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to ensure personnel safety.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, skin contact, and eye contact. The following table outlines the required PPE, the rationale for its use, and relevant standards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent direct skin contact with the compound. Nitrile offers protection against a broad range of chemicals.[6][7] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | To protect the eyes from splashes or airborne particles of the compound.[6][7] |
| Body Protection | A buttoned, chemical-resistant lab coat. | To shield personal clothing and skin from contamination.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Recommended when handling the powder form or if there is a risk of aerosolization, to prevent inhalation.[6][8] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
All procedures involving 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole should be performed within a certified chemical fume hood to minimize the risk of inhalation.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items.
-
Confirm that a safety shower and eyewash station are easily accessible.
-
Assemble all necessary equipment and reagents before beginning.
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the appropriate respiratory protection, if required.
-
Put on safety goggles.
-
Wash and dry hands thoroughly before putting on nitrile gloves. Inspect gloves for any signs of damage.
Handling the Compound:
-
When weighing the solid compound, use a spatula and conduct the process within the fume hood to contain any dust.
-
For solutions, use sealed containers for transport and handling to prevent spills and splashes.
-
Avoid creating dust or aerosols.
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed first by peeling them off from the cuff, turning them inside out.
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Responding to Exposure
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.[4]
In case of eye contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[4]
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[4]
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[4]
Disposal Plan: Managing Waste
All waste contaminated with 3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole, including used gloves, weigh boats, and pipette tips, must be considered hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed, and chemical-resistant containers.
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Given the high aquatic toxicity of related compounds, it is imperative to prevent any release into the environment.[5]
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram.
References
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Louis, E. D., Zheng, W., Applegate, L., Shi, L., & Factor-Litvak, P. (2012). Blood Harmane (1-methyl-9h-pyrido[3,4-b]indole) Concentrations in Essential Tremor: Repeat Observation in Cases and Controls in New York. Journal of Toxicology and Environmental Health, Part A, 75(22-23), 1347–1354.
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
- Cayman Chemical. (2025, June 19). Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
- Louis, E. D., Jiang, W., & Zheng, W. (2013). Elevated Blood Harmane (1-methyl-9H-pyrido[3,4-b]indole) Concentrations In Parkinson's Disease. NeuroToxicology, 40, 10-15.
- PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Ho, B. T., McIsaac, W. M., Walker, K. E., & Estevez, V. (1968). The Synthesis and Preliminary Pharmacology of Some 9H-Pyrido[3,4-b]indoles (β-Carbolines)1 and Tryptamines Related to Serotonin and Melatonin2. Journal of Medicinal Chemistry, 11(2), 311–317.
- PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 9-Methyl-9H-pyrido[3,4-b]indole.
- Cayman Chemical. (2025, October 27). 9-Methyl-β-carboline - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS HARMINE.
- TCI Chemicals. (n.d.). 9H-Pyrido[3,4-b]indole 244-63-3.
- NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-.
- BLD Pharm. (n.d.). 244-63-3|9H-Pyrido[3,4-b]indole|BLD Pharm.
- Reddy, G. V., & Kumar, M. S. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 987–996.
- Coutts, R. T., & Micetich, R. G. (1969). Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. Canadian Journal of Chemistry, 47(19), 3575–3581.
- Varga, B., Tímea, K., & Zsolt, A. B. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 682.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Blood Harmane (1-methyl-9h-pyrido[3,4-b]indole) Concentrations in Essential Tremor: Repeat Observation in Cases and Controls in New York - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
